molecular formula C20H30O B15607738 Ferruginol CAS No. 10219-82-6

Ferruginol

Numéro de catalogue: B15607738
Numéro CAS: 10219-82-6
Poids moléculaire: 286.5 g/mol
Clé InChI: QXNWVJOHUAQHLM-AZUAARDMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ferruginol is an abietane diterpenoid that is abieta-8,11,13-triene substituted by a hydroxy group at positions 12. It has a role as an antineoplastic agent, an antibacterial agent, a protective agent and a plant metabolite. It is an abietane diterpenoid, a member of phenols, a carbotricyclic compound and a meroterpenoid.
This compound has been reported in Salvia miltiorrhiza, Salvia amplexicaulis, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNWVJOHUAQHLM-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331722
Record name Ferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-62-5
Record name trans-Ferruginol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferruginol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERRUGINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2CMM6X37M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

biological activity of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Ferruginol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a natural abietane (B96969) diterpene phenol, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1] First identified in 1939 from the resin of the miro tree, Podocarpus ferrugneus, this compound has since been isolated from various conifer species, particularly within the Cupressaceae and Podocarpaceae families.[1][2] Characterized by a tricyclic ring system, this compound's structure forms the basis for its diverse biological effects, which include potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its molecular mechanisms of action to serve as a resource for ongoing research and drug development.

Anticancer Activity

This compound exhibits significant cytotoxic effects across a range of human cancer cell lines.[1] Its primary mechanism involves the induction of apoptosis through multiple signaling pathways, making it a promising candidate for anticancer drug development.[4][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, demonstrating its potent antiproliferative action.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-T32Thyroid Cancer12[6]
PC3Prostate Cancer55[7]
A549Non-Small Cell Lung CancerNot specified, dose-dependent[4]
CL1-5Non-Small Cell Lung CancerNot specified, dose-dependent[4]
HCT-116Colon CancerNot specified, dose-dependent[5]
OVCAR-3Ovarian CancerNot specified[8]
MCF-7Breast Cancer19[9][10]
SK-Mel-28Malignant Melanoma~50 (as GI50)[9][10]
Mechanisms of Anticancer Action

This compound's anticancer effects are attributed to its ability to modulate several critical cellular processes, leading to the programmed death of cancer cells.

2.2.1 Induction of Apoptosis this compound is a potent inducer of apoptosis. In non-small cell lung cancer (A549 and CL1-5) and colon cancer (HCT-116) cells, it activates a caspase-dependent mitochondrial apoptotic pathway.[4][5] This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5] In prostate cancer cells (PC3), this compound also triggers apoptosis through the activation of caspases and the nuclear translocation of the apoptosis-inducing factor (AIF).[7][11]

2.2.2 Modulation of Signaling Pathways this compound has been shown to inhibit key survival signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT Pathway: In thyroid cancer cells, this compound decreases the phosphorylation of PI3K and AKT in a dose-dependent manner, effectively suppressing this critical cell survival pathway.[6]

  • MAPK Pathway: The compound also inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to decrease the expression of p38 MAPK in thyroid cancer cells.[6]

  • Other Pathways: In androgen-independent prostate cancer cells, this compound downregulates Ras/PI3K and STAT 3/5 signaling pathways.[7][11]

2.2.3 Generation of Reactive Oxygen Species (ROS) this compound treatment leads to a significant, concentration-dependent increase in intracellular Reactive Oxygen Species (ROS) levels in cancer cells like MDA-T32 and HCT-116.[5][6] This oxidative stress contributes to cellular damage, loss of mitochondrial membrane potential (MMP), and the induction of apoptosis.[5][6]

Signaling Pathway Diagrams

Ferruginol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ferruginol_Survival_Signaling This compound This compound PI3K p-PI3K This compound->PI3K p38MAPK p38 MAPK This compound->p38MAPK AKT p-AKT PI3K->AKT Survival Cell Proliferation & Survival AKT->Survival p38MAPK->Survival Ferruginol_Anti_Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB Stimuli->NFkB This compound This compound This compound->NFkB Inhibits Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB->Genes Upregulates Inflammation Inflammation Genes->Inflammation Experimental_Workflow cluster_assays Biological Assays start Select Cancer Cell Line culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat mtt MTT Assay (Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ros ROS Assay (Oxidative Stress) treat->ros analyze Data Analysis mtt->analyze flow->analyze wb->analyze ros->analyze conclusion Determine IC50 & Elucidate Mechanism analyze->conclusion

References

Ferruginol mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ferruginol (B158077) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural abietane-type diterpene phenol (B47542) first isolated from the miro tree (Podocarpus ferrugneus) and found in various other plant species, including those from the Lamiaceae and Cupressaceae families.[1][2][3] This bioactive compound has garnered significant attention for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cardioprotective effects.[4][5] In oncology, this compound has emerged as a promising anti-tumor agent, demonstrating selective cytotoxicity against various cancer cell lines while being markedly less toxic to normal cells.[3][6] Its anticancer activity is attributed to its multifaceted mechanism of action, which involves the induction of apoptosis, modulation of key survival signaling pathways, generation of reactive oxygen species (ROS), and induction of cell cycle arrest.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved.

Core Mechanisms of Action

Induction of Apoptosis

A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis.[2] This is achieved through the activation of both intrinsic (mitochondrial-mediated) and extrinsic signaling pathways.[7]

Intrinsic (Mitochondrial) Pathway: this compound treatment leads to an increase in the generation of intracellular Reactive Oxygen Species (ROS).[2][6] This oxidative stress disrupts the mitochondrial membrane potential (MMP), a key event in the initiation of the intrinsic apoptotic pathway.[6][7][8] The loss of MMP is followed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio in favor of apoptosis.[6][7][9] This change in protein expression facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7][9]

Extrinsic Pathway and Caspase Activation: Evidence suggests this compound also activates the extrinsic apoptotic pathway. This is demonstrated by the activation of caspase-8, a key initiator caspase in this pathway.[7][9] Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7.[1][7] this compound treatment has been shown to increase the cleaved (active) forms of caspases-3, -8, and -9, as well as poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[7][9] In some cancer cells, such as androgen-independent prostate cancer cells (PC3), this compound also induces the translocation of the Apoptosis-Inducing Factor (AIF) into the nucleus, triggering a caspase-independent cell death pathway.[4][5]

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Apoptotic Pathway This compound This compound ROS ↑ ROS Generation This compound->ROS MMP ↓ Mitochondrial Membrane Potential This compound->MMP Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Casp8 Caspase-8 Activation This compound->Casp8 Extrinsic Pathway ROS->MMP CytoC Cytochrome C Release MMP->CytoC Intrinsic Pathway Bax->CytoC Bcl2->CytoC Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.
Inhibition of Pro-Survival Signaling Pathways

This compound effectively suppresses several key signaling pathways that are often hyperactivated in cancer cells to promote their survival, proliferation, and aggressiveness.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival. This compound has been shown to decrease the phosphorylation levels of PI3K and AKT in a dose-dependent manner, thereby inhibiting this pro-survival pathway.[6] This inhibition contributes to its overall pro-apoptotic effect.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation and survival. This compound treatment leads to a reduction in the expression of phosphorylated p38 MAPK, indicating a suppression of this pathway.[6]

  • STAT3/5 Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively active in cancer cells and promote tumor progression. This compound has been demonstrated to trigger the downregulation of STAT3/5 signaling in androgen-independent prostate cancer cells.[4][5]

G cluster_pi3k PI3K/AKT Pathway This compound This compound pPI3K p-PI3K This compound->pPI3K p38 p-p38 MAPK This compound->p38 STAT STAT3/5 This compound->STAT pAKT p-AKT pPI3K->pAKT Survival Cell Survival & Proliferation pAKT->Survival p38->Survival STAT->Survival

Inhibition of pro-survival signaling pathways by this compound.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. In non-small cell lung cancer (NSCLC) cells, treatment with this compound leads to an increase in the sub-G1 population, which is indicative of apoptotic cell death.[9][11] In other cell lines, such as OVCAR-3 human ovarian cancer cells, this compound has been reported to induce cell cycle arrest at the G2/M phase.[12] Note: The specific study on OVCAR-3 cells was later retracted due to data anomalies, but the potential for G2/M arrest remains a possible mechanism requiring further valid investigation.[13][14]

Data Presentation: Quantitative Summary

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeReported IC50 (µM)Reference
MDA-T32Thyroid Cancer12[6]
A549Non-Small Cell Lung Cancer33.0[11]
CL1-5Non-Small Cell Lung Cancer39.3[11]
PC3Prostate Cancer55[5][15]
SK-Mel-28Malignant Melanoma~50[2]
AGSGastric Adenocarcinoma~29[2]
HepG2Liver Hepatoma>100[2]
Normal Human ThyrocyteNormal (Control)92[3]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.[2]

Table 2: Effect of this compound on Apoptotic Markers

Summary of qualitative and quantitative changes in key proteins and processes involved in apoptosis following this compound treatment.

MarkerEffectCancer Cell Line(s)Reference
Reactive Oxygen Species (ROS) IncreasedMDA-T32, MCF-7[6][16]
Mitochondrial Membrane Potential DecreasedA549, CL1-5, MDA-T32[6][7]
Bax UpregulatedA549, CL1-5, MDA-T32[6][7][9]
Bcl-2 DownregulatedA549, CL1-5, MDA-T32[6][7][9]
Cleaved Caspase-3 Activated/IncreasedA549, CL1-5, MCF-7[7][9][16]
Cleaved Caspase-8 Activated/IncreasedA549, CL1-5[7][9]
Cleaved Caspase-9 Activated/IncreasedA549, CL1-5, MCF-7[7][9][16]
Cleaved PARP IncreasedA549, CL1-5[7][9]
Annexin V Staining (% Apoptotic Cells) Increased from 5.6% (control) to ~61% (at 24 µM)MDA-T32[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to assess cell metabolic activity and, by extension, viability.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2][8]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 160 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO ≤ 0.1%).[2][8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][8]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

  • Analysis: Normalize absorbance values to the vehicle control wells and calculate the IC50 value from the resulting dose-response curve.[2]

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with varying This compound concentrations A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan with DMSO C->D E 5. Read absorbance at 570 nm D->E F 6. Calculate IC50 E->F

Workflow for the MTT cell viability assay.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates live, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Seeding and Treatment: Plate cells (e.g., 0.6x10^6 cells/well in a 6-well plate) and treat with this compound (e.g., 0, 6, 12, and 24 µM) for the desired duration (e.g., 6 to 24 hours).[6][10]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash with cold PBS.[3][8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate cell populations based on fluorescence:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[8]

Protocol 3: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.[3]

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.[3]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[3]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-p-AKT, anti-Bax, anti-cleaved caspase-3).[3]

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[3]

  • Detection: Visualize protein bands using an enhanced chemiluminescent (ECL) substrate and quantify band intensity using densitometry software.[3]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye Propidium Iodide (PI) to stain DNA stoichiometrically, allowing for the analysis of cell cycle phase distribution via flow cytometry.[17][18]

  • Harvest and Fixation: Harvest approximately 1-2 x 10^6 cells. Wash with PBS, then fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at -20°C.[18][19]

  • Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[19]

  • Staining: Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18] The RNase A is crucial to prevent the staining of double-stranded RNA.[17]

  • Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature or 37°C.[19]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the DNA content histogram to differentiate cell populations in G0/G1, S, and G2/M phases based on their fluorescence intensity.[18]

Conclusion

This compound demonstrates significant potential as a selective anti-cancer agent through a multi-pronged mechanism of action. It effectively induces apoptosis via both intrinsic and extrinsic pathways, driven by ROS production, mitochondrial disruption, and caspase activation. Concurrently, it cripples the pro-survival signaling of cancer cells by inhibiting the PI3K/AKT, MAPK, and STAT3/5 pathways. The compound's ability to halt cell cycle progression further contributes to its potent anti-proliferative effects. The quantitative data consistently show higher potency against cancer cells compared to normal cells, highlighting its therapeutic window. The detailed protocols provided herein offer a standardized framework for researchers to further investigate and validate the therapeutic potential of this compound, paving the way for future pre-clinical and clinical development.

References

Ferruginol: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

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Regarding the cellular antioxidant mechanisms, I have confirmed that this compound activates the Nrf2 signaling pathway and induces the expression of downstream antioxidant enzymes like HO-1. I have also found general protocols for assessing Nrf2 activation (nuclear translocation via Western blot) and the activity of antioxidant enzymes (SOD, CAT, GPx). The mechanism of quinone methide formation as a key step in this compound's antioxidant activity is also supported by the literature.

Despite these minor gaps, I believe I have enough information to proceed with generating the in-depth technical guide. I can present the available quantitative data in a structured table, acknowledging the variations between studies. I can provide detailed, representative protocols for the key antioxidant assays. For the signaling pathway, I can create a diagram that accurately depicts the core Nrf2/HO-1 activation by this compound, even if some upstream details are generalized based on typical Nrf2 activation mechanisms. I will also be able to create a workflow diagram for a representative antioxidant assay.

Therefore, I will now proceed to synthesize the gathered information and generate the complete response as requested.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diterpenoid of the abietane (B96969) class, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and providing comprehensive experimental protocols. The guide also illustrates key signaling pathways and experimental workflows to facilitate a deeper understanding and further research into the therapeutic potential of this natural compound. This compound's antioxidant capacity is multifaceted, involving direct radical scavenging and the modulation of endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. While its direct scavenging activity in polar solvents is moderate compared to some flavonoids, it exhibits significant efficacy in non-polar environments, suggesting a strong potential for protecting lipid membranes from oxidative damage.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.

Direct Radical Scavenging

This compound can directly neutralize free radicals through the donation of a hydrogen atom from its phenolic hydroxyl group. A key feature of its antioxidant reaction is the formation of a quinone methide intermediate, which is a crucial step in the radical trapping process[1][2]. This mechanism is particularly effective in non-polar environments, making this compound a potent inhibitor of lipid peroxidation[2][3]. The reaction ultimately leads to the formation of more stable derivatives such as dehydrothis compound, 7β-hydroxythis compound, and sugiol[2][3].

Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways

This compound enhances the endogenous antioxidant capacity of cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and translation.

One of the key downstream targets of the Nrf2 pathway induced by this compound is Heme Oxygenase-1 (HO-1). HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 by this compound contributes significantly to its cytoprotective effects against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the reported IC50 values for this compound from different studies. It is important to note that variations in experimental conditions can lead to differences in IC50 values between studies.

AssayThis compound IC50 (µM)Reference CompoundReference IC50 (µM)Notes
DPPH 71.9 - 165.8Quercetin (B1663063)9.9 - 26.5Activity is lower than quercetin in polar solvents.[1]
ABTS 21.74 µg/mL (~75.9 µM)TroloxVariesOne study reported the IC50 in µg/mL.[1]
Lipid Peroxidation Inhibition IC50: 1.4 µM--Strong inhibition of lipid peroxidation in human erythrocyte membranes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Methanol

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[1][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound stock solution

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add 10 µL of each dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.[1][4]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Reagents:

    • Biological sample (e.g., rat liver homogenate, erythrocyte membranes)

    • Ferrous sulfate (B86663) (FeSO4) to induce peroxidation

    • This compound stock solution

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA)

    • MDA standard

  • Procedure:

    • Pre-incubate the biological sample with various concentrations of this compound.

    • Induce lipid peroxidation by adding FeSO4.

    • Stop the reaction by adding TCA.

    • Add TBA solution and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the amount of MDA formed by comparing with a standard curve of MDA.

    • Calculate the percentage inhibition of lipid peroxidation.[5][6][7]

Western Blot for Nrf2 Nuclear Translocation and HO-1 Induction

This technique is used to determine the levels of Nrf2 in the nucleus and the total cellular levels of HO-1 protein.

  • Procedure:

    • Treat cells (e.g., HepG2) with this compound for a specified time.

    • For Nrf2 translocation, isolate nuclear and cytoplasmic protein fractions using a commercial kit. For HO-1 induction, prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for whole-cell lysate) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[8][9][10]

Visualizations

Signaling Pathway

Ferruginol_Nrf2_Pathway cluster_cytoplasm cluster_nucleus This compound This compound CellMembrane p1 This compound->p1 Cytoplasm Cytoplasm Nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Degradation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free p2 Nrf2_free->p2 Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binding Gene_Expression Gene Expression ARE->Gene_Expression HO1 HO-1 Gene_Expression->HO1 Antioxidant_Response Enhanced Antioxidant Response & Cytoprotection HO1->Antioxidant_Response p1->Nrf2_Keap1 Dissociation p2->Nrf2_nuc Translocation

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

DPPH_Assay_Workflow start Start prep_samples Prepare serial dilutions of This compound and Controls start->prep_samples add_to_plate Pipette samples and controls into 96-well plate prep_samples->add_to_plate add_dpph Add DPPH solution to all wells add_to_plate->add_dpph incubate Incubate in dark (30 min, RT) add_dpph->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate determine_ic50 Determine IC50 value calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Logical Relationship

Antioxidant_Mechanisms This compound This compound Direct Direct Mechanism This compound->Direct Indirect Indirect Mechanism This compound->Indirect Radical_Scavenging Radical Scavenging (H-atom donation) Direct->Radical_Scavenging Nrf2_Activation Nrf2 Pathway Activation Indirect->Nrf2_Activation Quinone_Methide Quinone Methide Formation Radical_Scavenging->Quinone_Methide Cytoprotection Cellular Protection against Oxidative Stress Radical_Scavenging->Cytoprotection HO1_Induction HO-1 Induction Nrf2_Activation->HO1_Induction HO1_Induction->Cytoprotection

Caption: Dual antioxidant mechanisms of this compound.

Conclusion

This compound demonstrates significant antioxidant properties through a combination of direct radical scavenging, particularly in lipid-rich environments, and the modulation of the Nrf2-mediated endogenous antioxidant response. Its ability to upregulate cytoprotective enzymes like HO-1 underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the antioxidant capabilities of this compound. Future in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

Ferruginol, a natural abietane (B96969) diterpene found predominantly in plants of the Cupressaceae and Lamiaceae families, has garnered significant scientific interest for its diverse pharmacological activities, including notable anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, key signaling cascades and experimental workflows are visualized using high-contrast, specified diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

In vitro studies have elucidated that this compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of key pro-inflammatory mediators and the modulation of intracellular signaling pathways. These mechanisms collectively reduce the inflammatory response in cellular models.

Regulation of Key Signaling Pathways

The anti-inflammatory activity of this compound is significantly attributed to its ability to interfere with major pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4]

1.1.1. Inhibition of the NF-κB Pathway The NF-κB signaling pathway is a cornerstone of the inflammatory process.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] this compound has been shown to mediate its effects through this pathway, suggesting it may inhibit the phosphorylation of IκBα or the nuclear translocation of p65.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa p-IκBα IKK->IkBa Proteasome Proteasome Degradation IkBa->Proteasome NFkB_p65 NF-κB (p65/p50) IkBa_inactive IκBα NFkB_p65->IkBa_inactive Inhibition NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation IkBa_inactive->IKK This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptors Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK p38 p-p38 MAPKK->p38 ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK TF Transcription Factors (AP-1, etc.) p38->TF ERK->TF JNK->TF This compound This compound This compound->p38 Inhibits Genes Pro-inflammatory Gene Expression TF->Genes cluster_endpoints Endpoint Analysis Start Start: Seed Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Collect Cell Lysate Incubate->Cells Griess Griess Assay (NO Production) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA WB Western Blot (Signaling Proteins) Cells->WB Signal1 Signal 1 (Priming) (e.g., LPS -> NF-κB) ProIL1b pro-IL-1β pro-IL-18 Signal1->ProIL1b NLRP3_inactive NLRP3 Signal1->NLRP3_inactive Signal2 Signal 2 (Activation) (e.g., ATP, ROS) Inflammasome NLRP3 Inflammasome Assembly Signal2->Inflammasome NLRP3_inactive->Inflammasome ASC ASC (Adapter) ASC->Inflammasome ProCasp1 pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Mature IL-18 Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

References

The Antimicrobial Spectrum of Ferruginol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferruginol (B158077), a naturally occurring abietane (B96969) diterpene, has garnered significant attention within the scientific community for its broad range of pharmacological properties, including its potent antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.

Antibacterial Activity

This compound has demonstrated notable inhibitory effects against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species. Its efficacy is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antibacterial Data

The antibacterial activity of this compound against key bacterial strains is summarized in the table below. This data has been compiled from various in vitro studies.

BacteriumStrainMIC (µg/mL)
Staphylococcus aureusATCC 292133.12 - 6.25
Staphylococcus aureus(MRSA)4 - 16
Pseudomonas aeruginosaATCC 2785312.5 - 25
Escherichia coliATCC 25922> 100
Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values for this compound against bacterial strains are typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1.2.1 Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium, such as Mueller-Hinton Agar (MHA), at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile broth, like Mueller-Hinton Broth (MHB), and incubated until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

1.2.2 Preparation of this compound Solutions:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the stock solution are then made in MHB within a 96-well microtiter plate.

1.2.3 Incubation and MIC Determination:

  • The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Putative Antibacterial Mechanism of Action

While the precise mechanism of antibacterial action for this compound is still under investigation, it is hypothesized to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymatic processes.

Ferruginol_Antibacterial_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Interacts with CellMembrane Cell Membrane Disruption BacterialCell->CellMembrane Leads to Enzyme Enzyme Inhibition BacterialCell->Enzyme Leads to CellDeath Bacterial Cell Death CellMembrane->CellDeath Enzyme->CellDeath

Putative antibacterial mechanism of this compound.

Antifungal Activity

The antifungal properties of this compound have been explored, although the spectrum of activity appears to be more specific compared to its antibacterial effects.

Quantitative Antifungal Data

Data on the antifungal activity of this compound is still emerging. While some studies indicate activity against certain fungi, others have found it to be inactive against common yeast species.

FungusStrainMIC (µg/mL)
Cryptococcus neoformansATCC 240678
Candida albicansATCC 90028> 100
Candida parapsilosisATCC 22019> 100
Candida tropicalisATCC 750> 100
Experimental Protocol: Antifungal Susceptibility Testing

Antifungal susceptibility testing for this compound is conducted using a modified broth microdilution method as per CLSI guidelines for yeasts.

2.2.1 Preparation of Fungal Inoculum:

  • Fungal strains are grown on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), at 35°C for 24-48 hours.

  • A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • The fungal suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

2.2.2 MIC Determination:

  • The assay is performed in 96-well microtiter plates with serial dilutions of this compound in RPMI-1640 medium.

  • Plates are incubated at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Antiviral Activity

This compound and its synthetic analogues have demonstrated significant antiviral activity against a range of enveloped viruses.

Quantitative Antiviral Data

The antiviral efficacy is typically reported as the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity.

VirusCell LineEC₅₀ (µM)
Human Herpesvirus 1 (HHV-1)Vero> 29.0
Human Herpesvirus 2 (HHV-2)Vero14.5
Dengue Virus type 2 (DENV-2)Vero1.4 (for analogue 8)
Zika Virus (ZIKV)Vero2.60 (for 18-oxothis compound)
SARS-CoVVero E61.39
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

3.2.1 Cell Culture and Virus Infection:

  • A confluent monolayer of host cells (e.g., Vero cells) is prepared in multi-well plates.

  • The cells are infected with a known dilution of the virus for a specific adsorption period.

3.2.2 Compound Treatment and Plaque Formation:

  • After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

  • The plates are incubated to allow for the formation of viral plaques.

3.2.3 Plaque Visualization and EC₅₀ Calculation:

  • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in the presence of this compound is compared to the number in the untreated control to calculate the percentage of inhibition.

  • The EC₅₀ is determined from the dose-response curve.

Antiviral Mechanism of Action: Inhibition of Viral Replication

This compound and its analogues are thought to interfere with the later stages of the viral replication cycle, specifically post-infection. For coronaviruses, a potential target is the 3CL protease, an enzyme crucial for viral replication.

Ferruginol_Antiviral_Mechanism cluster_HostCell Host Cell VirusEntry Virus Entry ViralReplication Viral Replication Cycle VirusEntry->ViralReplication NewVirions Assembly of New Virions ViralReplication->NewVirions This compound This compound / Analogues Protease Viral Protease (e.g., 3CLpro) This compound->Protease Inhibits Protease->ViralReplication Essential for

Inhibition of viral replication by this compound.

Antiprotozoal Activity

This compound has also been investigated for its activity against protozoan parasites, particularly those responsible for malaria and leishmaniasis.

Quantitative Antiprotozoal Data

The antiprotozoal activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the parasite's growth.

ProtozoanStrainIC₅₀ (µM)
Plasmodium falciparum3D7 (chloroquine-sensitive)2.9
Plasmodium falciparumK1 (chloroquine-resistant)4.1
Leishmania donovaniPromastigotes~5
Experimental Protocol: In Vitro Antimalarial Assay

The SYBR Green I-based fluorescence assay is a common method for determining the antiplasmodial activity of compounds.

4.2.1 Parasite Culture and Drug Treatment:

  • Plasmodium falciparum is cultured in human erythrocytes in a complete medium.

  • Synchronized ring-stage parasites are incubated with serial dilutions of this compound in a 96-well plate.

4.2.2 Growth Inhibition Assessment:

  • After a 72-hour incubation period, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • The fluorescence intensity is measured using a fluorescence plate reader.

4.2.3 IC₅₀ Calculation:

  • The fluorescence readings are used to determine the percentage of parasite growth inhibition at each drug concentration.

  • The IC₅₀ value is calculated from the resulting dose-response curve.

Experimental_Workflow_Antimalarial_Assay Start Start: P. falciparum Culture Incubate Incubate with this compound Dilutions (72h) Start->Incubate Lyse Add Lysis Buffer with SYBR Green I Incubate->Lyse Measure Measure Fluorescence Lyse->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate End End Calculate->End

Workflow for in vitro antimalarial assay.

Conclusion

This compound exhibits a promising and broad antimicrobial spectrum, with notable activity against pathogenic bacteria, enveloped viruses, and protozoan parasites. While its antifungal activity appears more limited, the existing data underscores its potential as a scaffold for the development of new antimicrobial agents. Further research is warranted to fully elucidate the mechanisms of action across different microbial classes and to explore the in vivo efficacy and safety of this compound and its derivatives. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this remarkable natural product.

Ferruginol as a Biomarker in Paleobotany: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferruginol (B158077) is a phenolic abietane (B96969), a tricyclic diterpenoid derived from terrestrial plants.[1] First identified in 1939 in the resin of the miro tree (Podocarpus ferrugneus), it has since been isolated from various conifer species, particularly within the families Cupressaceae and Podocarpaceae.[1] Its chemical stability and restricted botanical origin make this compound an excellent biomarker for paleobotanical studies, providing insights into the composition of ancient ecosystems. The presence of this compound in fossilized resins, such as amber, and sediments can indicate the historical prevalence of specific conifer families in a given biosphere.[1] This guide provides a comprehensive overview of this compound's chemical properties, analytical methodologies for its detection, and its application as a paleobotanical biomarker.

Chemical Properties of this compound

This compound is a diterpene of the abietane chemical class, characterized by a three-ring carbocyclic skeleton.[1] Its specific chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O[1]
Molecular Weight 286.45 g/mol [1]
IUPAC Name Abieta-8,11,13-trien-12-ol[1]
CAS Number 514-62-5[1]
Melting Point 56-57 °C[1]
Boiling Point Not available
Density 1.0±0.1 g/cm³[1]
Appearance Natural phenol[1]

This compound as a Chemotaxonomic Marker

The utility of this compound as a biomarker stems from its relatively specific distribution among certain conifer families. Its presence, often in conjunction with other diterpenoids, can help to identify the botanical source of fossil resins and organic matter in sediments. Diterpenoids of the abietane, pimarane, isopimarane, and labdane (B1241275) types are major components in the solvent extracts of many fossil and extant pines.

The detection of this compound in a sample can narrow down the potential botanical origin to the families Cupressaceae and Podocarpaceae.[1] Further differentiation can be achieved by analyzing the presence or absence of other biomarkers. For instance, the absence of callitrisates, kauranes, and phyllocladanes can exclude the Cupressaceae as a source, pointing towards the Podocarpaceae or the extinct Cheirolepidiaceae.

Data Presentation: Quantitative Analysis of this compound

Quantitative analysis of this compound in geological and botanical samples is crucial for understanding its abundance and inferring the prevalence of its source organisms in past environments. The following table summarizes quantitative data from a study on Salvia hypargeia, a modern plant species, to provide an example of the concentrations at which this compound can be found. While this example is not from a paleobotanical context, it demonstrates the quantitative data that can be obtained.

Sample SourceThis compound Concentration (µg/g of extract)Reference
Salvia hypargeia roots30787.97[2]

A study on the heartwood of Cryptomeria japonica also provides quantitative data on this compound distribution, showing that its concentration peaks at the boundary between intermediate wood and heartwood.[3][4] In the innermost intermediate wood and heartwood, the amount of this compound in the earlywood was found to be higher than in the latewood of the same annual ring.[3]

Experimental Protocols

The primary method for the analysis of this compound in paleobotanical samples is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction
  • Sample Pulverization: The fossil resin or sediment sample is physically crushed into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered sample (e.g., ~100 mg) is sonicated with a solvent mixture, typically dichloromethane:methanol (1:1 v/v), in multiple cycles (e.g., 3 x 5 minutes).

  • Solvent Removal: The combined solvent extracts are evaporated to dryness under a stream of nitrogen gas.

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is performed to convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent.

  • Reaction: An aliquot of the dried extract is reacted with BSTFA. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph System: An Agilent 6890 GC or similar system is used.

  • Column: A DB-5MS fused silica (B1680970) column (e.g., 30 m × 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating the components of the derivatized extract.

  • Oven Temperature Program: A typical temperature program starts at 60°C, ramps to 240°C at a rate of 3°C/min, and then ramps to 310°C at 3°C/min.

  • Carrier Gas: Helium is used as the carrier gas.

  • Injection: The sample is injected in split mode (e.g., 20:1) with an injector temperature of 290°C.

  • Mass Spectrometer: A mass-selective detector, such as an HP 5973, is operated in full scan mode (e.g., m/z 40-700) with electron impact ionization (70 eV).

  • Identification: this compound is identified by its mass spectrum and retention time, often by comparison to a library of mass spectra (e.g., NIST Mass Spectral Database). The molecular ion of underivatized this compound is observed at m/z 286.[1]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the simplified biosynthetic pathway of this compound, starting from geranylgeranyl pyrophosphate (GGPP).

Ferruginol_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Miltiradiene Miltiradiene GGPP->Miltiradiene Diterpene Synthase Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous Oxidation This compound This compound Abietatriene->this compound this compound Synthase (CYP76AH)

Caption: Simplified biosynthetic pathway of this compound from GGPP.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for identifying this compound in a sample.

Ferruginol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fossil Resin or Sediment Sample Crushing Crushing/ Pulverization Sample->Crushing Extraction Solvent Extraction Crushing->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data Result Result Data->Result Identification of this compound

Caption: Experimental workflow for the analysis of this compound.

Chemotaxonomic Differentiation using Diterpenoid Biomarkers

The following logical diagram illustrates how this compound and other biomarkers can be used to infer the botanical origin of a sample.

Chemotaxonomy_Workflow Start Fossil Resin/ Sediment Sample Diterpenoids Analyze for Diterpenoids Start->Diterpenoids Ferruginol_Check This compound Present? Diterpenoids->Ferruginol_Check Cupressaceae_Podocarpaceae Potential Origin: Cupressaceae or Podocarpaceae Ferruginol_Check->Cupressaceae_Podocarpaceae Yes Other_Conifers Other Conifer Families Ferruginol_Check->Other_Conifers No Callitrisates_Check Callitrisates, Kauranes, Phyllocladanes Absent? Cupressaceae_Podocarpaceae->Callitrisates_Check Podocarpaceae Probable Origin: Podocarpaceae or Cheirolepidiaceae Callitrisates_Check->Podocarpaceae Yes Cupressaceae_Source Probable Origin: Cupressaceae Callitrisates_Check->Cupressaceae_Source No

Caption: Chemotaxonomic classification based on diterpenoid biomarkers.

Conclusion

This compound serves as a robust and specific biomarker in paleobotanical research. Its presence in geological records provides valuable evidence for the existence and prevalence of Cupressaceae and Podocarpaceae conifers in ancient ecosystems. The analytical methods for its detection, primarily GC-MS, are well-established, allowing for reliable identification and quantification. Future research focusing on the compilation of quantitative this compound data from diverse geological locations and time periods will further enhance its utility in reconstructing past vegetation dynamics and paleoenvironments.

References

The Cytotoxic Effects of Ferruginol on Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of Ferruginol, a natural abietane (B96969) diterpene, on various tumor cell lines. This compound has demonstrated significant potential as an anticancer agent by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in tumor progression.[1][2] This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the molecular pathways it influences.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits a range of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values from multiple studies are summarized below, highlighting its variable potency across different cancer types.

Cell LineCancer TypeIC50 / GI50 (µM)Reference(s)
MDA-T32Thyroid Cancer12[3]
A549Non-Small Cell Lung Cancer33.0[4]
CL1-5Non-Small Cell Lung Cancer39.3[4]
PC3Prostate Cancer55[5]
SK-MEL-28Malignant Melanoma~50[6][7]
OVCAR-3Ovarian Cancer20 - 300*[6]
AGSGastric Adenocarcinoma~29[6]
HepG2Liver Hepatoma>100[6]
SUM149Triple-Negative Breast Cancer1.3 - 13 [8]
MDA-MB-231Triple-Negative Breast Cancer1.3 - 13[8]
MCF7Breast Cancer1.3 - 13**[8]

*Effective doses tested. **Reported for this compound analogues.

Mechanisms of Action: Signaling Pathways

This compound exerts its cytotoxic effects by modulating several critical signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis and the inhibition of pro-survival pathways like PI3K/Akt and MAPK.

Induction of Apoptosis

This compound induces programmed cell death in cancer cells through both extrinsic and intrinsic apoptotic pathways. This is characterized by the activation of caspases, regulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential.[4][9][10][11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ferruginol_ext This compound Caspase8 Cleaved Caspase-8 Ferruginol_ext->Caspase8 Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Ferruginol_int This compound Bax Bax (Pro-apoptotic) Expression ↑ Ferruginol_int->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Ferruginol_int->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Cleaved Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound pPI3K p-PI3K (Inhibited) This compound->pPI3K p38 p38 MAPK (Inhibited) This compound->p38 pAkt p-Akt (Inhibited) pPI3K->pAkt Survival Cell Survival, Proliferation pAkt->Survival MAPK_downstream Downstream Effectors p38->MAPK_downstream Proliferation Cell Proliferation, Differentiation MAPK_downstream->Proliferation This compound This compound STAT3_p Phosphorylated STAT3/5 This compound->STAT3_p Inhibition STAT3 STAT3/5 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Gene_exp Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation cluster_assays Cytotoxicity & Mechanistic Assays start Cancer Cell Culture treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability (MTT/SRB Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, Pathway Modulation) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Gastroprotective Effects of Ferruginol In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo gastroprotective effects of ferruginol (B158077), a natural diterpene. The information is compiled from various scientific studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of new gastroprotective agents.

Core Findings: this compound's Gastroprotective Mechanisms

This compound has demonstrated significant gastroprotective activity in various animal models.[1][2] The primary mechanisms underlying its protective effects on the gastric mucosa involve the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of mucosal defense, and a reduction in gastric acid output.[1][3] Furthermore, this compound exhibits potent antioxidant properties by preventing the depletion of reduced glutathione (B108866) (GSH) in the gastric mucosa, a critical component of the cellular antioxidant defense system.[1][3] Studies have also highlighted its ability to inhibit lipid peroxidation and stimulate cell proliferation, contributing to ulcer healing.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the gastroprotective effects of this compound.

Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Mice

Treatment GroupDose (mg/kg)Ulcer Index Inhibition (%)Reference
This compound2560%[2]
Lansoprazole20Similar to this compound at 25 mg/kg[2]

Table 2: Effect of this compound on Gastric Secretion Parameters in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg)Gastric Juice VolumepH ValueTitratable AcidityReference
This compound25IncreasedIncreasedReduced[1][3]

Table 3: Effect of this compound on Gastric Prostaglandin E2 (PGE2) and Glutathione (GSH) Levels in Rats

Treatment GroupDose (mg/kg)Gastric PGE2 ContentGastric GSH Content (in ethanol-induced lesions)Reference
This compound25IncreasedPrevented Reduction[1][3]
This compound50Dose-dependently IncreasedPrevented Reduction[1][3]

Table 4: Ulcer Healing Activity of this compound in Acetic Acid-Induced Subacute Gastric Ulcers in Rats

Treatment GroupDose (mg/kg)Curative Ratio (%)Reference
This compound2536.0%[2]
This compound5092.5%[2]
Ranitidine5079.6%[2]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vivo experiments to evaluate the gastroprotective effects of this compound.

Ethanol-Induced Gastric Lesions in Mice
  • Animal Model: Male mice are typically used.[1][4]

  • Procedure:

    • Animals are fasted for a specified period (e.g., 24 hours) with free access to water.

    • This compound, a vehicle control, or a reference drug (e.g., lansoprazole) is administered orally.[2]

    • After a set time (e.g., 1 hour), gastric lesions are induced by oral administration of a necrotizing agent, commonly 96% ethanol (B145695) (5 mL/kg).[1][4]

    • Animals are euthanized after a further time interval (e.g., 1 hour), and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the ulcerated areas are measured.

  • Assessment: The ulcer index is calculated, and the percentage of inhibition by the treatment is determined.

Pylorus Ligation-Induced Gastric Secretion in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][3]

  • Procedure:

    • Rats are fasted (e.g., 24 hours) with access to water.

    • Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

    • This compound or vehicle is administered intraduodenally.

    • The abdominal incision is closed.

    • After a specific duration (e.g., 4 hours), the animals are euthanized.

    • The stomach is removed, and the gastric contents are collected.

  • Assessment: The volume of gastric juice is measured, the pH is determined, and the total acidity is titrated with a standard alkali solution.

Determination of Gastric Prostaglandin E2 (PGE2) Content
  • Animal Model: Rats are used in this assay.[1][3]

  • Procedure:

    • Animals are treated with this compound, a vehicle, or a combination with an NSAID like indomethacin.

    • After a specified time, the animals are euthanized, and their stomachs are excised.

    • The glandular part of the stomach is homogenized in a suitable buffer.

    • The homogenate is centrifuged, and the supernatant is used for PGE2 determination.

  • Assessment: PGE2 levels are quantified using a commercial enzyme immunoassay (EIA) kit.

Measurement of Gastric Glutathione (GSH) Levels
  • Animal Model: Rats are subjected to ethanol-induced gastric lesions.[1][3]

  • Procedure:

    • Animals are pre-treated with this compound, a vehicle, or a reference drug before ethanol administration.

    • Following euthanasia, the stomach is removed and homogenized.

    • The homogenate is processed to precipitate proteins.

  • Assessment: The GSH content in the supernatant is measured spectrophotometrically using Ellman's reagent.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's gastroprotective action and a typical experimental workflow.

G Proposed Signaling Pathway of this compound's Gastroprotective Effect This compound This compound PGE2 ↑ Prostaglandin E2 (PGE2) Synthesis This compound->PGE2 GastricAcid ↓ Gastric Acid Output This compound->GastricAcid GSH ↑ Glutathione (GSH) Levels This compound->GSH MucosalProtection Gastroprotection PGE2->MucosalProtection GastricAcid->MucosalProtection GSH->MucosalProtection

Caption: Proposed signaling pathway of this compound's gastroprotective effect.

G Experimental Workflow for In Vivo Gastroprotection Assay start Animal Fasting treatment Oral Administration (this compound/Vehicle/Reference) start->treatment induction Induction of Gastric Lesions (e.g., Ethanol) treatment->induction euthanasia Euthanasia & Stomach Excision induction->euthanasia analysis Analysis of Gastric Mucosa (Ulcer Index, Biochemical Markers) euthanasia->analysis end Data Interpretation analysis->end

Caption: A generalized experimental workflow for in vivo gastroprotection assays.

Conclusion

The available in vivo data strongly support the gastroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the stimulation of protective prostaglandins (B1171923), reduction of gastric acid, and enhancement of antioxidant defenses, makes it a promising candidate for further investigation and development as a novel anti-ulcer agent.[2] The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their future studies.

References

Ferruginol's Modulation of Cancer Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol (B158077), a natural abietane (B96969) diterpene phenol, has garnered significant attention for its diverse pharmacological properties, including potent anti-cancer activity.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its modulation of critical cancer-related signaling pathways. We summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and present visual diagrams of the implicated pathways and workflows to facilitate further research and drug development.

Introduction to this compound

This compound (C₂₀H₃₀O) is a phenolic diterpenoid first isolated from the miro tree (Podocarpus ferrugneus) and subsequently found in various conifer species.[2] Its chemical structure, characterized by three fused six-membered rings, provides a scaffold for its biological activities.[2][4][5] Research has demonstrated that this compound exhibits selective cytotoxicity against a variety of cancer cell lines while showing markedly less toxicity to normal cells, making it a promising candidate for therapeutic development.[6][7][8] Its anti-cancer effects are primarily attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key survival and proliferation signaling cascades.[9]

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is not mediated by a single mechanism but rather through the perturbation of multiple, interconnected signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation.[10][11] Its aberrant activation is a common feature in many human cancers.[10][11] this compound has been shown to effectively suppress this pathway.

In thyroid and prostate cancer cells, treatment with this compound leads to a significant, dose-dependent decrease in the phosphorylation of PI3K and Akt, without affecting the total protein levels of these kinases.[1][6][12] This inhibition blocks downstream signaling, thereby preventing the pro-survival and proliferative signals that are essential for tumor growth.

G This compound This compound This compound->Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K Inhibition->Akt

This compound inhibits the PI3K/Akt signaling pathway.
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits extracellular signals to the cell nucleus to regulate gene expression involved in proliferation, differentiation, and apoptosis. This compound has been observed to interfere with this pathway. Specifically, in thyroid cancer cells, this compound treatment causes a decrease in the expression of phosphorylated p38 MAPK.[6] In human melanoma cells, this compound-induced apoptosis is mediated through the phosphorylation of p38, which in turn leads to the nuclear translocation of NF-κB and subsequent activation of caspase-3.[13][14]

G This compound This compound This compound->Activation p38 p38 MAPK NFkB NF-κB p38->NFkB Nuclear Translocation Caspase3 Caspase-3 NFkB->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Activation->p38 p

This compound induces apoptosis via p38 MAPK phosphorylation.
Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune response.[15][16] Dysregulation of this pathway, particularly the persistent activation of STAT3 and STAT5, is linked to tumor initiation and progression.[16] In androgen-independent human prostate cancer cells (PC3), this compound treatment triggers the inhibition and downregulation of the STAT3/5 signaling cascade, contributing to its anti-tumor effects.[1][12][17]

G This compound This compound STAT STAT3 / STAT5 This compound->STAT Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation JAK->STAT Phosphorylation STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 activation caspase3 Caspase-3 caspase8->caspase3 activation bax Bax ↑ mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 ↓ bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release aif AIF mitochondrion->aif release caspase9 Caspase-9 cytochrome_c->caspase9 activation caspase9->caspase3 activation ros ROS ↑ ros->mitochondrion apoptosis Apoptosis aif->apoptosis Caspase- independent parp PARP caspase3->parp cleavage parp->apoptosis This compound This compound This compound->caspase8 activation This compound->bax This compound->bcl2 This compound->ros G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed cells in 96-well plate treat 2. Treat with this compound (and vehicle control) seed->treat Incubate overnight incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT reagent incubate->add_mtt Incubate 3-4h solubilize 5. Solubilize formazan with DMSO add_mtt->solubilize read 6. Read absorbance at 570 nm solubilize->read calculate 7. Calculate % viability and IC50 value read->calculate G cluster_prep Sample Preparation cluster_blot Blotting cluster_analysis Analysis treat 1. Treat cells with This compound lyse 2. Lyse cells & extract protein treat->lyse quantify 3. Quantify protein (BCA assay) lyse->quantify sds 4. Separate proteins (SDS-PAGE) quantify->sds transfer 5. Transfer proteins to membrane sds->transfer block 6. Block membrane transfer->block antibodies 7. Incubate with primary & secondary antibodies block->antibodies detect 8. Add ECL substrate & detect signal antibodies->detect analyze 9. Analyze band intensity (normalize to loading control) detect->analyze

References

Ferruginol's Induction of Apoptosis in Human Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which ferruginol, a natural abietane (B96969) diterpenoid, induces apoptosis in human cancer cells. It consolidates quantitative data from various studies, details common experimental protocols, and visualizes the key signaling pathways involved. This compound has emerged as a promising phytochemical with selective cytotoxicity against various cancer cell lines, primarily by triggering programmed cell death.

Quantitative Data Summary: Cytotoxicity and Apoptotic Induction

This compound exhibits a dose-dependent cytotoxic effect across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) varies depending on the cell type. The compound's pro-apoptotic activity has been quantified through various assays, demonstrating its efficacy in triggering cancer cell death.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Assay IC50 / GI50 (µM) Reference
PC3 Prostate Cancer MTT ~55 [1]
SK-Mel-28 Malignant Melanoma SRB ~50 [2][3]
A549 Non-Small Cell Lung MTT Dose-dependent effects (40-80 µM) [4]
CL1-5 Non-Small Cell Lung MTT Dose-dependent effects (40-80 µM) [4]
OVCAR-3 Ovarian Cancer MTT Dose-dependent effects (80-300 µM) [5]

| HCT-116 | Colon Cancer | MTT | Dose-dependent effects (5-10 µM) |[6] |

Note: IC50/GI50 values can vary based on experimental conditions and assay duration.

Table 2: Pro-Apoptotic Effects of this compound Treatment

Cell Line Cancer Type Parameter Measured Observation Reference
PC3 Prostate Cancer Annexin V/7-AAD Staining ~30% apoptotic cells at 50 µM [7]
A549 & CL1-5 Non-Small Cell Lung Annexin V/PI Staining Dose-dependent increase in Annexin V binding [4][8]
A549 & CL1-5 Non-Small Cell Lung Western Blot Increased Bax/Bcl-2 ratio [8][9]
HCT-116 Colon Cancer Western Blot Increased Bax/Bcl-2 ratio [10]
PC3 Prostate Cancer Western Blot Cleavage of Caspases 3, 8, 9 [11]
A549 & CL1-5 Non-Small Cell Lung Western Blot Cleavage of Caspases 3, 8, 9 and PARP [4][8]

| HCT-116 | Colon Cancer | Western Blot | Cleavage of Caspases 3, 9 |[10] |

Core Apoptotic Mechanisms

This compound primarily activates the intrinsic (mitochondrial) pathway of apoptosis, a tightly regulated process involving the Bcl-2 family of proteins, mitochondrial integrity, and a cascade of caspase enzymes. Evidence also suggests a potential, albeit less dominant, role for the extrinsic pathway.

Induction of Reactive Oxygen Species (ROS)

A key initiating event in this compound-induced apoptosis is the significant elevation of intracellular Reactive Oxygen Species (ROS).[1][10] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

Mitochondrial Pathway Activation

The accumulation of ROS leads to the disruption of the mitochondrial membrane potential (MMP).[6][9] This event is a critical point of no return in the apoptotic process. This compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][9][10] This shift favors the pro-apoptotic members, which promote the permeabilization of the outer mitochondrial membrane. Consequently, cytochrome c is released from the mitochondria into the cytosol.[6][10]

Caspase Cascade Execution

Once in the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[8][10] Active caspase-3 is responsible for the execution phase of apoptosis, cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[4][8] Studies also show activation of caspase-8, suggesting a potential crosstalk with or activation of the extrinsic apoptosis pathway.[4][8][9]

Visualization of Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the experimental workflow and the signaling pathways modulated by this compound.

G cluster_0 In Vitro Setup cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis CANCER_CELLS Human Cancer Cell Lines This compound This compound Treatment CANCER_CELLS->this compound MTT Cell Viability (MTT Assay) This compound->MTT APOPTOSIS Apoptosis Analysis (Annexin V/PI) This compound->APOPTOSIS ROS ROS Detection This compound->ROS MMP MMP Measurement This compound->MMP WB Protein Expression (Western Blot) This compound->WB CASPASE Caspase Activity (Colorimetric Assay) This compound->CASPASE APOPTOSIS->CASPASE MMP->WB

Caption: General experimental workflow for studying this compound.

G This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

G GF Growth Factors GFR Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT p-Akt Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis This compound This compound This compound->PI3K Inhibits Phosphorylation This compound->AKT Inhibits Phosphorylation G cluster_melanoma Melanoma Cells cluster_thyroid Thyroid Cancer Cells Stress Cellular Stress (e.g., ROS) p38 p38 MAPK Stress->p38 NFkB NF-κB p38->NFkB Activates This compound This compound This compound->p38 Activates (Phosphorylates) Apoptosis Apoptosis NFkB->Apoptosis Survival Survival p38_2 p38 MAPK Survival_2 Survival p38_2->Survival_2 FERRUGINOL_2 This compound FERRUGINOL_2->p38_2 Inhibits

References

The Occurrence of Ferruginol in Conifer Resins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol (B158077), a phenolic abietane (B96969) diterpenoid, is a significant secondary metabolite found in the resins of various conifer species. Possessing a range of promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, this compound is a subject of growing interest in the scientific and drug development communities. This technical guide provides an in-depth overview of the natural occurrence of this compound in conifer resins, detailing its distribution across different families and genera. It summarizes available quantitative data, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and visualizes its biosynthetic and key signaling pathways.

Natural Occurrence of this compound in Conifer Resins

This compound is not ubiquitously distributed across all conifers; its presence is more characteristic of certain families, providing chemotaxonomic insights. The primary families known to produce significant amounts of this compound are the Cupressaceae and Podocarpaceae . While present in some members of the Pinaceae family, it is generally not considered a principal constituent of their resins.

Cupressaceae Family

The cypress family is a rich source of this compound. Several genera within this family have been shown to contain this compound in their resins, wood, and needles.

  • Juniperus : The genus Juniperus is a notable producer of this compound. For instance, Juniperus procera has been found to contain significant quantities of this compound in its roots, leaves, and seeds.[1]

  • Cryptomeria : The heartwood of Cryptomeria japonica (Sugi) is a well-documented source of this compound, where it is considered one of the predominant constituents of the n-hexane extract.[2]

  • Cupressus : Species such as Cupressus arizonica have been shown to contain this compound in their fruit and branchlet extracts.[3]

  • Callitris : While detailed quantitative data is limited, phenolic diterpenoids, including this compound, have been identified in trace quantities in the resins of various Callitris species.[4]

Podocarpaceae Family

The Podocarpaceae family is another significant source of this compound and related phenolic diterpenoids.

  • Podocarpus : this compound was first isolated from the resin of the miro tree, Podocarpus ferrugneus. Various Podocarpus species contain phenolic diterpenoids, with this compound being a characteristic compound.[5]

  • Afrocarpus : Similar to Podocarpus, species within this genus are known to produce phenolic diterpenoids, including this compound.[5]

Pinaceae Family

While the resins of the Pinaceae family are primarily characterized by abietane and pimarane-type diterpene resin acids, this compound has been identified in some species, although typically not as a major component.[6]

  • Pinus : Some studies on the chemical composition of Pinus species have identified this compound, but often in lower concentrations compared to other resin acids.[6]

  • Picea : The resin of Norway spruce (Picea abies) has been extensively studied for its medicinal properties, and while rich in other diterpenoids, the specific concentration of this compound is not as prominently reported.[7]

  • Cedrus : Studies on the resin of Cedrus atlantica have detailed the presence of various diterpenoids, but this compound is not consistently reported as a major constituent.[8]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the conifer species, the specific plant part, geographical location, and environmental conditions. The following tables summarize the available quantitative data for this compound in various conifer resins and tissues.

FamilyGenusSpeciesPlant PartThis compound ConcentrationReference
Cupressaceae JuniperusJuniperus proceraRoot1.8 ± 0.05 µg/mL of extract[4]
Leaf0.9 ± 0.04 µg/mL of extract[4]
Seed0.6 ± 0.03 µg/mL of extract[4]
CupressusCupressus arizonicaBranchlet Extract10.4% of total extract[3]
Fruit Extract6% of total extract[3]
Pinaceae PinusPinus nigra subsp. laricioVarious TissuesPresent, but not a major diterpenoid[6]

Note: Direct comparisons of concentrations between studies can be challenging due to variations in extraction methods, analytical techniques, and units of measurement.

Experimental Protocols

The extraction, isolation, and quantification of this compound from conifer resins require specific laboratory procedures. The following sections provide detailed methodologies for these key experiments.

Extraction of this compound

Objective: To extract this compound and other diterpenoids from the conifer resin or plant material.

Methanol (B129727) Extraction Protocol (General) [9]

  • Preparation of Plant Material: Wash the collected plant material (e.g., resin, ground wood, needles) with distilled water and air-dry at room temperature. Grind the dried material into a fine powder.

  • Maceration: Macerate 1 gram of the powdered plant material in 20 mL of methanol at 28°C for 5 days with agitation (e.g., 120 rpm on an orbital shaker).

  • Centrifugation: Separate the methanol extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter to remove any remaining particulate matter.

  • Storage: Store the resulting extract at 4°C for further analysis and purification.

Isolation of this compound

Objective: To isolate pure this compound from the crude extract.

Silica (B1680970) Gel Column Chromatography Protocol (General) [9]

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a layer of sand to the top to protect the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane). Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the separation using Thin Layer Chromatography (TTC) to identify the fractions containing this compound. This is typically done by comparing the Rf value of the spots with that of a pure this compound standard.

  • Purification: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the isolated compound.

Quantification of this compound

Objective: To determine the concentration of this compound in an extract.

High-Performance Liquid Chromatography (HPLC) Protocol [5]

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., ZOBRAX RX-C18, 4.6 × 150 mm) and a UV detector.

  • Mobile Phase: A mixture of acetonitrile (B52724) and methanol (e.g., 40:60 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 27°C.

  • Detection: UV detection at 220 nm.

  • Standard Curve Preparation: Prepare a series of standard solutions of pure this compound at different known concentrations (e.g., 0.2, 0.4, 0.6, and 0.8 µg/mL).

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of ferrugnol in the sample by using the linear regression equation obtained from the standard curve (y = mx + c, where y is the peak area and x is the concentration).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [5]

  • Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 60°C (hold for 1 min), then ramp to 280°C at a rate of 10°C/min (hold for 10 min).

  • Injector Temperature: 250°C.

  • MS Conditions: Electron impact (EI) mode at 70 eV.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and with mass spectral libraries (e.g., NIST).

Visualizations: Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the mevalonate (B85504) (MEV) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The key step in the formation of the abietane skeleton is the cyclization of GGPP. The final step in this compound biosynthesis involves the oxidation of miltiradiene.

Ferruginol_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Copalyl_PP Copalyl Diphosphate GGPP->Copalyl_PP Diterpene Synthase Miltiradiene Miltiradiene Copalyl_PP->Miltiradiene Diterpene Synthase This compound This compound Miltiradiene->this compound CYP76AH1 (Cytochrome P450)

Caption: Simplified biosynthetic pathway of this compound from GGPP.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from conifer resins involves a series of sequential steps from sample collection to final quantification.

Ferruginol_Workflow Start Conifer Resin/Plant Material Collection Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., Methanol) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (e.g., Column Chromatography) Crude_Extract->Isolation Quantification Quantification (HPLC or GC-MS) Crude_Extract->Quantification Pure_this compound Pure this compound Isolation->Pure_this compound Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for this compound analysis.

This compound's Impact on Cancer Cell Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer cells, leading to apoptosis and inhibition of cell proliferation.

Ferruginol_Signaling This compound This compound Ras_PI3K Ras/PI3K Pathway This compound->Ras_PI3K STAT3_5 STAT 3/5 Pathway This compound->STAT3_5 MAPK MAPK Pathway (p38) This compound->MAPK PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation & Survival Ras_PI3K->Proliferation STAT3_5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation

References

Methodological & Application

Application Notes and Protocols for Ferruginol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and purification of ferruginol (B158077), a bioactive diterpenoid with significant therapeutic potential. This compound is naturally found in various plant species, particularly within the Cupressaceae, Podocarpaceae, and Lamiaceae families. This guide details optimized protocols for its extraction from plant sources and subsequent purification using chromatographic techniques. Furthermore, it summarizes quantitative data on this compound content in different plant materials and illustrates key signaling pathways modulated by this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis of this compound

This compound has been successfully isolated from several plant species. The concentration of this compound can vary significantly depending on the plant species and the specific part of the plant used for extraction.[1] The roots of certain plants have been found to be particularly rich in this compound. A summary of quantitative data from selected studies is presented in Table 1.

Table 1: Quantitative Analysis of this compound in Various Plant Sources

Plant SpeciesPlant PartExtraction SolventThis compound ConcentrationReference
Juniperus proceraRootMethanol (B129727)4.4 µg/g of extract[2]
Juniperus proceraLeafMethanol0.43 µg/g of extract[2]
Juniperus proceraSeedMethanol0.42 µg/g of extract[2]
Salvia hypargeiaRootEthanol30787.97 µg/g of extract[3]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material using maceration with an organic solvent.[1]

Materials:

  • Dried and powdered plant material (e.g., roots, leaves)

  • Methanol (reagent grade)

  • Centrifuge

  • 0.45 µm nylon syringe filter

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 1 gram of the finely ground plant material and place it in a suitable flask. Add 20 mL of methanol to achieve a 1:20 solid-to-solvent ratio.[1]

  • Incubation: Seal the flask and place it on an orbital shaker. Agitate the mixture at 120 rpm for 5 days at 28°C.[1]

  • Centrifugation: After the incubation period, transfer the mixture to centrifuge tubes. Centrifuge at 5000 rpm for 15 minutes to separate the supernatant from the solid plant debris.[1]

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm nylon syringe filter to remove any remaining fine particles.[1]

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of this compound from a crude plant extract using silica gel column chromatography, a widely used technique for separating compounds based on their polarity.[1]

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Securely clamp the glass column in a vertical position and ensure the stopcock is closed.

    • Pour the silica gel slurry into the column, allowing the silica to settle evenly without air bubbles. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.[1]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Carefully load the dissolved sample onto the top of the prepared silica gel column.[1]

  • Elution:

    • Begin the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate to the hexane (gradient elution). For example, start with a hexane:ethyl acetate ratio of 99:1 and progressively increase to 98:2, 95:5, and so on.[1]

  • Fraction Collection:

    • Collect the eluate in separate fractions using a fraction collector or manually in test tubes.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under a UV lamp and identify the fractions containing this compound by comparing with a this compound standard if available.

  • Pooling and Concentration:

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This section provides a validated HPLC method for the quantitative analysis of this compound.[2]

Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity system or equivalent.[2]

  • Column: ZOBRAX RX-C18 column (4.6 × 150 mm).[2]

  • Mobile Phase: Acetonitrile and methanol (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 1 µL.[2]

  • Column Temperature: 27°C.[2]

  • Detection: UV at 220 nm.[2]

  • Run Time: 5 minutes.[2]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.2, 0.4, 0.6, and 0.8 µg/mL).[2]

  • Sample Preparation: Dissolve the purified this compound or crude extract in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Determine the concentration of this compound in the sample by using the calibration curve generated from the standards.[2]

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a plant source.

Ferruginol_Extraction_Workflow Plant_Material Plant Material (e.g., Roots) Grinding Grinding to Fine Powder Plant_Material->Grinding Maceration Maceration with Methanol (1:20 solid/solvent, 28°C, 5 days, 120 rpm) Grinding->Maceration Centrifugation Centrifugation (5000 rpm, 15 min) Maceration->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude this compound Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Collect Fractions Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Identify Pure Fractions Evaporation2 Solvent Evaporation Fraction_Pooling->Evaporation2 Purified_this compound Purified this compound Evaporation2->Purified_this compound Analysis HPLC & GC-MS Analysis Purified_this compound->Analysis

Caption: this compound Extraction and Purification Workflow.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant anticancer properties by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound has been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial for the survival and proliferation of cancer cells.[4] It has also been found to downregulate the Ras/PI3K and STAT 3/5 signaling pathways in prostate cancer cells.[5][6]

Ferruginol_Survival_Pathway_Inhibition cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_STAT STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits STAT3_5 STAT 3/5 This compound->STAT3_5 Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival p38_MAPK->Cell_Survival STAT3_5->Cell_Survival

Caption: this compound's inhibition of pro-survival pathways.

This compound induces apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[7][8][9]

Ferruginol_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondria-mediated apoptosis by this compound.

References

Application Notes & Protocols: Quantitative Analysis of Ferruginol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferruginol is a naturally occurring abietane (B96969) diterpene phenol (B47542) found in various plant species, particularly in the Cupressaceae and Podocarpaceae families.[1] It has garnered significant interest within the scientific community due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the quantitative analysis of this compound.[2] This document provides detailed application notes and experimental protocols for the quantitative determination of this compound using HPLC.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation from plant materials and subsequent analysis by HPLC.

Sample Preparation: Extraction of this compound from Plant Material

This protocol is based on the extraction of this compound from Juniperus procera.[2][3]

Materials and Reagents:

  • Plant material (e.g., roots, leaves, seeds)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Grinder or mill

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Plant Material: Wash the collected plant material thoroughly with deionized water to remove any debris and air-dry at room temperature. Once completely dry, grind the material into a fine powder using a grinder or mill.

  • Maceration: Weigh 1 gram of the powdered plant material and place it in a suitable flask. Add 20 mL of methanol to the flask.

  • Extraction: Place the flask on an orbital shaker and agitate at approximately 120 rpm for 24 hours at 28°C.[3]

  • Centrifugation: After maceration, transfer the mixture to centrifuge tubes and centrifuge at 5000 rpm for 15 minutes to separate the supernatant from the solid plant residue.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Storage: The filtered extract is now ready for HPLC analysis. If not analyzed immediately, store the extract in a tightly sealed vial at 4°C to prevent degradation.

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Material Collection wash_dry Wash and Air-Dry start->wash_dry grind Grind to Fine Powder wash_dry->grind macerate Macerate with Methanol (24h, 28°C, 120 rpm) grind->macerate centrifuge Centrifuge (5000 rpm, 15 min) macerate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for the extraction of this compound from plant material.

HPLC Analysis Protocols

Below are different validated HPLC methods for the quantification of this compound.

Method 1: Analysis of Plant Extracts

This method is adapted from a study on the quantification of this compound in Juniperus procera extracts.[4]

  • HPLC System: Agilent Technologies 1290 Infinity system or equivalent.[4]

  • Column: ZOBRAX RX-C18 (4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and Methanol (40:60, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 1 µL.[4]

  • Column Temperature: 27°C.[4]

  • Detection Wavelength: 220 nm.[4]

  • Run Time: 5 minutes.[4]

Method 2: Analysis of Biosynthetic this compound

This method is suitable for the analysis of biosynthetic or purified this compound.[1][5]

  • HPLC System: Agilent 1100 HPLC system with DAD or equivalent.[5]

  • Column: Amaze C18 PFP (4.6 x 150 mm, 3 µm, 100Å).[5]

  • Mobile Phase: 65% Methanol with 0.1% Perchloric Acid in deionized water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 3 µL.

  • Detection Wavelength: 255 nm.[5]

Method 3: Analysis in Biological Matrices (Rat Plasma)

This method was developed for the determination of this compound in rat plasma and is applicable to pharmacokinetic studies.

  • HPLC System: HPLC system with UV detector.

  • Column: VP ODS-C18 column.

  • Mobile Phase: Methanol and 1% acetic acid solution (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

Standard Curve Preparation: To quantify this compound in samples, a standard curve must be prepared.

  • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations (e.g., for Method 1: 0.8, 0.6, 0.4, 0.2 µg/mL; for Method 3: 10.0, 5.0, 2.5, 1.0, 0.5, 0.1 µg/mL).[4]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

Data Presentation

The following tables summarize the quantitative data and validation parameters for the different HPLC methods described.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Plant Extracts)[4]Method 2 (Biosynthetic)[5]Method 3 (Rat Plasma)
Column ZOBRAX RX-C18 (4.6 x 150 mm, 5 µm)Amaze C18 PFP (4.6 x 150 mm, 3 µm)VP ODS-C18
Mobile Phase Acetonitrile:Methanol (40:60)65% MeOH with 0.1% HClO₄MeOH:1% Acetic Acid (90:10)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 220 nm255 nm270 nm
Column Temp. 27°CNot SpecifiedNot Specified
Injection Vol. 1 µL3 µLNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1 (Plant Extracts)[4]Method 2 (Biosynthetic)Method 3 (Rat Plasma)
Linearity Range (µg/mL) 0.2 - 0.8Not Specified0.1 - 10.0
Correlation Coefficient (R²) 0.9997Not Specified0.9998
Limit of Detection (LOD) Not SpecifiedNot Specified30 ng/mL
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified> 96%
Precision (% RSD) Not SpecifiedNot SpecifiedIntra-day: < 4%, Inter-day: < 5%

Data not specified indicates that the information was not available in the cited literature.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for HPLC method validation.

HPLC Method Validation Workflow

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis select_params Select Chromatographic Parameters optimize Optimize Separation select_params->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine Sample Analysis robustness->routine_use

Caption: Logical workflow for HPLC method validation.

References

GC-MS method for Ferruginol identification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Identification of Ferruginol (B158077) using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the identification and semi-quantitative analysis of this compound, a bioactive abietane (B96969) diterpene, from complex matrices such as plant extracts. The protocol covers sample preparation, trimethylsilyl (B98337) (TMS) derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Key mass spectral data and retention information are provided to ensure accurate identification.

Introduction

This compound (C₂₀H₃₀O, Molar Mass: 286.45 g/mol ) is a naturally occurring phenolic diterpene found predominantly in plants of the Cupressaceae, Podocarpaceae, and Lamiaceae families.[1] It has garnered significant interest due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3] Accurate and reliable identification and quantification of this compound in various natural sources are crucial for drug discovery and phytochemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and definitive identification based on mass spectral patterns. This note details a robust GC-MS method for its analysis.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by chemical derivatization to increase its volatility and thermal stability for GC analysis. The hydroxyl group of this compound is converted into a trimethylsilyl (TMS) ether using a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and fragments the eluting molecules, generating a unique mass spectrum that serves as a chemical fingerprint for identification.[5]

Experimental Protocols

Sample Preparation and Extraction

This protocol provides a general framework for extracting this compound from plant material. Optimization may be required depending on the specific sample matrix.

  • Material Preparation: Wash the raw plant material (e.g., roots, leaves) with distilled water to remove debris and air-dry at room temperature.

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate approximately 1 gram of the powdered material in 20 mL of a suitable solvent like methanol (B129727) or ethyl acetate.[6]

    • Agitate the mixture at a constant speed (e.g., 120 rpm) for an extended period (e.g., 24-72 hours) at room temperature.

  • Separation: Centrifuge the mixture (e.g., 5000 rpm for 15 minutes) to separate the extract from the solid plant material.

  • Filtration: Filter the resulting supernatant through a 0.22 or 0.45 µm syringe filter to remove fine particulates. The filtrate is now ready for derivatization.

TMS Derivatization Protocol

To ensure optimal chromatographic performance, the active hydroxyl group on this compound must be derivatized.[7]

  • Drying: Transfer an aliquot (e.g., 100 µL) of the extract into a GC vial and evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are water-sensitive.[8]

  • Reagent Addition: Add 50 µL of an aprotic solvent such as anhydrous pyridine, followed by 50 µL of BSTFA (with 1% TMCS as a catalyst) to the dried sample.[4]

  • Reaction: Tightly cap the vial and heat it in a heating block at 60-70°C for 30 minutes to ensure the reaction goes to completion.[4]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for immediate GC-MS analysis. Derivatized samples should be analyzed promptly as TMS ethers can be susceptible to hydrolysis.[4]

Data Presentation and Analysis

Identification of the this compound-TMS derivative is confirmed by comparing its retention index and mass spectrum with reference data.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. Method optimization may be necessary based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injection ModeSplit/Splitless (e.g., 50:1 split)
Injector Temperature250 - 280 °C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven ProgramInitial 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Mass Scan Range40 - 500 amu
Solvent Delay3 - 5 minutes

Table 1: Recommended GC-MS parameters for the analysis of derivatized this compound.

Identification Parameters

This compound is identified based on two primary parameters: its chromatographic retention and its mass spectral fingerprint.

ParameterValue / Key Ions (m/z)Reference
Kovats Retention Index
Standard Non-Polar Column~2330
Mass Spectrum (Underivatized)
Molecular Ion [M]⁺286
Key Fragment [M-CH₃]⁺271[9]
Other Diagnostic Ions229, 201, 189, 175[9]
Mass Spectrum (TMS Derivative)
Expected Molecular Ion [M]⁺358Calculated
Expected Key Fragment [M-CH₃]⁺343Calculated

Table 2: Retention and mass spectral data for the identification of this compound. Note: The TMS derivative will have a molecular weight of 358.6 g/mol . Its mass spectrum is expected to show a strong molecular ion at m/z 358 and a characteristic fragment at m/z 343, corresponding to the loss of a methyl group from the TMS moiety.

Quantitative Data Example

GC-MS can be used for quantification by creating a calibration curve with a certified this compound standard. The following table shows an example of quantitative results from a published study.

Plant SpeciesPartThis compound Concentration (µg/g extract)Reference
Salvia hypargeiaRoots30787.97[10]
Juniperus proceraRoots4.4 µg / sample[2]
Juniperus proceraLeaves0.43 µg / sample[2]

Table 3: Examples of this compound concentration found in different plant species.

Visualizations

Experimental Workflow

The entire process from sample collection to final data analysis is outlined in the workflow diagram below.

This compound GC-MS Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Analysis & Identification A Plant Material (e.g., Roots, Leaves) B Drying & Grinding A->B Step 1 C Solvent Extraction (Methanol / Ethyl Acetate) B->C Step 2 D Centrifugation & Filtration C->D Step 3 E Evaporate to Dryness (Nitrogen Stream) D->E F Add Pyridine & BSTFA E->F Step 4 G Heat at 60-70°C (30 minutes) F->G Step 5 H GC-MS Analysis G->H I Data Processing H->I Step 6 J Identify by Retention Index & Mass Spectrum I->J Step 7a K Quantification (via Standard Curve) I->K Step 7b

Caption: Experimental workflow for this compound analysis by GC-MS.

Mass Spectral Fragmentation of this compound

The following diagram illustrates the primary fragmentation pathway of underivatized this compound under Electron Ionization (EI) conditions.

This compound Fragmentation parent This compound (C₂₀H₃₀O) m/z = 286 frag1 [M-CH₃]⁺ m/z = 271 parent->frag1 - CH₃ frag2 [M-C₃H₇]⁺ m/z = 243 parent->frag2 - C₃H₇ (isopropyl) frag3 Further Fragmentation m/z = 201 frag1->frag3 - C₅H₁₀

Caption: Key EI mass spectral fragmentation of native this compound.

References

Application Notes and Protocols for Cell Viability Assays with Ferruginol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginol, a natural abietane (B96969) diterpene, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for assessing cell viability following treatment with this compound. It is intended to guide researchers in accurately quantifying the dose-dependent effects of this compound and understanding its mechanisms of action. The primary anticancer activity of this compound is attributed to its ability to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key cell survival signaling pathways such as PI3K/AKT and MAPK.[1][2][4]

Data Presentation: Quantitative Summary of this compound's Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for this compound can vary significantly depending on the cell line and experimental conditions.[1] Below is a summary of reported IC50 values for this compound in various human cancer cell lines.

Cell LineCancer TypeReported IC50 (µM)Reference
MDA-T32Thyroid Cancer~12[1][4]
PC3Prostate Cancer~55[1][5]
A549Non-Small Cell Lung CancerVaries (dose-dependent)[6][7]
CL1-5Non-Small Cell Lung CancerVaries (dose-dependent)[6][7]
SK-Mel-28Malignant Melanoma~50[1]
OVCAR-3Ovarian CancerEffective doses tested: 20-300[1]
AGSGastric Adenocarcinoma~29[1]
HepG2Liver Hepatoma>100[1]
SUM149Breast CancerVaries[3]
MDA-MB-231Breast CancerVaries[3]
MCF7Breast CancerVaries[3]

Note: IC50 values are highly dependent on experimental parameters such as cell density, treatment duration, and the specific viability assay used. It is crucial to determine the IC50 experimentally for each cell line under your specific conditions.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for a cell viability assay using this compound.

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. This compound Dilution (Prepare serial dilutions) Treatment 3. Cell Treatment (Add this compound to cells) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation Reagent_Addition 5. Add Viability Reagent (e.g., MTT, WST-1) Incubation->Reagent_Addition Assay_Incubation 6. Assay Incubation (Allow for color development) Reagent_Addition->Assay_Incubation Measurement 7. Absorbance Reading (Microplate reader) Assay_Incubation->Measurement Data_Analysis 8. Data Analysis (Calculate % viability, IC50) Measurement->Data_Analysis

Caption: General workflow for assessing cell viability after this compound treatment.

Signaling Pathways Affected by this compound

This compound induces apoptosis and inhibits cell survival through the modulation of several key signaling pathways.

G Signaling Pathways Modulated by this compound cluster_ros Oxidative Stress cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K p-PI3K This compound->PI3K Inhibits p38 p38 MAPK This compound->p38 Inhibits MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 AKT p-AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits p38->Apoptosis Promotes Caspases ↑ Caspase-3, -8, -9 Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: this compound's impact on key cell signaling pathways leading to apoptosis.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in serum-free culture medium from the DMSO stock.

    • Also, prepare a 2x concentrated vehicle control containing the same final DMSO concentration (typically ≤ 0.1%).[1]

    • Carefully remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or the vehicle control to the appropriate wells.

    • Include "cells-only" (untreated) and "medium-only" (blank) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][10]

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1][10] A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the "medium-only" blanks from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (considered 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: WST-1 Assay for Cell Viability

The WST-1 (Water Soluble Tetrazolium Salt) assay is another colorimetric method for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.[12] The resulting formazan is water-soluble, simplifying the procedure.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance between 420-480 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • WST-1 Reagent Addition:

    • After the desired treatment duration with this compound, add 10 µL of WST-1 reagent to each well.[12]

    • Gently mix by shaking the plate.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[12] The optimal incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance of the samples at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[12][13] A reference wavelength above 600 nm is recommended.[12]

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol to analyze the data and determine the IC50 value.

Troubleshooting and Considerations

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle control.[1]

  • Assay Interference: this compound may directly reduce tetrazolium salts or have intrinsic fluorescence. To account for this, include cell-free controls with the same concentrations of this compound to measure any direct reduction of the assay reagent.[10]

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

  • Alternative Assays: For adherent cells, the Crystal Violet assay, which stains DNA, can be used as an alternative method that is independent of metabolic activity.[10]

  • Mechanism of Action: To further elucidate the mechanism of cell death induced by this compound, consider performing assays for apoptosis (e.g., Annexin V/PI staining), caspase activity, and ROS production.[4][6][10]

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferruginol (B158077) is a bioactive abietane-type diterpene naturally found in plants of the Cupressaceae and Lamiaceae families.[1] It has garnered significant attention for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, anti-tumor, and antioxidant activities.[2][3] The antioxidant potential of this compound is a key area of interest, as it contributes to its protective effects against oxidative stress-related pathologies.[2] A crucial aspect of its antioxidant mechanism involves the formation of a quinone methide intermediate, which is a key step in its radical trapping process.[1][4][5]

This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays. Special consideration is given to the lipophilic nature of this compound, which can present challenges in standard aqueous-based assay systems.[6]

Key In Vitro Antioxidant Activity Assays

Three widely used spectrophotometric methods to evaluate antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[1] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance.[1][7]

  • ABTS Assay: This assay evaluates the capacity of a compound to scavenge the blue-green ABTS radical cation (ABTS•+).[1] The antioxidant donates an electron or hydrogen atom to the ABTS•+, reducing it back to its colorless neutral form.[1]

  • FRAP Assay: This method measures the ability of an antioxidant to act as a reducing agent.[8][9] At low pH, antioxidants reduce a colorless ferric-probe complex (Fe³⁺) to a colored ferrous-probe complex (Fe²⁺), with the increase in absorbance being proportional to the total antioxidant capacity.[8][9]

Experimental Workflow for Antioxidant Assays

The general workflow for assessing the antioxidant activity of a compound like this compound is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare this compound Stock Solution (e.g., in DMSO) p2 Prepare Serial Dilutions (in assay solvent like methanol) p1->p2 a1 Add this compound dilutions, controls, and blank to wells p2->a1 p3 Prepare Assay Reagents (DPPH, ABTS•+, or FRAP) a2 Add Assay Reagent to all wells p3->a2 a1->a2 a3 Incubate (in dark, at room temp) a2->a3 d1 Measure Absorbance (Spectrophotometer) a3->d1 d2 Calculate % Inhibition or Reducing Power d1->d2 d3 Determine IC50 or Trolox Equivalents d2->d3

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

Important Consideration: this compound is a lipophilic compound with poor solubility in polar solvents like methanol (B129727) or ethanol (B145695).[6] To ensure accurate results, it is critical to first prepare a concentrated stock solution in a solvent where it is highly soluble, such as Dimethyl Sulfoxide (DMSO), before making further dilutions in the assay solvent.[6]

DPPH Radical Scavenging Assay Protocol

Principle: The antioxidant activity is measured by the ability of this compound to reduce the DPPH radical, monitored by the decrease in absorbance at ~517 nm.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • DMSO

  • Positive Control (e.g., Trolox, Ascorbic Acid, or BHT)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[6] Store this solution in a dark, amber bottle at 4°C and prepare it fresh.[6]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in DMSO.

  • Preparation of Working Solutions: Create a series of dilutions from the this compound stock solution using the assay solvent (e.g., methanol) to achieve a range of final concentrations for testing. Prepare similar dilutions for the positive control. The final DMSO concentration in the well should be low (e.g., <1%) to avoid interference.

  • Assay in 96-Well Plate:

    • Add 100 µL of each this compound dilution or positive control to different wells.[6]

    • Add 100 µL of the assay solvent to a well to serve as a blank (for sample absorbance).

    • Add 100 µL of DPPH solution to all wells containing samples and controls.

    • For the control (maximum absorbance), add 100 µL of DPPH solution and 100 µL of the assay solvent.

  • Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30-60 minutes.[6] Note: Due to this compound's nature, the reaction might be slow; extending the incubation time to 90 or 120 minutes may be necessary to ensure the reaction reaches completion.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][6]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100[1]

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the % inhibition against the sample concentrations.[1] A lower IC₅₀ indicates higher antioxidant activity.[1]

ABTS Radical Cation Decolorization Assay Protocol

Principle: This assay measures the ability of this compound to scavenge the pre-formed ABTS•+ radical cation, resulting in a loss of its characteristic blue-green color, measured at ~734 nm.[1]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • DMSO

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]

    • Mix the two solutions in a 1:1 (v/v) ratio.[6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours for complete radical formation.[1][6]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.

  • Assay in 96-Well Plate:

    • Add 10 µL of each this compound dilution or positive control to different wells.[6]

    • Add 190 µL of the ABTS•+ working solution to all wells.[6]

  • Incubation: Mix and incubate at room temperature for a defined time (e.g., 6 minutes).[1][6]

  • Measurement: Measure the absorbance at 734 nm.[1][6]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.[1]

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of this compound with that of Trolox.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

Principle: This assay directly tests the reducing ability of this compound. The reduction of a Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex is measured at ~593 nm.[10]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.

  • Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., from 100 to 2000 µM) to generate a standard curve.

  • Assay in 96-Well Plate:

    • Add 10 µL of this compound dilutions, standards, or blank (solvent) to different wells.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.[10]

  • Calculation:

    • Calculate the net absorbance for each sample by subtracting the blank reading.

    • Determine the FRAP value (in µM Fe²⁺ equivalents) for this compound by comparing its net absorbance to the FeSO₄ standard curve.

Quantitative Data Summary

The antioxidant activity of this compound is often expressed as an IC₅₀ value. However, it is important to note that this compound's activity is highly dependent on the assay conditions, particularly the solvent used.[4] It has shown stronger activity in non-polar or non-solvent conditions compared to assays in polar solvents.[4][5]

AssayReported IC₅₀ Value (µg/mL)Positive ControlReference
DPPH116.12-
DPPH~21.74 (for a related compound)Ascorbic Acid

Note: Direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.[1]

Cellular Antioxidant Activity and Signaling

Beyond simple chemical assays, this compound has demonstrated antioxidant effects in cellular contexts. It can induce the production of endogenous reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[11] This pro-oxidant effect in cancer cells contrasts with its general antioxidant activity and highlights the complexity of its biological actions. Furthermore, this compound has been shown to inhibit pro-survival signaling pathways that are often activated by oxidative stress, such as the MAPK and PI3K/AKT pathways.[2][11]

G cluster_pathways Pro-Survival Signaling Pathways cluster_outcomes Cellular Outcomes ros Oxidative Stress (e.g., ROS) pi3k PI3K ros->pi3k activates mapk MAPK ros->mapk activates akt AKT pi3k->akt prolif Cell Proliferation & Survival akt->prolif promotes mapk->prolif promotes This compound This compound This compound->pi3k inhibits This compound->akt inhibits This compound->mapk inhibits

Caption: this compound's inhibition of oxidative stress-activated signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of Ferruginol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ferruginol (B158077) in various mouse models, summarizing key quantitative data and detailing experimental protocols. This compound, a natural diterpenoid, has demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of gastroprotection and cancer therapy.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound in different mouse models.

Table 1: Gastroprotective Effects of this compound in HCl/EtOH-Induced Gastric Lesion Model in Mice

Treatment GroupDosage (mg/kg)Administration RouteInhibition of Gastric Lesions (%)Curative Ratio (%)Reference
This compound25Oral6036.0[1]
This compound50Oral-92.5[1]
Lansoprazole (Control)20OralSimilar to 25 mg/kg this compound-[1]
Ranitidine (Control)50Oral-79.6[1]

Table 2: Anti-Tumor Effects of this compound in CL1-5 Xenograft Mouse Model

Treatment GroupDosageAdministration RouteOutcomeReference
This compound100 µmol/kgIntraperitonealSignificantly suppressed tumor growth (volume and weight)[2]
Vehicle (Control)-IntraperitonealProgressive tumor growth[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are provided below.

Protocol 1: Evaluation of Gastroprotective Effects of this compound in an HCl/EtOH-Induced Gastric Lesion Mouse Model

This protocol is adapted from studies investigating the ulcer-preventative capabilities of this compound.[1]

1. Animals:

  • Species: Male ICR mice.

  • Weight: 25-30 g.

  • Acclimatization: Adapt mice for 7 days under controlled temperature (22°C ± 2°C) and a 12-hour light/dark cycle, with free access to food and water.[3]

2. Materials:

  • This compound.

  • Vehicle: A suitable vehicle for oral administration (e.g., saline, or a solution containing a small percentage of DMSO and a surfactant like Tween 80, though the exact vehicle for this compound was not specified in the search results).

  • HCl/EtOH solution: 0.15 M HCl in 98% ethanol[3] or 60% ethanol (B145695) in 200 mM HCl.[4]

  • Positive control: Lansoprazole (20 mg/kg) or Ranitidine (40 mg/kg).[1][5]

3. Procedure:

  • Fasting: Fast the mice for 24 hours prior to the experiment, with free access to water.

  • Treatment Administration:

    • Divide mice into treatment groups (Vehicle control, this compound 25 mg/kg, this compound 50 mg/kg, Positive control).

    • Administer the respective treatments orally (e.g., via gavage).

  • Induction of Gastric Lesions:

    • One hour after treatment administration, orally administer the HCl/EtOH solution (e.g., 0.1 mL/20 g body weight) to induce gastric ulcers.[3]

  • Evaluation of Gastric Lesions:

    • One to two hours after induction, euthanize the mice.[6]

    • Excise the stomachs, open them along the greater curvature, and gently wash with saline.

    • Examine the gastric mucosa for lesions. The extent of ulceration can be quantified by measuring the area of the lesions.

Protocol 2: Assessment of Anti-Tumor Activity of this compound in a Subcutaneous Xenograft Mouse Model

This protocol is based on studies evaluating the anti-cancer effects of this compound on non-small cell lung cancer.[2][7]

1. Animals:

  • Species: Male nude mice.[2]

  • Age: 4-6 weeks old.[8]

  • Acclimatization: Allow a 3-5 day acclimatization period.[8]

2. Cell Culture and Preparation:

  • Cell Line: CL1-5 human lung adenocarcinoma cells.[2]

  • Culture Conditions: Grow cells in complete medium until 70-80% confluent.[8]

  • Cell Harvesting:

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cells.

    • Wash the cell pellet twice with PBS.[8]

    • Resuspend cells in a suitable buffer (e.g., PBS or HBSS) at a concentration of 3.0 x 10^6 cells per injection volume.[8] For enhanced engraftment, cells can be resuspended in a 1:1 mixture of buffer and Matrigel.[9]

3. Procedure:

  • Tumor Inoculation:

    • Anesthetize the mice.

    • Inject 3.0 x 10^6 CL1-5 cells subcutaneously into the flank of each mouse.[2][8]

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a palpable size (e.g., ~50–60 mm³), which may take 1-3 weeks.[8]

    • Randomize mice into treatment groups (Vehicle control, this compound).

  • This compound Administration:

    • Administer this compound intraperitoneally at a dose of 100 µmol/kg.[2] The frequency and duration of administration should be optimized for the specific study, as this was not detailed in the search results.

    • The vehicle for intraperitoneal injection could be a mixture of DMSO and PEG-400.[10]

  • Monitoring and Endpoint:

    • Measure tumor dimensions with digital calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: Volume = (width)² x length/2.[8]

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis like cleaved caspase-3).[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and the experimental workflows described.

G cluster_0 This compound-Induced Caspase-Dependent Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased This compound->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased This compound->Bax Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Mitochondrial Permeability Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound's induction of caspase-dependent apoptosis.

G cluster_1 This compound Inhibition of PI3K/AKT Signaling Pathway This compound This compound PI3K p-PI3K Expression Decreased This compound->PI3K Inhibits AKT p-AKT Expression Decreased PI3K->AKT Inhibits Phosphorylation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibits

This compound's inhibition of the PI3K/AKT signaling pathway.

G cluster_2 Workflow for In Vivo Gastroprotection Assay start Start: Acclimatized Male ICR Mice fasting 24h Fasting (Water ad libitum) start->fasting treatment Oral Administration: - Vehicle - this compound (25 & 50 mg/kg) - Positive Control fasting->treatment induction 1h Post-Treatment: Oral Administration of HCl/EtOH Solution treatment->induction evaluation 1-2h Post-Induction: - Euthanasia - Stomach Excision - Lesion Quantification induction->evaluation end End: Data Analysis evaluation->end

Experimental workflow for the gastroprotection assay.

G cluster_3 Workflow for In Vivo Anti-Tumor Xenograft Assay start Start: Acclimatized Male Nude Mice inoculation Subcutaneous Injection of CL1-5 Cancer Cells start->inoculation growth Tumor Growth to Palpable Size (1-3 weeks) inoculation->growth treatment Intraperitoneal Administration: - Vehicle - this compound (100 µmol/kg) growth->treatment monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint: - Euthanasia - Tumor Excision & Weight - Further Analysis monitoring->endpoint end End: Data Analysis endpoint->end

Experimental workflow for the anti-tumor xenograft assay.

References

Application Notes and Protocols: Measuring Mitochondrial Membrane Potential after Ferruginol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginol (B158077), a natural abietane (B96969) diterpene found in the Cupressaceae and Podocarpaceae plant families, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. A key area of investigation into its anti-cancer mechanism is its effect on mitochondria, the powerhouses of the cell. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, a process often mediated by changes in mitochondrial function.[1][2] One of the earliest and most critical events in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[3]

These application notes provide a comprehensive guide for researchers to measure changes in mitochondrial membrane potential in response to this compound treatment. This document outlines the underlying signaling pathways, provides detailed experimental protocols for commonly used assays, and presents a structured summary of reported quantitative data.

Signaling Pathway Overview

This compound can induce apoptosis through the intrinsic mitochondrial pathway.[1][2] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound treatment has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis. Additionally, this compound has been shown to increase the production of reactive oxygen species (ROS), which can further contribute to mitochondrial damage and the loss of membrane potential.[4]

Ferruginol_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bax->MMP Bcl2->MMP CytC Cytochrome c release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial membrane potential and related apoptotic events as reported in the literature.

Table 1: Effect of this compound on Mitochondrial Membrane Potential in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment TimeAssayObserved Effect on ΔΨmReference
A549 (NSCLC)40, 60, 806 hoursJC-1Dose-dependent decrease[2][5]
CL1-5 (NSCLC)40, 60, 806 hoursJC-1Dose-dependent decrease[2][5]
MDA-T32 (Thyroid Cancer)6, 12, 24Not specifiedNot specifiedConcentration-dependent decrease[4]
SK-MEL-28 (Melanoma)1024, 72 hoursNot specifiedDepolarization[6][7]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-T32 (Thyroid Cancer)12[4]
PC-3 (Prostate Cancer)55[8]
SK-MEL-28 (Melanoma)~50[6]

Experimental Protocols

Accurate measurement of mitochondrial membrane potential is crucial for understanding the mechanism of action of compounds like this compound. The following are detailed protocols for two widely used fluorescent probes: JC-1 and TMRM.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a popular method that utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria.[9][10] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[3][9] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • JC-1 Dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Positive control (e.g., CCCP or FCCP)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10-50 µM CCCP for 15-30 minutes).[9][11]

  • JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

  • Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the 1X JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.[10]

  • Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.

  • Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red) at Ex/Em ~560/595 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.[9][10] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

    • Flow Cytometry: Scrape and collect the cells, then analyze them using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit high green fluorescence.[12]

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will display red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

JC1_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed Cells B Treat with this compound A->B C Add JC-1 Staining Solution B->C D Incubate C->D E Wash Cells D->E F Fluorescence Plate Reader E->F G Flow Cytometer E->G H Fluorescence Microscope E->H

Figure 2: Experimental workflow for the JC-1 assay.
Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[13][14][15] The fluorescence intensity of TMRM/TMRE is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.[16]

Materials:

  • TMRM or TMRE dye

  • DMSO

  • PBS or HBSS

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Positive control (e.g., FCCP or CCCP)

  • Quenching agent (optional, e.g., Trypan Blue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10-20 µM FCCP for 10-15 minutes).[17][18]

  • TMRM/TMRE Staining Solution Preparation: Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically for each cell type but is typically in the range of 20-500 nM.[19]

  • Staining: Add the TMRM/TMRE staining solution to the cells and incubate for 20-30 minutes at 37°C.[16][18]

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed PBS or HBSS to remove the background fluorescence from the medium.

  • Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.[18] A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A shift to lower fluorescence intensity indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters. Healthy cells will show bright red fluorescent mitochondria, while cells with depolarized mitochondria will exhibit dimmer fluorescence.

Conclusion

Measuring the mitochondrial membrane potential is a critical step in elucidating the apoptotic mechanism of this compound. The protocols provided for the JC-1 and TMRM/TMRE assays offer robust and reliable methods for quantifying changes in ΔΨm. By carefully following these procedures and correlating the results with other apoptotic markers, researchers can gain valuable insights into the therapeutic potential of this compound and its derivatives in drug development.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginol, a natural abietane (B96969) diterpene found in the resin of various conifer species, has garnered significant interest for its diverse pharmacological properties, including antioxidant, antimicrobial, and antitumor activities.[1] Emerging evidence suggests that this compound also possesses potent anti-inflammatory effects, making it a promising candidate for the development of novel therapeutic agents for inflammatory diseases.[2][3] These application notes provide a comprehensive overview of the experimental setup for assessing the anti-inflammatory properties of this compound, detailing both in vitro and in vivo assay protocols. The methodologies described herein are designed to enable researchers to effectively evaluate this compound's mechanism of action and quantify its anti-inflammatory efficacy.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes.[10][11][12] this compound has been shown to inhibit the expression of NF-κB p65, thereby attenuating the inflammatory cascade.[5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->NFkB Inhibits p65 expression

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[13][14][15][16] The activation of these kinases, particularly p38 MAPK, by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.[4] Some studies have suggested that this compound can suppress the MAPK pathway by decreasing the expression of p38.[4] It is important to note that a study making similar claims has been retracted, warranting a cautious interpretation of the precise mechanisms of MAPK inhibition by this compound.[17]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MAP3K, MAP2K) Inflammatory_Stimuli->Upstream_Kinases Activate p38 p38 MAPK Upstream_Kinases->p38 Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induce This compound This compound This compound->p38 Decreases expression

Caption: Postulated inhibition of the p38 MAPK pathway by this compound.

Data Presentation

The following table summarizes the expected quantitative data from the described anti-inflammatory assays for this compound. The values presented are illustrative and should be determined experimentally.

Assay Parameter Measured This compound Concentration/Dose Expected Outcome (Example) Positive Control Expected Outcome (Positive Control)
In Vitro Assays
Cell Viability (MTT Assay)% Cell Viability1-100 µM>90% at effective anti-inflammatory concentrations--
Nitric Oxide (NO) ProductionNO concentration (µM) or % inhibitionIC₅₀ valuee.g., 15 µML-NMMAe.g., IC₅₀ of 20 µM
Prostaglandin E₂ (PGE₂) ProductionPGE₂ concentration (pg/mL) or % inhibitionIC₅₀ valuee.g., 10 µMIndomethacine.g., IC₅₀ of 5 µM
TNF-α SecretionTNF-α concentration (pg/mL) or % inhibitionIC₅₀ valuee.g., 25 µMDexamethasonee.g., IC₅₀ of 1 µM
IL-6 SecretionIL-6 concentration (pg/mL) or % inhibitionIC₅₀ valuee.g., 30 µMDexamethasonee.g., IC₅₀ of 2 µM
In Vivo Assay
Carrageenan-Induced Paw Edema% Inhibition of Paw Edema10, 25, 50 mg/kgDose-dependent reduction (e.g., 25%, 45%, 65% at 4h)Indomethacin (10 mg/kg)e.g., 70% inhibition at 4h

Experimental Workflow

The overall workflow for evaluating the anti-inflammatory activity of this compound involves a series of sequential steps, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies Cell_Culture RAW 264.7 Macrophage Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity LPS_Stimulation LPS-induced Inflammation Cytotoxicity->LPS_Stimulation Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Assay LPS_Stimulation->NO_Assay PGE2_Assay PGE₂ ELISA LPS_Stimulation->PGE2_Assay Cytokine_Assay TNF-α & IL-6 ELISA LPS_Stimulation->Cytokine_Assay Animal_Model Carrageenan-Induced Paw Edema in Rats NO_Assay->Animal_Model Promising results lead to PGE2_Assay->Animal_Model Cytokine_Assay->Animal_Model Edema_Measurement Paw Volume Measurement Animal_Model->Edema_Measurement Data_Analysis_Vivo Calculate % Inhibition Edema_Measurement->Data_Analysis_Vivo Western_Blot Western Blot Analysis (p-p38, p-IκBα, p65) Data_Analysis_Vivo->Western_Blot Investigate mechanism

Caption: General experimental workflow for this compound anti-inflammatory assays.

Experimental Protocols

In Vitro Anti-inflammatory Assays in LPS-Stimulated RAW 264.7 Macrophages

a. Cell Culture and Maintenance Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

b. Cytotoxicity Assay (MTT Assay) To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

c. Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[2][15]

d. Measurement of Prostaglandin E₂ (PGE₂) Production

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.[6]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.[6]

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[6]

  • Collect the cell culture supernatants and centrifuge to remove particulate matter.[6]

  • Measure the PGE₂ concentration in the supernatants using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[6][18][19][20]

e. Measurement of TNF-α and IL-6 Secretion

  • Seed RAW 264.7 cells in a 24-well plate and pre-treat with this compound as described for the PGE₂ assay.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits following the manufacturer's protocols.[5][21][22][23][24][25][26][27]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

a. Animals Male Wistar rats (180-220 g) are used for this study. The animals are housed under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal ethics committee guidelines.

b. Experimental Procedure

  • Divide the rats into groups (n=6 per group): a control group, a positive control group (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or Indomethacin orally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[14][28][29][30][31][32][33][34]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28][29]

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [1 - (Vt - V₀) / (Vc - V₀c)] x 100 Where:

    • Vt = Paw volume of the treated group at a specific time point

    • V₀ = Initial paw volume of the treated group

    • Vc = Paw volume of the control group at the same time point

    • V₀c = Initial paw volume of the control group[28][29][30]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action and determine the therapeutic potential of this promising natural compound. The data generated from these assays will be crucial for advancing this compound through the drug development pipeline for the treatment of inflammatory disorders.

References

Application Notes: Ferruginol as a Promising Scaffold for Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferruginol (B158077) is a natural abietane-type diterpene phenol (B47542) found in various plant species, including those from the Lamiaceae and Cupressaceae families.[1][2][3] This compound has garnered significant attention within the pharmacological community due to its broad spectrum of biological activities, including anti-inflammatory, gastroprotective, and potent antitumor effects.[4] Research has demonstrated that this compound exerts cytotoxic effects against a wide array of human cancer cell lines, such as thyroid, lung, prostate, ovarian, breast, and melanoma.[1][2][5][6] Its anticancer activity is attributed to its ability to modulate multiple cellular processes, including the induction of apoptosis, inhibition of key cell survival pathways, and generation of oxidative stress.[4] These characteristics make this compound a valuable lead molecule for the development of novel chemotherapeutic agents.

This document provides an overview of this compound's mechanisms of action, a summary of its efficacy in various cancer cell lines, and detailed protocols for key experiments to evaluate its anticancer properties.

Mechanisms of Anticancer Action

This compound's efficacy as an anticancer agent stems from its ability to target several fundamental cellular pathways simultaneously. Its primary mechanisms involve the induction of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, the suppression of critical pro-survival signaling cascades, and the promotion of cell cycle arrest.

1. Induction of Apoptosis and Oxidative Stress

This compound is a potent inducer of apoptosis.[2] In thyroid and non-small cell lung cancer (NSCLC) cells, it triggers the mitochondrial-dependent (intrinsic) apoptotic pathway.[5][7][8] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a decrease in the mitochondrial membrane potential (MMP).[5][9] The disruption of MMP is followed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][7][8] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases, including caspase-9 and the executioner caspase-3.[7][8][9][10] this compound also activates caspase-8, suggesting an involvement of the extrinsic apoptotic pathway as well.[7][8][10] The activation of these caspases culminates in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[7][8][10] In prostate cancer cells, this compound also promotes cell death through the nuclear translocation of the Apoptosis-Inducing Factor (AIF).[11][12]

G cluster_0 Cellular Effects cluster_1 Survival Pathway Inhibition This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Casp8 ↑ Cleaved Caspase-8 This compound->Casp8 PI3K p-PI3K This compound->PI3K AKT p-AKT This compound->AKT MAPK p38 MAPK This compound->MAPK STAT STAT3/5 This compound->STAT MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 ↑ Cleaved Caspase-9 MMP->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Survival Cell Survival & Proliferation PI3K->Survival AKT->Survival MAPK->Survival STAT->Survival

Caption: this compound's induction of apoptosis and inhibition of survival pathways.

2. Inhibition of Pro-Survival Signaling Pathways

A key aspect of this compound's anticancer activity is its ability to suppress signaling pathways that are crucial for tumor cell survival and proliferation. Studies have shown that this compound inhibits the phosphorylation, and thus the activation, of key components of the PI3K/AKT and MAPK pathways in thyroid cancer cells.[5] Specifically, it leads to a dose-dependent decrease in phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and p38 MAPK.[5] In androgen-independent prostate cancer cells, this compound has been shown to inhibit the Ras/PI3K and STAT 3/5 signaling pathways.[11][12] By blocking these pathways, this compound effectively cuts off signals that promote cell growth, survival, and resistance to therapy.

3. Cell Cycle Arrest and Inhibition of Migration

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In OVCAR-3 human ovarian cancer cells, treatment with this compound was found to induce cell cycle arrest at the G2/M phase.[13] This prevents the cells from proceeding through mitosis, thereby inhibiting tumor growth. Furthermore, this compound has demonstrated the ability to inhibit cancer cell migration, as shown by in vitro wound healing assays with OVCAR-3 cells.[13][14] This suggests a potential role for this compound in preventing metastasis.

Quantitative Data Summary: In Vitro Efficacy

The cytotoxic and antiproliferative activity of this compound has been quantified across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values provide a benchmark for its potency.

Cell LineCancer TypeReported IC50 / GI50 (µM)Reference
MDA-T32Thyroid Cancer~12 (IC50)[4][5]
A549Non-Small Cell Lung Cancer~33.0 (IC50)[10]
CL1-5Non-Small Cell Lung Cancer~39.3 (IC50)[10]
PC3Prostate Cancer~55 (IC50)[4]
SK-Mel-28Malignant Melanoma~50 (GI50)[1][4]
AGSGastric Adenocarcinoma~29 (IC50)[4]
OVCAR-3Ovarian CancerEffective at 20-300 µM[4][13]
HepG2Liver Hepatoma>100 (IC50)[4]
Normal Cells
Human ThyrocytesNormal Thyroid~92 (IC50)[5]

Note: IC50/GI50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay method used.[4] this compound generally shows lower toxicity against normal cells, as seen with the ~7.7-fold selectivity for thyroid cancer cells over normal thyrocytes.[5]

Experimental Protocols

The following protocols outline standard methodologies for assessing the anticancer potential of this compound in a laboratory setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (Using IC50 concentration) cluster_2 Phase 3: In Vivo Validation start Select Cancer Cell Line(s) viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 Value start->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) viability->apoptosis western Protocol 3: Western Blot (Signaling & Apoptotic Proteins) viability->western mmp Protocol 4: Mitochondrial Potential (JC-1 / TMRM) viability->mmp cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle invivo Protocol 5: Xenograft Animal Model Assess Antitumor Activity apoptosis->invivo western->invivo mmp->invivo cell_cycle->invivo

Caption: Standard workflow for evaluating this compound's anticancer potential.
Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cells of interest

  • Complete culture medium

  • 96-well culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[14]

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with the this compound dilutions (e.g., 0, 5, 10, 20, 40, 80, 160 µM).[5] Include a vehicle control group treated with medium containing the same final concentration of DMSO (typically ≤ 0.1%).[4]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[14][15]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 0.6 x 10^6 cells/well) in 6-well plates and allow them to attach.[5] Treat the cells with this compound at the desired concentrations (e.g., 0, 6, 12, 24 µM) for 24 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer. FITC fluorescence (Annexin V) indicates phosphatidylserine (B164497) exposure on the outer membrane (early apoptosis), while PI fluorescence indicates loss of membrane integrity (late apoptosis/necrosis).

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation levels of proteins involved in apoptosis and survival pathways.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Bcl-2, Bax, cleaved Caspase-3, p-AKT, total AKT, p-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[10] β-actin is typically used as a loading control to ensure equal protein loading.

Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses a fluorescent dye to assess mitochondrial integrity, a key event in intrinsic apoptosis.

Materials:

  • 6-well plates or fluorescence microscopy slides

  • This compound

  • JC-1 or Tetramethylrhodamine, Methyl Ester (TMRM) reagent

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).[7]

  • Staining: Remove the treatment medium, wash the cells with PBS, and incubate with the MMP-sensitive dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.

  • Data Acquisition:

    • Microscopy: Observe the cells under a fluorescence microscope. With JC-1, healthy mitochondria with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (J-monomers).[7]

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the shift in the red/green fluorescence ratio.

  • Analysis: Determine the percentage of cells with depolarized mitochondria as an indicator of apoptosis induction.

Protocol 5: In Vivo Antitumor Activity Assessment (Xenograft Model)

This protocol evaluates the efficacy of this compound in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., CL1-5)[7]

  • This compound solution for injection

  • Calipers for tumor measurement

Methodology:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 CL1-5 cells) into the flank of each mouse.[7][10]

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 10 days post-inoculation), randomly assign mice to a control group (vehicle) and a treatment group.[7]

  • Drug Administration: Administer this compound (e.g., 100 µmol/kg body weight) or vehicle via intraperitoneal (i.p.) injection on a predetermined schedule.[7]

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors for final comparison.

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the in vivo antitumor effect of this compound.[7] Further analysis, such as immunohistochemistry for apoptotic markers (e.g., cleaved caspase-3) on tumor sections, can be performed.[7]

Conclusion

This compound presents a compelling case as a lead compound for the development of new anticancer therapies. Its ability to induce apoptosis, inhibit critical survival signaling pathways, and arrest the cell cycle in a variety of cancer models underscores its therapeutic potential. The compound's selectivity for cancer cells over normal cells further enhances its appeal. The protocols provided herein offer a robust framework for researchers to further investigate and validate the anticancer properties of this compound and its derivatives, paving the way for potential preclinical and clinical development.

References

Application Notes and Protocols: Semi-synthesis of Ferruginol Derivatives from Dehydroabietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of ferruginol (B158077) and its derivatives starting from the readily available natural product, dehydroabietic acid. This compound, a bioactive abietane-type diterpenoid, and its analogues have garnered significant interest due to their promising pharmacological activities, including anticancer, antiviral, and antileishmanial properties.[1][2][3] This document outlines the key synthetic strategies, experimental procedures, and quantitative data to facilitate the exploration of this valuable class of compounds for drug discovery and development.

Overview of Synthetic Strategies

The semi-synthesis of this compound from dehydroabietic acid typically involves the introduction of a hydroxyl group at the C-12 position of the aromatic C-ring. A common and effective method to achieve this is through a sequence of Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.[4][5] Further modifications can be performed at various positions of the abietane (B96969) scaffold, particularly at the C-18 or C-19 positions, to generate a library of derivatives with diverse biological activities.[1][6][7] Dehydroabietic acid can be obtained from the disproportionation of abietic acid, a major component of pine rosin.[8][9]

A general workflow for the synthesis is depicted below:

workflow DAA Dehydroabietic Acid MDA Methyl Dehydroabietate DAA->MDA Esterification AC_MDA 12-Acetyl-methyl dehydroabietate MDA->AC_MDA Friedel-Crafts Acylation ACETATE (B1210297) 12-Acetoxy-methyl dehydroabietate AC_MDA->ACETATE Baeyer-Villiger Oxidation FERRUG This compound ACETATE->FERRUG Hydrolysis/ Reduction DERIV This compound Derivatives FERRUG->DERIV Further Functionalization

Caption: General workflow for the semi-synthesis of this compound and its derivatives from Dehydroabietic Acid.

Experimental Protocols

Protocol 1: Esterification of Dehydroabietic Acid to Methyl Dehydroabietate

This protocol describes the conversion of dehydroabietic acid to its methyl ester, which is a common intermediate for subsequent reactions.

Materials:

  • Dehydroabietic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve dehydroabietic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl dehydroabietate.

Protocol 2: Friedel-Crafts Acylation of Methyl Dehydroabietate

This protocol introduces an acetyl group at the C-12 position of the aromatic ring.

Materials:

  • Methyl dehydroabietate

  • Acetyl chloride or acetic anhydride (B1165640)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (10% solution)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve methyl dehydroabietate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add acetyl chloride or acetic anhydride dropwise to the mixture.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 10% HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 12-acetyl derivative.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 3: Baeyer-Villiger Oxidation to the Acetoxy Derivative

This protocol converts the acetyl group at C-12 to an acetoxy group.

Materials:

  • 12-Acetyl-methyl dehydroabietate

  • m-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acids

  • Anhydrous dichloromethane (DCM)

  • Sodium sulfite (B76179) solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 12-acetyl derivative in anhydrous DCM.

  • Add m-CPBA in portions to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with 10% sodium sulfite solution (to destroy excess peroxide), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting 12-acetoxy derivative can be purified by column chromatography if necessary.

Protocol 4: Hydrolysis and Reduction to this compound

This final step involves the hydrolysis of the acetate and ester groups, followed by reduction to yield this compound.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Add a solution of the 12-acetoxy-methyl dehydroabietate in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% NaOH solution, and then more water.

  • Alternatively, the workup can be performed by the addition of sodium sulfate decahydrate until a granular precipitate is formed.

  • Filter the resulting solid and wash it thoroughly with THF or ether.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize the yields of synthetic intermediates and the biological activities of selected this compound derivatives.

Table 1: Synthetic Yields of Key Intermediates

Starting MaterialProductReagents and ConditionsYield (%)Reference
Dehydroabietic acidMethyl dehydroabietateCH₃I, K₂CO₃, DMF~95%[9]
Methyl callitrisate12-Acetyl-4-epi-dehydroabietateAc₂O, AlCl₃, DCE76%[1]
12-Acetyl derivative12-Acetoxy derivativem-CPBA, DCM98%[1]
N-Phthaloyldehydroabietylamine12-Acetoxy-N-phthaloyldehydroabietylamineAcCl, AlCl₃ then m-CPBA~72% (2 steps)[4]
12-Acetoxy-N-phthaloyldehydroabietylamine18-(Phthalimid-2-yl)this compoundK₂CO₃, MeOH/DCM-[10]

Table 2: Cytotoxic Activity of this compound and its Derivatives

CompoundCell LineActivity (GI₅₀ or IC₅₀, µM)Reference
This compound (1)SK-MEL-2847.5[2][7]
18-Aminothis compound (2)SK-MEL-289.8[2][7]
This compound Analogue 5Breast Cancer Lines1.3 - 13[3]
This compound Analogue 10Breast Cancer Lines1.3 - 13[3]
This compound Analogue 11Breast Cancer Lines1.3 - 13[3]
SugiolPancreatic and Melanoma Cells-[1]

Visualization of Experimental Workflow and Apoptotic Pathway

The following diagrams illustrate the detailed experimental workflow for the synthesis of a this compound derivative and a simplified representation of the apoptotic signaling pathway induced by some of these compounds.

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_final Final Product Formation Dehydroabietylamine Dehydroabietylamine Phthaloylation Phthaloylation (Phthalic anhydride, AcOH) Dehydroabietylamine->Phthaloylation Phthalimide N-Phthaloyldehydroabietylamine Phthaloylation->Phthalimide Friedel_Crafts Friedel-Crafts Acylation (AcCl, AlCl₃) Phthalimide->Friedel_Crafts Acetyl_deriv 12-Acetyl Derivative Friedel_Crafts->Acetyl_deriv Baeyer_Villiger Baeyer-Villiger Oxidation (m-CPBA) Acetyl_deriv->Baeyer_Villiger Acetoxy_deriv 12-Acetoxy Derivative Baeyer_Villiger->Acetoxy_deriv Methanolysis Methanolysis (K₂CO₃, MeOH) Acetoxy_deriv->Methanolysis Final_Product 18-(Phthalimid-2-yl)this compound Methanolysis->Final_Product

Caption: Detailed workflow for the synthesis of 18-(Phthalimid-2-yl)this compound.

This compound and its derivatives have been reported to induce apoptosis in cancer cells.[1][2] A simplified signaling pathway is presented below.

signaling_pathway This compound This compound Derivative Cell Cancer Cell This compound->Cell Mitochondria Mitochondrial Depolarization Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified apoptotic pathway induced by this compound derivatives.

These protocols and data provide a solid foundation for the synthesis and evaluation of this compound derivatives. Further optimization and exploration of the chemical space around the abietane scaffold may lead to the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the total synthesis of Ferruginol (B158077). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for the synthesis of this bioactive diterpenoid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the total synthesis of this compound, organized by key reaction types.

Friedel-Crafts Acylation for C-Ring Functionalization

Question: My Friedel-Crafts acylation of a podocarpatriene derivative with acetyl chloride and AlCl₃ results in a low yield and a mixture of C-12 and C-14 acylated products. How can I improve the yield and regioselectivity for the desired C-12 product?

Answer:

Low yields and poor regioselectivity are common challenges in the Friedel-Crafts acylation of activated aromatic rings like the one in the this compound core. Here are several factors to consider and troubleshoot:

  • Catalyst Activity and Stoichiometry:

    • Moisture: Aluminum chloride (AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use a freshly opened bottle of anhydrous AlCl₃.

    • Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid, as the product ketone can complex with the catalyst. A stoichiometric amount or even a slight excess of AlCl₃ relative to the acylating agent is often necessary.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence regioselectivity. Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can often favor the formation of the thermodynamically more stable para-substituted product (C-12 acylation) over the ortho-substituted one (C-14 acylation).

    • Solvent: The choice of solvent can impact the reaction. While nitrobenzene (B124822) or dichloromethane (B109758) are commonly used, consider a less polar solvent which can sometimes enhance regioselectivity.

  • Protecting Groups:

    • The presence of a hydroxyl group on the A-ring can influence the reactivity and directing effect. While the hydroxyl group is a strong activating group, its interaction with the Lewis acid can complicate the reaction. It may be beneficial to protect the hydroxyl group (e.g., as a methyl ether or acetate) before the Friedel-Crafts acylation. This can lead to cleaner reactions and higher yields.

Troubleshooting Workflow for Friedel-Crafts Acylation

Start Low Yield / Poor Regioselectivity Check_Moisture Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Start->Check_Moisture Check_Catalyst Use Fresh, Anhydrous AlCl₃ (Stoichiometric Amount) Check_Moisture->Check_Catalyst Optimize_Temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) Check_Catalyst->Optimize_Temp Protecting_Group Consider Protecting Hydroxyl Group Optimize_Temp->Protecting_Group Success Improved Yield and C-12 Selectivity Protecting_Group->Success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Robinson Annulation for A/B Ring Construction

Question: I am attempting a Robinson annulation to construct the A/B ring system of the this compound precursor, but I am getting low yields due to polymerization of methyl vinyl ketone (MVK) and the formation of multiple byproducts. What can I do to optimize this reaction?

Answer:

The Robinson annulation is a powerful ring-forming reaction, but it is prone to several side reactions, especially the polymerization of MVK under basic conditions. Here are some strategies to mitigate these issues:

  • In Situ Generation of MVK: To avoid the polymerization of MVK, it can be generated in situ from a more stable precursor, such as a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride). This ensures a low and steady concentration of MVK throughout the reaction.

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred to ensure complete enolate formation without competing side reactions. Potassium tert-butoxide or sodium ethoxide are commonly used. The stoichiometry of the base should be carefully controlled.

  • Reaction Conditions:

    • Temperature: The Michael addition is typically carried out at a lower temperature to control the reaction rate and minimize polymerization. The subsequent intramolecular aldol (B89426) condensation may require heating to drive the reaction to completion and effect dehydration.

    • Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are often used, but aprotic solvents can also be employed depending on the specific substrate and base.

  • Alternative Michael Acceptors: If MVK continues to be problematic, consider using alternative Michael acceptors that are less prone to polymerization, such as α-silylated vinyl ketones.

Stereoselectivity in Polyene Cyclization

Question: My polyene cyclization to form the tricyclic core of this compound is resulting in a mixture of diastereomers. How can I improve the stereoselectivity of this key step?

Answer:

Achieving high stereoselectivity in polyene cyclizations is a significant challenge and is highly dependent on the substrate and the cyclization initiator.

  • Catalyst Choice: The choice of the Lewis acid or Brønsted acid catalyst is paramount. Chiral catalysts have been successfully employed to induce enantioselectivity. For instance, BINOL-derived N-phosphoramides (NPAs) have been used to catalyze enantioselective protonation, which initiates the cyclization cascade with high stereocontrol.[1]

  • Solvent Effects: The solvent can play a crucial role in stabilizing the transition state and influencing the stereochemical outcome. Hexafluoroisopropyl alcohol (HFIP) has been shown to be a beneficial solvent in some polyene cyclizations, promoting good yields.

  • Initiating Group: The nature of the group that initiates the cyclization (e.g., epoxide, allylic alcohol, imine) will dictate the initial stereochemistry and can influence the stereochemical course of the subsequent cyclization events. Careful design of the cyclization precursor is therefore critical.

  • Substrate Conformation: The pre-cyclization conformation of the polyene chain can influence the stereochemical outcome. The introduction of stereocenters or bulky groups in the polyene chain can bias the conformation and lead to higher diastereoselectivity.

Quantitative Data Presentation

The following table summarizes yields for key steps in different synthetic routes to this compound, providing a basis for comparison.

Synthetic RouteKey StepReagents and ConditionsYield (%)Reference
King, 1957Friedel-Crafts AcylationAcCl, AlCl₃, PhNO₂, 5 °C, 4 d23[2]
King, 1957Bogert-Cook SynthesisP₂O₅, 20 to 150 °C, 90 min70[2]
Surendran et al., 2025Friedel-Crafts AcylationAc₂O, AlCl₃, CH₂Cl₂90 (4:1 mixture of regioisomers)
Zheng et al., 2023Au-Catalyzed Polyene CyclizationAu(I) catalyst, HFIPGood yields
Li et al., 2018NPA-Catalyzed Polyene CyclizationNPA catalystExcellent yield and enantioselectivity

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of a Podocarpatriene Derivative

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Podocarpatriene derivative (1.0 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 equiv)

  • Acetyl chloride (AcCl) (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.2 equiv) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equiv) dropwise to the suspension via the dropping funnel over 15 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the podocarpatriene derivative (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

General Synthetic Strategy for this compound

cluster_A A/B Ring Construction cluster_C C-Ring Functionalization cluster_Final Final Modifications Robinson_Annulation Robinson Annulation Friedel_Crafts Friedel-Crafts Acylation Robinson_Annulation->Friedel_Crafts Polyene_Cyclization Polyene Cyclization Polyene_Cyclization->Friedel_Crafts Baeyer_Villiger Baeyer-Villiger Oxidation Friedel_Crafts->Baeyer_Villiger Deprotection Deprotection Baeyer_Villiger->Deprotection Reduction Reduction Deprotection->Reduction This compound This compound Reduction->this compound

Caption: Overview of key synthetic strategies for this compound.

References

Ferruginol Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Ferruginol (B158077) from plant material. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a bioactive abietane-type diterpene phenol (B47542) naturally found in various plants.[1] It has garnered significant interest for its potential pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. This compound has been successfully isolated from several plant species, most notably from the Cupressaceae and Podocarpaceae families. A significant source is Juniperus procera, where it is found in the roots, leaves, and seeds, with the highest concentration typically located in the roots.[2][3]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is a critical factor in optimizing this compound extraction. As a phenolic diterpenoid, this compound's solubility is influenced by solvent polarity. Methanol (B129727) has been shown to be an effective solvent for the extraction of phenolic compounds from Juniperus procera.[4][5][6] Other commonly used solvents for extracting diterpenoids include ethanol, acetone, and n-hexane.[7][8] The optimal solvent may also depend on the chosen extraction method and the specific plant matrix. For instance, a mixture of methanol and acetonitrile (B52724) is often used as the mobile phase in HPLC analysis for this compound, indicating its good solubility in these solvents.[2]

Q3: What are the common methods for extracting this compound?

A3: Several methods can be employed for this compound extraction, each with its own advantages and disadvantages. Common techniques include:

  • Soxhlet Extraction: A classical and exhaustive method that ensures thorough extraction.[9]

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to enhance extraction efficiency and reduce extraction time.[10][11][12]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent, for extraction.[13][14]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for the quantification of this compound.[15][16] A common approach involves using a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous solution, such as 1% acetic acid or water with 0.1% perchloric acid.[16][17] Detection is typically performed using a UV detector at a wavelength of around 220 nm or 270 nm.[2][16] For accurate quantification, a calibration curve should be prepared using a certified this compound standard.

Q5: How should I prepare and store my plant material before extraction?

A5: Proper preparation and storage of plant material are crucial to preserve the integrity of this compound. Plant material should be dried to reduce moisture content, which can interfere with extraction efficiency.[18] Grinding the dried material into a fine powder increases the surface area for solvent contact, leading to a higher yield. Store the powdered material in a cool, dark, and dry place to prevent degradation of this compound.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound effectively. 2. Inefficient Extraction Method: The chosen method may not be suitable for the plant material or may require optimization. 3. Degradation of this compound: High temperatures or prolonged exposure to light and air can lead to the degradation of phenolic compounds.[19] 4. Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, acetone, ethanol, methanol, and their aqueous mixtures) to identify the most effective one. 2. Method Optimization: Optimize key parameters of your chosen method, such as temperature, time, and solvent-to-solid ratio. Consider using a more efficient method like UAE or MAE. 3. Control Extraction Conditions: Use moderate temperatures where possible. For thermal methods, minimize extraction time. Protect the extract from light by using amber glassware and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 4. Improve Material Preparation: Ensure the plant material is finely ground. For methods like UAE, ensure sufficient ultrasonic power is applied to disrupt cell walls.
Co-extraction of Impurities (e.g., chlorophyll, waxes) 1. Solvent Polarity: Non-polar solvents may co-extract significant amounts of lipids and waxes, while highly polar solvents can extract a wide range of other polar compounds.1. Defatting Step: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids before extracting this compound with a more polar solvent. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For example, partition the extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol) to separate compounds based on their polarity. 3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the extract and remove interfering compounds before HPLC analysis.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields. 3. Inaccurate Quantification: Issues with the HPLC method, such as detector drift or improper calibration.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. If using different batches, analyze a reference sample with each batch for comparison. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters. Use calibrated equipment to ensure accuracy. 3. Validate Analytical Method: Regularly check the performance of your HPLC system. Run a standard with each batch of samples to ensure the calibration is still valid.
Formation of Emulsions During Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: Natural products in the extract can act as emulsifiers.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. 2. Addition of Salt: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

Data Presentation

This compound Content in Different Parts of Juniperus procera

The following table summarizes the amount of this compound found in the roots, leaves, and seeds of Juniperus procera. This data highlights the importance of selecting the appropriate plant part for maximizing extraction yield.

Plant PartThis compound Content (µg per gram of dried material)Reference
Roots4.4[3]
Leaves0.43[3]
Seeds0.42[3]
Comparison of Extraction Methods for Diterpenoids

While direct comparative data for this compound is limited, the following table provides a general comparison of different extraction methods for abietane (B96969) diterpenes, the class of compounds to which this compound belongs. Yields are highly dependent on the specific plant material, solvent, and extraction conditions.

Extraction MethodTypical Solvent(s)AdvantagesDisadvantagesRelative Yield
Soxhlet Extraction Methanol, Ethanol, n-HexaneExhaustive extraction, well-established method.Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds.High
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol, AcetoneFast, efficient, reduced solvent consumption, suitable for thermolabile compounds.Can be less effective for dense plant materials, potential for radical formation at high power.High
Maceration Methanol, EthanolSimple, requires minimal equipment.Time-consuming, may result in incomplete extraction.Moderate to High
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery fast, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.High
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol)Environmentally friendly, highly selective, solvent-free final product.High initial equipment cost, may require optimization for polar compounds.Moderate to High

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard procedure for extracting this compound using a Soxhlet apparatus.

  • Sample Preparation:

    • Dry the plant material (preferably roots of Juniperus procera) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Procedure:

    • Accurately weigh about 10 g of the powdered plant material and place it in a cellulose (B213188) thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 250 mL of methanol to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.

    • Allow the extraction to proceed for 6-8 hours, with a siphon cycle every 20-30 minutes.

  • Post-Extraction:

    • After extraction, allow the apparatus to cool down.

    • Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

    • Store the dried extract at 4°C in a desiccator.

  • Quantification:

    • Dissolve a known amount of the dried extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the filtrate by HPLC to determine the this compound content.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a method for extracting this compound using an ultrasonic bath.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction Procedure:

    • Accurately weigh about 1 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.

    • Add 20 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

  • Post-Extraction:

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Re-extract the plant residue with another 20 mL of methanol and repeat the sonication and centrifugation steps.

    • Combine the supernatants and filter them.

    • Evaporate the solvent using a rotary evaporator as described in Protocol 1.

  • Quantification:

    • Follow the same quantification procedure as in Protocol 1.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

Ferruginol_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_analysis 4. Analysis plant_material Plant Material (e.g., Juniperus procera roots) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (Methanol, 6-8h) grinding->soxhlet Method A uae Ultrasound-Assisted Extraction (Methanol, 30 min, 40°C) grinding->uae Method B concentration Solvent Removal (Rotary Evaporator) soxhlet->concentration uae->concentration drying_extract Drying of Crude Extract concentration->drying_extract crude_extract Crude this compound Extract drying_extract->crude_extract dissolving Dissolve in Methanol crude_extract->dissolving filtration Filtration (0.45 µm) dissolving->filtration hplc HPLC Quantification filtration->hplc

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_method Is the extraction method efficient? check_solvent->check_method Yes solution_solvent Screen different solvents (e.g., Methanol, Ethanol, Acetone) check_solvent->solution_solvent No check_conditions Are extraction conditions controlled? check_method->check_conditions Yes solution_method Optimize parameters (time, temp) or switch to a more efficient method (UAE/MAE) check_method->solution_method No check_material Is the plant material quality good? check_conditions->check_material Yes solution_conditions Use moderate temperature, protect from light and air check_conditions->solution_conditions No check_material->start Yes (Re-evaluate process) solution_material Ensure proper drying and grinding. Use high-quality plant material. check_material->solution_material No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Poor Bioavailability of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Ferruginol.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of this compound to improve its bioavailability.

Q1: Why does this compound exhibit poor oral bioavailability?

A1: this compound's poor oral bioavailability is primarily due to its physicochemical properties. As a tricyclic diterpenoid, it is a highly hydrophobic and lipophilic compound, leading to very low aqueous solubility.[1] This poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.

Q2: What is the best solvent to use for in vitro experiments with this compound?

A2: For preparing high-concentration stock solutions for in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. While other organic solvents like ethanol, chloroform, and ethyl acetate (B1210297) can dissolve this compound, DMSO is generally preferred due to its miscibility with aqueous media like cell culture fluids. It is crucial to keep the final DMSO concentration in your assay below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: My this compound stock in DMSO precipitates when added to my aqueous cell culture medium. How can I prevent this?

A3: This common issue, known as "precipitation upon dilution," occurs when the hydrophobic this compound is rapidly transferred from a high-concentration organic environment to an aqueous one. To prevent this, avoid adding the DMSO stock directly into the full volume of medium. Instead, use a stepwise dilution protocol: pre-mix the DMSO stock with a small volume of serum-containing medium while vortexing. The proteins in the serum (like albumin) can help to solubilize and stabilize the this compound, preventing it from crashing out of solution.

Q4: What are the primary strategies for improving the in vivo oral bioavailability of this compound?

A4: The main strategies focus on enhancing its solubility and dissolution rate. These include:

  • Nanoformulations: Encapsulating this compound into nanocarriers like polymeric nanoparticles, liposomes, or solid lipid nanoparticles can significantly improve its bioavailability.[2][3][4] These formulations protect the drug, increase its surface area for dissolution, and can facilitate absorption.[2][3]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer (like PVP, HPMC, or PEG) can enhance its dissolution rate by presenting the drug in an amorphous, high-energy state.[5][6][7][8]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can effectively "hide" the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), keeping the drug solubilized for absorption.[13][14][15][16]

Q5: By how much can these formulation strategies improve bioavailability?

A5: While specific data for this compound is limited, studies on other hydrophobic natural compounds with similar properties show significant improvements. For example, nanoformulations of compounds like curcumin (B1669340) and resveratrol (B1683913) have demonstrated increases in oral bioavailability ranging from 5-fold to over 20-fold compared to the unformulated drug.[2][3] Solid dispersions and SEDDS have also shown multi-fold increases in key pharmacokinetic parameters.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the formulation and evaluation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading / Encapsulation Efficiency in Nanoparticles 1. Poor solubility of this compound in the chosen organic solvent. 2. Drug precipitation during the formulation process. 3. Suboptimal drug-to-polymer ratio.1. Screen various organic solvents (e.g., acetone, acetonitrile, dichloromethane) for maximum this compound solubility. 2. Optimize the nanoprecipitation or solvent evaporation rate. A slower addition of the organic phase to the aqueous phase can sometimes prevent premature precipitation. 3. Experiment with different drug-to-polymer weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.
Inconsistent Particle Size or High Polydispersity Index (PDI) in Nanoformulations 1. Aggregation of nanoparticles. 2. Improper mixing speed or sonication energy. 3. Inadequate stabilizer (surfactant) concentration.1. Ensure sufficient stabilizer (e.g., PVA, Poloxamer 188, Tween 80) is used. Optimize the stabilizer concentration. 2. Calibrate and standardize the stirring speed or sonication parameters (power, time, pulse). 3. Perform a concentration-response curve for the stabilizer to find the minimum concentration that yields a stable, monodisperse formulation.
Poor In Vitro Dissolution of Solid Dispersion Formulation 1. Drug recrystallization within the polymer matrix. 2. Inappropriate carrier selection. 3. High drug loading leading to phase separation.1. Use carriers with a high glass transition temperature (Tg) to reduce polymer mobility and inhibit crystallization.[5] Confirm amorphous state using XRD or DSC. 2. Screen different hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®) to find one with good miscibility with this compound. 3. Reduce the drug loading in the dispersion. A lower drug-to-carrier ratio often ensures better miscibility and dissolution.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent dosing volume or formulation instability. 2. Food effects influencing absorption. 3. Inter-animal physiological differences.1. Ensure the formulation is homogenous before each administration. Use precise dosing techniques (e.g., oral gavage). 2. Standardize fasting times for all animals before dosing (typically overnight) to minimize variability from food intake. 3. Use a sufficient number of animals per group (n≥5) and randomize them to account for biological variability.
Low Permeability in Caco-2 Assay Despite Improved Solubility 1. This compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor integrity of the Caco-2 cell monolayer. 3. Drug binding to the plastic of the assay plate.1. Perform a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio >2 suggests active efflux. Consider co-administration with a P-gp inhibitor. 2. Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to confirm monolayer integrity. 3. Include a control group to assess non-specific binding and calculate mass balance. Use low-binding plates if necessary.

III. Data on Bioavailability Enhancement Strategies

While specific quantitative data for enhanced this compound formulations are not widely published, the following table summarizes typical improvements observed for other poorly soluble, hydrophobic compounds using various technologies. These serve as a benchmark for what can be expected when applying these techniques to this compound.

Table 1: Representative Pharmacokinetic Improvements for Hydrophobic Drugs with Advanced Formulations

Formulation StrategyModel Compound(s)Fold Increase in Cmax (Approx.)Fold Increase in AUC (Approx.)Reference(s)
Polymeric Nanoparticles Fisetin, Curcumin4 - 75 - 9[3][17]
Liposomes Curcumin, Daunorubicin3 - 55 - 12[2][18]
Solid Lipid Nanoparticles (SLNs) ResveratrolNot Reported8[2]
Self-Emulsifying Systems (SEDDS) 6-Shogaol2.53.2[19]
Cyclodextrin Complexation Carbamazepine2 - 32 - 4[12]
Solid Dispersions Various BCS Class II Drugs2 - 63 - 10[5][6]

Note: Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Values are approximate and highly dependent on the specific drug, carrier, and experimental model.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to develop and evaluate new this compound formulations.

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA, PCL) in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).[20]

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath using a probe sonicator. Sonicate for 2-5 minutes at 40-60% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at ~15,000 x g for 30 minutes. Discard the supernatant, which contains the free drug and excess stabilizer.

  • Washing & Resuspension: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice.

  • Final Product: Resuspend the final pellet in a suitable medium (e.g., water, PBS) for characterization or lyophilize with a cryoprotectant (e.g., trehalose) for long-term storage.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use monolayers with TEER values >250 Ω·cm².

  • Preparation of Test Solutions: Prepare the this compound formulation (e.g., nanoparticle suspension, solid dispersion dissolved in media) and a control (unformulated this compound) in transport buffer (e.g., HBSS, pH 7.4).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats (200-250g) for at least one week with a standard diet and water ad libitum.

  • Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups (n=5-6 per group). Administer the this compound formulation (e.g., nanoparticle suspension) and the control (e.g., this compound in 0.5% CMC-Na) via oral gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples at ~4,000 x g for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC₀₋₂₄, and elimination half-life (t₁/₂).

V. Visualizations

The following diagrams illustrate key workflows and pathways relevant to this compound research.

G cluster_0 Problem Identification cluster_1 Formulation Troubleshooting cluster_2 Solutions cluster_3 Evaluation start Start: Poor In Vitro/In Vivo Results issue Identify Issue: Low Solubility, Poor PK, etc. start->issue check1 Low Drug Loading? issue->check1 check2 High PDI? check1->check2 No sol1 Optimize Drug:Carrier Ratio Screen Solvents check1->sol1 Yes check3 Poor Dissolution? check2->check3 No sol2 Adjust Stabilizer Conc. Modify Mixing Energy check2->sol2 Yes sol3 Screen Carriers (PVP, HPMC) Confirm Amorphous State (XRD) check3->sol3 Yes invivo Proceed to In Vivo Study check3->invivo No retest Re-Characterize & Re-Test In Vitro sol1->retest sol2->retest sol3->retest retest->issue end End: Optimized Formulation invivo->end

Caption: Troubleshooting workflow for this compound formulation development.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome A1 Select Strategy (e.g., Nanoparticles) A2 Prepare Formulation (Protocol 1) A1->A2 A3 Characterize: Size, PDI, Zeta, Drug Load A2->A3 B1 In Vitro Dissolution Study A3->B1 B2 Caco-2 Permeability Assay (Protocol 2) B1->B2 B3 Cell Viability Assay (e.g., MTT) B2->B3 C1 Pharmacokinetic Study in Rats (Protocol 3) B3->C1 C2 Data Analysis: Calculate Cmax, AUC C1->C2 C3 Compare to Control C2->C3 D1 Bioavailability Enhanced? C3->D1

Caption: Experimental workflow for evaluating new this compound formulations.

G cluster_pathway PI3K/AKT & MAPK Signaling Pathways in Cancer Cells GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibition This compound->AKT Inhibition This compound->ERK Inhibition This compound->Apoptosis Induces

Caption: this compound's inhibitory effects on key cancer signaling pathways.

References

Technical Support Center: Ferruginol HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferruginol (B158077) HPLC Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound quantification by reverse-phase HPLC?

A1: A common starting point for this compound analysis involves a C18 column. The mobile phase generally consists of a mixture of methanol (B129727) and an aqueous component, often with a small amount of acid to improve peak shape. For instance, a mobile phase of methanol and 1% acetic acid solution (90:10, v/v) has been successfully used.[1] Detection is typically carried out using a UV detector, with the wavelength set around 270 nm.[1]

Q2: What makes this compound challenging to analyze using HPLC?

A2: this compound is a diterpene phenol, characterized by its hydrophobic nature and structural complexity.[2] This hydrophobicity can lead to strong retention on reverse-phase columns, potentially causing long run times or requiring high concentrations of organic solvent for elution. When analyzing crude plant extracts, the complexity of the matrix can introduce interfering compounds, leading to challenges such as peak broadening, overlapping peaks, or masking of the this compound peak.[3]

Q3: How should I prepare my this compound sample for HPLC analysis, especially from a complex matrix like a plant extract?

A3: Proper sample preparation is crucial for accurate quantification and to avoid contaminating your HPLC system. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering substances like pigments, lipids, and polysaccharides. It is also important to ensure that the final sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.

Q4: What is the expected retention time for this compound?

A4: The retention time of this compound is highly dependent on the specific HPLC method parameters, including the column, mobile phase composition, flow rate, and temperature. Under the conditions of a VP ODS-C18 column with a mobile phase of methanol and 1% acetic acid solution (90:10, v/v) at a flow rate of 1.0 mL/min, the retention time will be specific to that system.[1] It is essential to run a standard of pure this compound to determine its retention time under your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound HPLC quantification experiments.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase.

  • Cause: Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl group of this compound. This secondary retention mechanism leads to peak tailing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of the silanol groups, thereby reducing their interaction with this compound and improving peak symmetry.

  • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 column. End-capping chemically modifies the residual silanol groups, making the stationary phase less active and reducing peak tailing.

  • Solution 3: Optimize Organic Modifier: While acetonitrile (B52724) is a common organic modifier, methanol can sometimes provide better peak symmetry for phenolic compounds. Experiment with different ratios of methanol and acetonitrile in your mobile phase.

Problem 2: Poor Resolution

Q: I am seeing poor resolution between my this compound peak and other components in my sample. What steps can I take to improve this?

A: Poor resolution can compromise the accuracy of your quantification. Several factors related to the column, mobile phase, and other instrumental parameters can be the cause.

  • Cause: Insufficient separation between this compound and co-eluting compounds from the sample matrix.

  • Solution 1: Optimize Mobile Phase Composition: Adjusting the ratio of the organic and aqueous components of your mobile phase can significantly impact selectivity. A shallower gradient (if using gradient elution) or a lower percentage of the strong solvent (in isocratic mode) can increase retention times and improve separation.

  • Solution 2: Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different selectivity. A column with a pentafluorophenyl (PFP) stationary phase, for example, can offer different interactions (π-π, dipole-dipole) in addition to hydrophobic interactions, which may improve the resolution of complex mixtures containing this compound.[2]

  • Solution 3: Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the analysis time.

Problem 3: Retention Time Variability

Q: The retention time of my this compound peak is shifting between injections. What could be causing this instability?

A: Consistent retention times are critical for reliable peak identification and quantification. Fluctuations can be caused by several factors.

  • Cause: Changes in the HPLC system or mobile phase over time.

  • Solution 1: Ensure Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, or even more for mobile phases with additives like ion-pairing reagents.

  • Solution 2: Control Column Temperature: Even small fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a stable temperature is highly recommended.

  • Solution 3: Check for Leaks and Pump Performance: Inspect the system for any leaks, as these can cause pressure fluctuations and affect the flow rate. Ensure the pump is delivering a consistent and accurate flow rate.

  • Solution 4: Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent bottles capped.

Problem 4: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram, which is affecting the integration of the this compound peak. What are the likely causes and solutions?

A: A stable baseline is essential for accurate quantification, especially for low-concentration samples.

  • Cause: Issues with the mobile phase, detector, or system contamination.

  • Solution 1: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Degas your mobile phase using an inline degasser, sonication, or helium sparging.

  • Solution 2: Clean the Detector Cell: Contaminants can build up in the detector flow cell over time. Flush the cell with a strong, appropriate solvent.

  • Solution 3: Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize impurities that can contribute to baseline noise.

  • Solution 4: Check for Contamination: A contaminated guard column or analytical column can leach compounds, causing a drifting baseline. Flush the column with a strong solvent or replace the guard column if necessary.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Quantification

ParameterTypical Value/ConditionRationale/Notes
Column C18 (e.g., VP ODS-C18), 5 µmProvides good hydrophobic retention for this compound.[1]
Mobile Phase Methanol: 1% Acetic Acid (90:10, v/v)The high organic content is suitable for the hydrophobic this compound. Acetic acid helps to improve peak shape.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[1]
Detection Wavelength 270 nmAn appropriate wavelength for UV detection of this compound.[1]
Column Temperature Ambient or controlled (e.g., 25-30 °C)A controlled temperature ensures retention time stability.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Detailed Methodology for a Standard this compound HPLC Quantification Experiment

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a plant extract):

    • Perform an appropriate extraction of the plant material (e.g., maceration or soxhlet extraction with a suitable solvent like methanol or ethanol).

    • Evaporate the solvent to obtain a crude extract.

    • Redissolve a known amount of the crude extract in a minimal amount of a strong solvent (e.g., methanol).

    • Perform a clean-up step using Solid-Phase Extraction (SPE) to remove interferences.

    • Evaporate the solvent from the cleaned-up fraction and reconstitute the residue in the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Operation:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30 minutes).

    • Set the detector wavelength to 270 nm.

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Include blank injections (mobile phase) periodically to monitor for carryover and baseline stability.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow This compound HPLC Troubleshooting Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution rt_variability Retention Time Variability start->rt_variability baseline_noise Baseline Noise/Drift start->baseline_noise solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph solution_column Use End-Capped Column peak_tailing->solution_column solution_mp_comp Optimize Mobile Phase Composition poor_resolution->solution_mp_comp solution_station_phase Change Stationary Phase poor_resolution->solution_station_phase solution_equilibration Ensure Column Equilibration rt_variability->solution_equilibration solution_temp Control Column Temperature rt_variability->solution_temp solution_degas Degas Mobile Phase baseline_noise->solution_degas solution_clean_detector Clean Detector Cell baseline_noise->solution_clean_detector end Problem Resolved solution_ph->end solution_column->end solution_mp_comp->end solution_station_phase->end solution_equilibration->end solution_temp->end solution_degas->end solution_clean_detector->end

Caption: Troubleshooting workflow for common this compound HPLC issues.

Experimental_Workflow This compound HPLC Quantification Workflow prep_standards 1. Prepare Standard Solutions hplc_setup 3. HPLC System Setup & Equilibration prep_standards->hplc_setup prep_sample 2. Prepare Sample (e.g., Plant Extract) prep_sample->hplc_setup injection 4. Inject Standards & Samples hplc_setup->injection data_analysis 5. Data Analysis injection->data_analysis quantification 6. Quantification data_analysis->quantification

Caption: Standard experimental workflow for this compound HPLC quantification.

References

Technical Support Center: Investigating the In Vivo Side Effects of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the current landscape of toxicological data for Ferruginol in animal studies. As of late 2025, published literature detailing the systemic side effects of this compound following in vivo administration is limited. The majority of existing research focuses on its therapeutic potential, particularly its anti-cancer properties in vitro and in xenograft models, as well as its gastroprotective effects.[1] Many studies conclude by recommending that comprehensive toxicological and in vivo studies are necessary.[2]

This resource provides a framework for researchers designing and executing preclinical safety evaluations of this compound, addressing potential questions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Are there any established LD50 values for this compound in common animal models?

As of our latest review, no definitive median lethal dose (LD50) values for this compound have been published for standard laboratory animal models such as mice or rats. Determining the LD50 is a critical first step in acute toxicity assessment. Researchers should plan to conduct an acute toxicity study to establish this value for their specific animal model and route of administration.

Q2: What are the expected target organs for this compound-related toxicity?

The target organs for this compound toxicity in vivo have not been identified. Based on its nature as a plant-derived diterpenoid, hepatic (liver) and renal (kidney) systems are common sites of metabolism and excretion for xenobiotics and should be considered primary organs of interest for toxicological evaluation. Given its therapeutic investigation for various cancers, a comprehensive histopathological examination of all major organs is warranted in any toxicity study.

Q3: My animals are showing [specific clinical sign] after this compound administration. Is this an expected side effect?

Without established toxicity data, any adverse clinical sign should be considered a potential side effect. Common signs of toxicity to monitor in animal studies include, but are not limited to:

  • Changes in body weight (gain or loss)

  • Reduced food and water intake

  • Lethargy or hyperactivity

  • Changes in posture or gait

  • Ruffled fur

  • Changes in respiration

It is crucial to meticulously document all observations and correlate them with dosage levels. If severe signs are observed, dose reduction or cessation of the experiment may be necessary.

Q4: How can I distinguish between the therapeutic anti-cancer effects and general toxicity of this compound in my tumor-bearing animal model?

This is a common challenge in preclinical oncology research. Key strategies include:

  • Inclusion of a non-tumor-bearing control group: Administering this compound to healthy animals at the same doses used in the tumor-bearing group can help isolate systemic toxicity from anti-tumor effects.

  • Monitoring tumor burden vs. overall health: A reduction in tumor size accompanied by stable or increased body weight and normal clinical signs suggests a therapeutic effect. Conversely, tumor regression coupled with significant weight loss, organ dysfunction markers in bloodwork, and poor clinical appearance indicates overlapping toxicity.

Troubleshooting Guides

Issue 1: High Mortality at Expected Therapeutic Doses in an Initial Pilot Study

Possible Causes:

  • Incorrect Dosing Calculation: Double-check all calculations for dose formulation and administration volume.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity.

  • Route of Administration: Some routes (e.g., intravenous) may lead to more acute toxicity than others (e.g., oral).

  • Species Sensitivity: The chosen animal model may be particularly sensitive to this compound.

Troubleshooting Steps:

  • Verify Calculations: Have a second researcher independently verify all dosing calculations.

  • Conduct a Vehicle-Only Control: Dose a group of animals with the vehicle alone to assess its effects.

  • Perform a Dose Range-Finding Study: Start with a very low dose and escalate in subsequent groups to identify a maximum tolerated dose (MTD).

  • Consider an Alternative Route: If applicable, explore a different route of administration that may offer better tolerability.

Issue 2: No Observable Adverse Effects at High Doses

Possible Causes:

  • Low Bioavailability: this compound may be poorly absorbed via the chosen route of administration, resulting in low systemic exposure.

  • Rapid Metabolism/Clearance: The compound may be metabolized and cleared too quickly to cause overt toxicity.

  • Insufficient Dose Range: The highest dose tested may still be below the toxic threshold.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to measure the concentration of this compound in the blood over time. This will confirm systemic exposure.

  • Increase the Dose: If no adverse effects are seen and the compound is intended for further development, regulatory guidelines often require testing up to a limit dose (e.g., 2000 mg/kg in rodents for a single dose study) if no toxicity is observed at lower doses.

  • Sub-chronic/Chronic Studies: Acute studies may not reveal toxicity that only manifests after repeated dosing. Consider designing a sub-chronic (e.g., 28- or 90-day) study.

Quantitative Data Summary (Templates)

As specific data is not available, the following tables are templates for researchers to populate during their own studies.

Table 1: Acute Oral Toxicity of this compound in [Animal Model]

Dose Group (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Observations
Vehicle Control
Dose 1 (Low)
Dose 2 (Mid)
Dose 3 (High)
Calculated LD50: \multicolumn{3}{c}{To be determined}

Table 2: Hematological Findings in a 28-Day Sub-chronic this compound Study in [Animal Model]

ParameterVehicle ControlDose 1 (Low)Dose 2 (Mid)Dose 3 (High)
White Blood Cells (x10^9/L)
Red Blood Cells (x10^12/L)
Hemoglobin (g/dL)
Platelets (x10^9/L)

Table 3: Serum Biochemistry Findings in a 28-Day Sub-chronic this compound Study in [Animal Model]

ParameterVehicle ControlDose 1 (Low)Dose 2 (Mid)Dose 3 (High)
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Blood Urea Nitrogen (BUN) (mg/dL)
Creatinine (mg/dL)

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the approximate LD50 of this compound.

Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), single-sex (typically female as they can be more sensitive).

Methodology:

  • Dosing: A starting dose (e.g., 2000 mg/kg) is administered orally by gavage to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Procedure Continuation: This process is continued until the criteria for stopping the study are met, typically after a series of dose reversals.

  • Post-Observation: All animals are observed for a total of 14 days for any delayed effects. Body weights are recorded weekly.

  • Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed.

Protocol 2: 28-Day Repeated Dose Sub-chronic Oral Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated daily administration for 28 days.

Animal Model: Sprague-Dawley rats, both sexes.

Methodology:

  • Group Allocation: Animals are divided into four groups: vehicle control and three dose levels (low, mid, high) of this compound. The high dose should be a fraction of the LD50 or a dose that produces minimal signs of toxicity.

  • Administration: this compound is administered daily by oral gavage for 28 consecutive days.

  • Monitoring:

    • Daily: Clinical observations, morbidity, and mortality.

    • Weekly: Body weight and food consumption.

    • Pre-study and at termination: Ophthalmoscopic examination.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and serum biochemistry analysis. Urine is collected for urinalysis.

  • Necropsy and Histopathology: All animals are euthanized. A full gross necropsy is performed, and major organs are weighed. Tissues from all organs are collected and preserved for histopathological examination.

Visualizations

experimental_workflow cluster_acute Acute Toxicity Study (e.g., Up-and-Down) cluster_subchronic Sub-chronic Toxicity Study (e.g., 28-Day) a1 Dose Single Animal a2 Observe for 48h (Toxicity/Mortality) a1->a2 Repeat until stop criteria met a3 Adjust Dose for Next Animal (Increase or Decrease) a2->a3 Repeat until stop criteria met a3->a1 Repeat until stop criteria met a4 14-Day Observation Period a3->a4 a5 Gross Necropsy a4->a5 s1 Daily Dosing for 28 Days (3 Dose Levels + Vehicle) s2 Daily/Weekly Monitoring (Clinical Signs, Body Weight) s1->s2 s3 Terminal Blood & Urine Collection (Hematology, Biochemistry) s1->s3 s4 Organ Weights & Histopathology s3->s4

Caption: General workflow for acute and sub-chronic toxicity testing of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibition p_PI3K p-PI3K This compound->p_PI3K Inhibition Apoptosis Apoptosis p38_MAPK->Apoptosis Induces p_AKT p-AKT p_PI3K->p_AKT Cell_Growth Cell Growth & Proliferation p_AKT->Cell_Growth Promotes

Caption: Potential signaling pathways affected by this compound based on in vitro data.[2]

References

Ferruginol Degradation Products: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of ferruginol (B158077) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound, particularly from oxidation, include dehydrothis compound, 7β-hydroxythis compound, sugiol, 7α-hydroxythis compound, and a quinone methide derivative. The formation of a quinone methide is considered a key intermediate step in the antioxidant reaction of this compound, which can then lead to the formation of other degradation products.[1]

Q2: What are the common analytical techniques used to identify and quantify this compound and its degradation products?

A2: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[2][3][4] GC-MS is well-suited for identifying volatile or derivatized non-volatile compounds, while HPLC is excellent for separating complex mixtures in the liquid phase.[2][4]

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its degradation. This is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can reliably measure the drug substance in the presence of its degradants.

Q4: How does the biological metabolism of this compound occur?

A4: While specific studies on this compound are limited, the metabolism of related abietane (B96969) diterpenoids often involves cytochrome P450 (CYP) enzymes. These enzymes can catalyze oxidation reactions, such as hydroxylation, which could be a pathway for the formation of hydroxylated degradation products of this compound in biological systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its degradation products.

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (fronting or tailing) for this compound or its degradation products. 1. Active sites in the GC inlet or column. 2. Inappropriate injection temperature. 3. Column contamination.1. Deactivate the inlet liner with silylation reagent. Use an inert liner. 2. Optimize the injection temperature to ensure complete and rapid volatilization without thermal degradation. 3. Bake out the column at the maximum recommended temperature. If contamination persists, trim the first few centimeters of the column.
Low sensitivity or poor detection of degradation products. 1. Inefficient derivatization of polar degradation products (e.g., hydroxylated forms). 2. Suboptimal MS parameters.1. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. 2. Tune the mass spectrometer according to the manufacturer's instructions. Optimize ion source parameters for the target analytes.
Difficulty in identifying the quinone methide derivative. 1. High reactivity and instability of the quinone methide. 2. Co-elution with other components.1. Use a rapid and mild analytical method. Consider in-situ trapping experiments with a suitable nucleophile to form a stable adduct for easier detection. 2. Optimize the GC temperature program to improve separation. Use a column with a different stationary phase for better selectivity.
HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor separation of this compound from its degradation products. 1. Inappropriate mobile phase composition or gradient. 2. Unsuitable column chemistry.1. Optimize the mobile phase composition (e.g., ratio of organic solvent to water/buffer) and the gradient profile to improve resolution. 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the best selectivity for the analytes.
Baseline drift or noise. 1. Contaminated mobile phase or column. 2. Detector issues.1. Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants. 2. Purge the detector flow cell. Ensure the lamp has sufficient energy.
Inconsistent retention times. 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Check the pump for leaks and ensure it is delivering a constant flow rate.

Quantitative Data Summary

Table 1: Quantitative Analysis of this compound in Plant Extracts

Plant SpeciesPartExtraction MethodThis compound Content (µg/g of extract)Analytical Method
Salvia hypargeiaRootsEthanol Extraction30787.97GC-MS[3]
Juniperus proceraRootsMethanol (B129727) Extraction4.4HPLC[4]
Juniperus proceraLeavesMethanol Extraction0.43HPLC[4]
Juniperus proceraSeedsMethanol Extraction0.42HPLC[4]

Table 2: In Vitro Cytotoxicity of this compound and its Analogues

CompoundCell LineIC50 / GI50 (µM)
This compoundSK-Mel-28 (Melanoma)~50
18-aminothis compoundSK-Mel-28 (Melanoma)~10
This compoundMDA-T32 (Thyroid Cancer)12
This compoundNormal human thyrocyte cells92
This compound Analogue 3HCoV-229E (Coronavirus)EC50 = 1.39

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).

  • Analysis: Analyze the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC or GC-MS method to identify and quantify the degradation products.

Protocol 2: Identification of this compound Degradation Products by GC-MS

This protocol provides a general method for the analysis of this compound and its degradation products using GC-MS.

  • Sample Preparation:

    • For liquid samples from forced degradation studies, dilute an aliquot with a suitable solvent (e.g., ethyl acetate).

    • For solid samples, dissolve a known amount in a suitable solvent.

  • Derivatization (for polar compounds):

    • Evaporate the solvent from the sample under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert polar hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Ferruginol_Degradation_Pathway This compound This compound QuinoneMethide Quinone Methide (Intermediate) This compound->QuinoneMethide Oxidation Dehydrothis compound Dehydrothis compound QuinoneMethide->Dehydrothis compound Hydroxyferruginol_7b 7β-Hydroxythis compound QuinoneMethide->Hydroxyferruginol_7b Sugiol Sugiol QuinoneMethide->Sugiol Hydroxyferruginol_7a 7α-Hydroxythis compound QuinoneMethide->Hydroxyferruginol_7a

Caption: Proposed oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic (HCl) StressedSamples Stressed Samples Base Alkaline (NaOH) Oxidation Oxidative (H2O2) Thermal Thermal (Heat) Photo Photolytic (UV/Vis) This compound This compound Sample Analysis Analysis (HPLC / GC-MS) StressedSamples->Analysis Identification Degradation Product Identification Analysis->Identification Quantification Quantification Analysis->Quantification Report Report Identification->Report Quantification->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Cytotoxic Efficacy of Ferruginol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ferruginol and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the cytotoxic efficacy of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a natural abietane-type diterpene phenol, initially isolated from the miro tree (Podocarpus ferrugneus).[1] It demonstrates a variety of biological activities, including anti-tumor effects.[1] Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) through multiple pathways. These include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, activation of caspases, and inhibition of key cell survival signaling pathways like PI3K/AKT and MAPK.[1][2][3][4][5]

Q2: I'm not observing the expected cytotoxic effect with this compound. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Compound Solubility: this compound and its analogs can have poor solubility in aqueous media. Ensure complete dissolution in a suitable solvent like DMSO before diluting in cell culture medium. The final DMSO concentration should typically be kept at or below 0.1% to avoid solvent-induced toxicity.[1]

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound and its analogs.[2][6] It's crucial to consult literature for reported IC50 or GI50 values for your specific cell line or to perform a dose-response experiment to determine the optimal concentration range.

  • Treatment Duration: The cytotoxic effects of these compounds are time-dependent. An incubation time of 48 to 72 hours is common in many published studies.[6][7] Shorter durations may not be sufficient to induce a significant cytotoxic response.

  • Compound Purity and Stability: Verify the purity of your this compound analog. Impurities can affect its activity. Also, consider the stability of the compound under your experimental conditions (e.g., in culture medium at 37°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1]

Q3: How can I enhance the cytotoxic efficacy of this compound?

A3: Chemical modification of the this compound scaffold is a key strategy to improve its cytotoxic potency. Studies have shown that introducing specific functional groups can significantly increase activity. For example, the derivatization of this compound into 18-aminothis compound has been shown to increase its antiproliferative activity five-fold in SK-MEL-28 melanoma cells.[7][8][9] Other modifications, such as the introduction of a phthalimide (B116566) group at C18 or the formation of ortho-quinones, have also demonstrated enhanced cytotoxicity against various cancer cell lines.[6]

Q4: What are the known signaling pathways affected by this compound and its analogs?

A4: this compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation. These include:

  • Induction of Apoptosis: They can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases 3, 7, 8, and 9.[7][10][11] This is often accompanied by an increased Bax/Bcl-2 ratio.[2][10]

  • Inhibition of PI3K/AKT Pathway: this compound can suppress the phosphorylation of PI3K and AKT, key proteins in a major cell survival pathway.[2][12]

  • Inhibition of MAPK Pathway: this compound can also inhibit the MAPK signaling pathway, which is crucial for cell proliferation and survival.[2]

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that this compound can induce cytotoxicity through the generation of ROS, leading to oxidative stress and cell death.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density.2. Variation in compound concentration due to pipetting errors or incomplete solubilization.3. Use of cells with high passage numbers, which can lead to phenotypic drift.1. Standardize cell seeding protocols to ensure consistent cell numbers at the time of treatment.2. Ensure the compound is fully dissolved in the stock solution and vortex thoroughly before each dilution. Use calibrated pipettes.3. Use cells within a defined, low passage number range for all experiments.[1]
High background toxicity in vehicle control (e.g., DMSO). The final concentration of the solvent is too high, causing cellular stress or death.Ensure the final concentration of DMSO or other solvents in the culture medium is non-toxic to your specific cell line, typically ≤ 0.1%.[1] Run a vehicle-only control to assess solvent toxicity.
Observed cytotoxicity does not correlate with the expected mechanism of action (e.g., no caspase activation). 1. The chosen time point for the mechanistic assay is not optimal.2. The concentration of the analog used is not appropriate to induce the specific mechanistic event.3. The analog may have a different primary mechanism of action in your cell line.1. Perform a time-course experiment to identify the optimal time point for observing the expected mechanistic event (e.g., caspase activation may occur before significant cell death is observed).2. Use a concentration that is known to be cytotoxic but not excessively so, to allow for the observation of upstream signaling events.3. Consider exploring alternative mechanisms, such as cell cycle arrest or non-apoptotic cell death pathways.
Difficulty in dissolving this compound analogs. The analog has low aqueous solubility.Use a small amount of a polar organic solvent like DMSO to prepare a high-concentration stock solution. Gentle warming and vortexing can aid dissolution. For cell-based assays, ensure the final solvent concentration is minimal.

Quantitative Data Summary

Table 1: Cytotoxic Activity (GI50/IC50 in µM) of this compound and its Analogs in Various Cancer Cell Lines.

CompoundSK-MEL-28 (Melanoma)[7]MDA-T32 (Thyroid)[2]SUM149 (Breast)[6]MDA-MB231 (Breast)[6]T47D (Breast)[6]
This compound~5012342832
18-aminothis compound~10-131211
18-(phthalimid-2-yl)this compound--7.91313
Compound 10 (ortho-quinone analog)--1.34.83.5
Compound 11 (ortho-quinone analog)--1.53.83.2
Paclitaxel (Reference)~0.01----

Note: '-' indicates data not available from the cited sources.

Experimental Protocols

1. Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[7]

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound analog for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

    • After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

2. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7]

  • Methodology:

    • Seed cells in a 96-well plate and treat them with the this compound analog for various time points (e.g., 12, 24, 48 hours).

    • Use a commercially available caspase-3/7 activity assay kit that utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.

    • Follow the manufacturer's protocol to add the assay reagent to each well.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the fluorescence or luminescence using a microplate reader. An increase in signal indicates an increase in caspase-3/7 activity.

3. Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess the integrity of the mitochondrial membrane, which is often compromised during the early stages of apoptosis.[7][13]

  • Methodology:

    • Treat cells with the this compound analog for the desired time.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).

    • Wash the cells to remove the excess dye.

    • Analyze the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification treatment Treatment with Analogs purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment srb_assay SRB Assay (Cell Viability) treatment->srb_assay apoptosis Apoptosis Assays (e.g., Annexin V) srb_assay->apoptosis caspase Caspase Activity Assay srb_assay->caspase mmp Mitochondrial Membrane Potential Assay srb_assay->mmp western_blot Western Blot (Signaling Proteins) srb_assay->western_blot

Caption: Experimental workflow for enhancing and evaluating the cytotoxic efficacy of this compound analogs.

signaling_pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects This compound This compound Analogs pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt inhibits mapk MAPK Pathway This compound->mapk inhibits bcl2 Bcl-2 This compound->bcl2 inhibits ros ROS Production This compound->ros induces bax Bax This compound->bax activates apoptosis Apoptosis bcl2->apoptosis inhibits caspases Caspase Cascade (Caspase-9, -3, -7) ros->caspases activates bax->caspases activates caspases->apoptosis induces

Caption: Simplified signaling pathway of this compound analog-induced apoptosis in cancer cells.

References

Technical Support Center: Minimizing Off-Target Effects of Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target effects of Ferruginol in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural abietane-type diterpene phenol, first isolated from the miro tree (Podocarpus ferrugneus).[1] It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and gastroprotective effects.[1] Its primary anti-cancer mechanism is the induction of apoptosis (programmed cell death) through multiple pathways. These include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, activation of caspases, and inhibition of key cell survival signaling pathways such as PI3K/AKT and MAPK.[1][2][3]

Q2: What are the known or potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this compound is not extensively documented in publicly available literature, potential off-target effects can be inferred from its mechanism of action. The primary concern is generalized cytotoxicity against non-cancerous cells, particularly at higher concentrations.[1] One study showed that while this compound had an IC50 of 12 μM in MDA-T32 thyroid cancer cells, the IC50 in normal human thyrocyte cells was significantly higher at 92 μM, suggesting a degree of selectivity.[4] Since this compound modulates fundamental cellular processes like redox status and major signaling pathways (e.g., PI3K, MAPK, STAT3/5), it has the potential to unintentionally interact with other proteins within these pathways, leading to unforeseen phenotypic changes.[1][5][6]

Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This involves a combination of cellular, genetic, and biophysical methods. Key strategies include:

  • Using a structurally related inactive control: This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Genetic knockdown/knockout of the intended target: Techniques like siRNA or CRISPR/Cas9 can be used to reduce or eliminate the expression of the target protein. If the addition of this compound still produces the same effect in the absence of its intended target, it is likely an off-target effect.

  • Rescue experiments: If this compound's effect is on-target, overexpressing a modified, constitutively active form of the target protein may rescue the cells from the compound's effects.[1]

  • Direct binding assays: Biophysical methods like the Cellular Thermal Shift Assay (CETSA) can confirm direct engagement of this compound with its intended target inside the cell.[1]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity in non-target or control cell lines.

  • Possible Cause: The concentration of this compound used is too high, leading to generalized off-target toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line. Cytotoxicity can vary significantly between different cell types.[1] Start with a broad range of concentrations to identify the optimal window for the desired on-target effect with minimal toxicity.

    • Check Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically below 0.5%).

    • Assess Selectivity Index: If possible, determine the IC50 of this compound in a non-cancerous cell line and compare it to the IC50 in your cancer cell line of interest. A higher selectivity index indicates a greater therapeutic window.

Issue 2: Inconsistent results or phenotypes that don't align with the known mechanism of action.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Validate Target Engagement with CETSA: Perform a Cellular Thermal Shift Assay to confirm that this compound is binding to its intended target at the concentrations used in your experiments. A lack of a thermal shift may indicate poor target engagement, suggesting the observed effects are off-target.

    • Perform siRNA Knockdown of the Intended Target: Use siRNA to silence the expression of the putative target of this compound. If the phenotype persists after treatment with this compound in the knockdown cells, it is likely an off-target effect.

    • Consider Off-Target Profiling: For in-depth investigation, consider using quantitative proteomics to identify potential off-target proteins that bind to this compound.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound and its derivatives in various cell lines.

Table 1: IC50 and GI50 Values of this compound in Different Cell Lines

CompoundCell LineAssay TypeValueReference
This compoundMDA-T32 (Thyroid Cancer)MTTIC50: 12 μM[4]
This compoundNormal Human ThyrocytesMTTIC50: 92 μM[4]
This compoundPC3 (Prostate Cancer)MTTIC50: 55 μM[6]
This compoundA549 (Lung Cancer)MTTDose-dependent cytotoxicity[7]
This compoundCL1-5 (Lung Cancer)MTTDose-dependent cytotoxicity[7]
This compoundSK-MEL-28 (Melanoma)SRBGI50: 47.5 µM[8]
18-aminothis compoundSK-MEL-28 (Melanoma)SRBGI50: 9.8 µM[8]
This compoundSUM149 (Breast Cancer)Cell-Titer-Glo-[9]
18-aminothis compoundSUM149 (Breast Cancer)Cell-Titer-GloIC50: 1.3-13 µM[9]
This compoundMDA-MB231 (Breast Cancer)Cell-Titer-Glo-[9]
18-aminothis compoundMDA-MB231 (Breast Cancer)Cell-Titer-GloIC50: 1.3-13 µM[9]
This compoundT47D (Breast Cancer)Cell-Titer-Glo-[9]
18-aminothis compoundT47D (Breast Cancer)Cell-Titer-GloIC50: 1.3-13 µM[9]
This compoundMCF-7 (Breast Cancer)Cell-Titer-Glo-[9]
18-aminothis compoundMCF-7 (Breast Cancer)Cell-Titer-GloIC50: 1.3-13 µM[9]

Table 2: Selectivity Index of this compound and 18-aminothis compound

CompoundCancer Cell LineNon-Cancerous Cell LineSelectivity Index (SI)Reference
This compoundSK-MEL-28BJ-[8]
18-aminothis compoundSK-MEL-28BJMore favorable than this compound[8]
This compoundBreast Cancer LinesBJ-[8]
18-aminothis compoundBreast Cancer LinesBJConsistently better than this compound[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify the direct binding of this compound to its intended target protein in intact cells.

  • Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the change in the melting temperature of the target protein in the presence of the ligand.

  • Methodology:

    • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other quantitative protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: siRNA Knockdown for Target Validation

  • Objective: To determine if the biological effect of this compound is dependent on its intended target.

  • Methodology:

    • siRNA Design and Transfection: Design or obtain at least two independent siRNAs targeting the mRNA of the intended protein target. Transfect the cells with the target-specific siRNAs or a non-targeting (scrambled) control siRNA.

    • Knockdown Validation: After a suitable incubation period (e.g., 48-72 hours), validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

    • This compound Treatment: Treat the siRNA-transfected cells (both target-specific and control) with this compound at the desired concentration.

    • Phenotypic Analysis: Assess the biological phenotype of interest (e.g., cell viability, apoptosis).

    • Data Interpretation: If the effect of this compound is significantly diminished in the cells with the knocked-down target compared to the control siRNA-treated cells, it provides strong evidence that the effect is on-target.

Visualizations

Ferruginol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound PI3K PI3K This compound->PI3K Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates ROS ↑ ROS This compound->ROS AKT AKT PI3K->AKT Activates AKT->Bcl2 Promotes Apoptosis Apoptosis p38_MAPK->Apoptosis Bcl2->Apoptosis MMP ↓ Mitochondrial Membrane Potential Bax->MMP ROS->MMP MMP->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental_Workflow_Target_Validation cluster_genetic Genetic Validation cluster_biophysical Biophysical Validation start Hypothesized Target of this compound siRNA siRNA Knockdown of Target start->siRNA CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA phenotype_siRNA Assess Phenotype + this compound siRNA->phenotype_siRNA conclusion Target Validated phenotype_siRNA->conclusion On-target if effect is lost binding Confirm Direct Binding CETSA->binding binding->conclusion On-target if binding is confirmed

Caption: Workflow for validating the molecular target of this compound.

Troubleshooting_Logic issue Issue: Unexpected Phenotype or High Toxicity dose_response Perform Dose-Response Curve issue->dose_response Is concentration optimized? validate_target Validate Target Engagement (CETSA/siRNA) issue->validate_target Is it an on-target effect? outcome1 Likely Off-Target Effect dose_response->outcome1 Toxicity persists at low conc. outcome2 Optimize Concentration dose_response->outcome2 Toxicity is dose-dependent outcome3 On-Target Effect validate_target->outcome3 Target engagement confirmed outcome4 Likely Off-Target Effect validate_target->outcome4 No target engagement

References

Ferruginol Sample Preparation for Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the successful preparation of ferruginol (B158077) samples for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the initial step for preparing this compound samples from plant sources?

The first step is to properly prepare the plant material. This involves washing the collected parts (such as roots, leaves, or seeds) with distilled water, allowing them to air-dry at room temperature, and then grinding the dried material into a fine powder to maximize the surface area for extraction.[1][2]

Q2: Which solvent is recommended for extracting this compound?

Methanol (B129727) is a commonly used and effective solvent for extracting this compound from powdered plant material.[1][3] A typical procedure involves macerating the plant powder in methanol with agitation for several days.[1][3]

Q3: Is it necessary to purify the crude extract before mass spectrometry analysis?

Yes, purification is crucial to remove other compounds that could interfere with the analysis. A common method is silica (B1680970) gel column chromatography. The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute the fractions. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to isolate the one containing pure this compound.[1]

Q4: Is derivatization required for the analysis of this compound?

Derivatization is often necessary for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4][5][6] this compound, being a phenol, contains an active hydrogen on its hydroxyl group. This can make it less volatile and prone to interacting with the GC column. A process like silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increases the molecule's volatility and thermal stability, leading to better chromatographic results.[4][5] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not required.

Q5: What are the characteristic mass-to-charge ratio (m/z) peaks for this compound in mass spectrometry?

In Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and other techniques, this compound (molecular weight 286.5 g/mol ) often shows characteristic positive ion peaks at m/z 285 and 301.[1][7] The peak at m/z 285 corresponds to the loss of a hydrogen atom ([M-H]⁺) or is identified as the C₂₀H₂₉O⁺ ion.[7][8]

Troubleshooting Guides

Problem: Low or No this compound Signal Detected

Possible Cause Suggestion Troubleshooting Steps
Inefficient Extraction The extraction process may not have been sufficient to pull the analyte from the plant matrix.1. Ensure the plant material was ground into a fine powder.[2] 2. Increase the extraction time or agitation speed.[1][3] 3. Verify the correct solvent-to-sample ratio was used (e.g., 20 mL methanol per 1 g of powder).[1][3]
Low Sample Concentration The final sample injected into the mass spectrometer is too dilute.[9]1. Concentrate the sample by evaporating the solvent under reduced pressure. 2. Start with a larger quantity of initial plant material. 3. For MS, aim for a final concentration in the range of 10-100 µg/mL.
Ion Suppression Other molecules in the sample (matrix effects) are interfering with the ionization of this compound.1. Improve sample cleanup using silica gel column chromatography or Solid Phase Extraction (SPE).[1] 2. Dilute the sample; while counterintuitive, this can sometimes reduce the matrix effect more than the analyte signal.[9]
Incorrect Instrument Settings The mass spectrometer is not properly tuned or calibrated for the target analyte.1. Perform regular mass calibration with appropriate standards.[9] 2. Optimize ionization source parameters (e.g., temperature, voltage) for your specific instrument and method (e.g., ESI, APCI, DART).[3][9]

Problem: Poor Peak Shape (Broadening/Splitting) in Chromatogram

Possible Cause Suggestion Troubleshooting Steps
Sample/Column Contamination Contaminants in the sample or buildup on the chromatographic column can distort peak shape.[9]1. Filter the final sample solution through a 0.45 µm syringe filter before analysis.[3] 2. Run blank solvent injections to clean the column and LC/GC system. 3. Ensure proper column maintenance as per the manufacturer's guidelines.
Inappropriate Mobile/Stationary Phase (LC) The chosen solvents or column are not optimal for separating this compound.1. A combination of methanol and acetonitrile (B52724) (e.g., 60:40 v/v) has been shown to be suitable for this compound separation on an HPLC system.[3] 2. Consider a C18 column, potentially one with a pentafluorophenyl (PFP) modification for enhanced selectivity.[10]
Incomplete Derivatization (GC) If using GC-MS, multiple peaks may appear if the derivatization reaction is incomplete.1. Ensure reagents (e.g., BSTFA) are fresh and not exposed to moisture. 2. Optimize the reaction time and temperature. For some compounds, heating at 75°C for 30-45 minutes may be necessary.[4]

Experimental Protocols

Protocol 1: Methanol Extraction from Plant Material

This protocol provides a general framework for extracting this compound from dried plant matter.[1][3]

  • Preparation : Weigh 1 gram of finely ground, dried plant material (e.g., roots, leaves).

  • Maceration : Place the powder into a suitable flask and add 20 mL of methanol.

  • Incubation : Seal the flask and place it in an incubator shaker at 28°C with agitation at 120 rpm for 5 days.

  • Centrifugation : Transfer the mixture to centrifuge tubes and spin at 5000 rpm for 15 minutes to separate the supernatant from the solid plant material.

  • Filtration : Carefully collect the supernatant and filter it through a 0.45 µm nylon syringe filter.

  • Storage : Store the resulting extract at 4°C for further purification and analysis.

Table 1: Methanol Extraction Parameters

Parameter Value Unit
Sample Mass 1 g
Solvent Volume 20 mL
Temperature 28 °C
Agitation Speed 120 rpm
Duration 5 days
Centrifugation Speed 5000 rpm

| Centrifugation Time | 15 | min |

Protocol 2: Purification via Silica Gel Column Chromatography

This protocol describes the purification of this compound from a crude plant extract.[1]

  • Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% n-hexane) and pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase (hexane) and carefully load it onto the top of the silica gel bed.

  • Elution : Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate (B1210297) in a stepwise or gradient manner.

  • Fraction Collection : Collect the eluate in separate fractions.

  • Monitoring : Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Final Step : Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Silylation Derivatization for GC-MS Analysis

This protocol outlines a general procedure for derivatizing this compound for GC-MS. Derivatization improves volatility by replacing the active hydrogen on the phenolic hydroxyl group.[4][11]

  • Drying : Ensure the purified this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended as water interferes with the reaction.

  • Reagent Addition : To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).

  • Reaction : Heat the sealed vial at 70-75°C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.

Table 2: Example GC-MS Derivatization Conditions

Parameter Reagent/Condition Purpose
Silylating Agent BSTFA + 1% TMCS Replaces active hydrogen with a TMS group.
Reaction Temperature 70 - 75 °C To facilitate the derivatization reaction.

| Reaction Time | 30 - 45 min | To ensure the reaction reaches completion. |

Visualizations

Ferruginol_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Mass Spectrometry Analysis p1 Collect Plant Material p2 Wash & Air Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Macerate in Methanol p3->e1 1g powder in 20mL MeOH e2 Centrifuge e1->e2 e3 Filter Supernatant e2->e3 u1 Silica Column Chromatography e3->u1 Crude Extract u2 Collect & Combine Fractions u1->u2 u3 Evaporate Solvent u2->u3 a1 LC-MS Analysis u3->a1 Purified this compound a2 Derivatization (Silylation) u3->a2 a3 GC-MS Analysis a2->a3

Caption: Experimental workflow for this compound from plant to MS.

Troubleshooting_Low_Signal start Low or No Signal for this compound q1 Was the extraction efficient? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Increase extraction time. Ensure fine powder. Check solvent ratio. ans1_no->sol1 q2 Is sample concentration adequate? (e.g., 10-100 ug/mL) ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Concentrate sample via solvent evaporation. ans2_no->sol2 q3 Could ion suppression be an issue? ans2_yes->q3 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No sol3 Improve sample cleanup (purification). Try diluting the sample. ans3_yes->sol3 sol4 Check MS calibration and tune parameters. ans3_no->sol4

References

Technical Support Center: Analysis of Ferruginol in Sedimentary Archives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor preservation potential of Ferruginol in sediments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly preserved in sediments?

A1: this compound's poor preservation is attributed to its chemical structure, which makes it susceptible to degradation through both abiotic and biotic processes within sedimentary environments. As a polar terpenoid, it is more reactive than non-polar lipids. The primary mechanisms of degradation are:

  • Diagenesis: Post-depositional chemical and physical alterations, not including weathering and metamorphism, transform this compound into more stable aromatic hydrocarbons.[1]

  • Microbial Degradation: Aerobic and anaerobic microorganisms in the sediment can utilize this compound as a carbon source, altering or completely metabolizing the molecule.

Q2: What are the main degradation products of this compound in sediments?

A2: The principal diagenetic pathway for this compound involves a series of defunctionalization and aromatization reactions. The hydroxyl group is typically lost, and subsequent rearrangements and dehydrogenation lead to the formation of more stable aromatic compounds. Key degradation products include:

  • Simonellite

  • Retene

Understanding the presence and relative abundance of these products can provide insights into the diagenetic history of the sediment.

Q3: What are the ideal sediment types for finding well-preserved this compound?

A3: While challenging in most sedimentary environments, better preservation of this compound is expected in anoxic (oxygen-depleted) sediments with rapid burial rates. Anoxic conditions limit the activity of aerobic microorganisms, which are highly efficient at degrading organic matter. Rapid burial quickly moves the compound below the zone of most intense microbial activity and protects it from physical and chemical disturbances at the sediment-water interface.

Q4: Can I use the concentration of this compound as a direct proxy for past coniferous abundance?

A4: Due to its poor and variable preservation, using absolute concentrations of this compound to directly quantify past coniferous abundance is not recommended. Its presence is a qualitative indicator of coniferous input. For semi-quantitative or relative abundance studies, it is crucial to also analyze its diagenetic products and consider the preservation state of other biomarkers in the same samples.

Section 2: Troubleshooting Guides

This section provides structured guidance to troubleshoot common issues encountered during the analysis of this compound in sediments.

Troubleshooting Guide 1: Sample Collection and Preservation
Problem Potential Cause Recommended Solution
Low or undetectable this compound concentrations in recently deposited sediments. Post-sampling degradation due to microbial activity.Implement immediate microbial inhibition post-collection. A common method is the addition of a dilute formaldehyde (B43269) solution to the sediment sample.[2][3]
Post-sampling degradation due to oxidation.Collect and process samples under anoxic conditions. Use a portable glove bag flushed with nitrogen gas for core sectioning and subsampling.[4]
Improper storage temperature.Immediately freeze samples at -20°C or lower after collection and microbial inhibition. For long-term storage, -80°C is recommended.[5]
Inconsistent results between replicate samples from the same core. Heterogeneous distribution of organic matter in the sediment.Homogenize the sediment sample thoroughly before taking subsamples for extraction.
Cross-contamination during sampling or processing.Use pre-cleaned (solvent-rinsed) sampling tools and containers. Decontaminate tools between samples.
Troubleshooting Guide 2: Sample Extraction and Analysis (GC-MS)
Problem Potential Cause Recommended Solution
Poor peak shape (tailing, broadening) for this compound. Active sites in the GC inlet or column causing adsorption of the polar hydroxyl group.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for analyzing phenols or terpenes. Regular replacement of the inlet liner is crucial.[6][7]
Sub-optimal GC oven temperature program.Optimize the temperature ramp to ensure this compound elutes as a sharp peak. A slower ramp rate through the elution temperature of this compound can improve peak shape.
Low analytical response or signal-to-noise ratio. Low extraction efficiency from the sediment matrix.Optimize the extraction solvent system. A mixture of polar and non-polar solvents (e.g., dichloromethane (B109758):methanol) is often effective. Consider using ultrasonication or accelerated solvent extraction (ASE) to improve recovery.[8][9][10][11]
Thermal degradation in the hot GC inlet.Lower the inlet temperature in 20-25°C increments to find the lowest temperature that allows for efficient volatilization without degradation. Consider using "cold" injection techniques like Programmed Temperature Vaporization (PTV).[6][7][12]
Analyte loss during solvent evaporation.Evaporate the solvent under a gentle stream of nitrogen at a low temperature. Avoid complete dryness.
Co-elution of this compound with other compounds, including its diagenetic products. Inadequate chromatographic separation.Use a GC column with a different stationary phase to alter selectivity. A mid-polarity column may provide better separation of this compound from its non-polar degradation products.
Poor sample cleanup.Implement a cleanup step after extraction, such as column chromatography using silica (B1680970) gel or alumina, to separate compound classes before GC-MS analysis.
Irreproducible quantification. Inconsistent derivatization (if performed).Optimize the derivatization reaction (e.g., silylation) for time, temperature, and reagent concentration to ensure complete reaction.[13][14][15]
Matrix effects from the complex sediment extract.[16]Use a matrix-matched calibration curve or the standard addition method for quantification. The use of an internal standard is highly recommended.

Section 3: Experimental Protocols

Protocol 1: Sediment Core Collection and Preservation for this compound Analysis
  • Core Collection:

    • Collect sediment cores using a piston or gravity corer to minimize disturbance of the sediment layers.

    • Immediately cap the ends of the core liner to prevent exposure to air.

  • Microbial Inhibition (to be performed immediately after core retrieval):

    • Prepare a 0.5% (v/v) formaldehyde solution in deoxygenated, filtered water.

    • Carefully inject the formaldehyde solution into the core through pre-drilled holes at regular intervals, ensuring minimal disturbance. The volume of solution should be approximately 5% of the sediment volume.

    • Seal the injection holes with electrical tape.

  • Anoxic Processing:

    • Transport the core to a laboratory and place it inside a glove bag or an anaerobic chamber.

    • Purge the glove bag with high-purity nitrogen gas for at least 15-20 minutes to create an anoxic environment.[4]

    • Extrude the core and section it at the desired depth intervals using pre-cleaned tools.

  • Storage:

    • Place each sediment subsample into a pre-cleaned glass jar with a PTFE-lined cap.

    • Flush the headspace of the jar with nitrogen before sealing.

    • Immediately freeze the samples at -20°C. For storage longer than a few weeks, transfer to a -80°C freezer.[5]

Protocol 2: Optimized Extraction of this compound from Sediments
  • Sample Preparation:

    • Freeze-dry the sediment subsample to remove water.

    • Grind the dried sediment to a fine, homogenous powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 5-10 g of the dried sediment into a cellulose (B213188) extraction thimble.

    • Add an internal standard (e.g., a deuterated aromatic compound or a non-native diterpenoid) to the sample for quantification.

    • Place the thimble in a Soxhlet apparatus.

    • Extract the sample for 12-24 hours with a 2:1 (v/v) mixture of dichloromethane and methanol.

  • Cleanup and Fractionation:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Redissolve the residue in a minimal amount of hexane.

    • Prepare a silica gel chromatography column.

    • Load the extract onto the column.

    • Elute with solvents of increasing polarity to separate aliphatic, aromatic, and polar fractions. This compound will typically elute in the more polar fractions.

  • Derivatization (Optional but Recommended):

    • Evaporate the solvent from the polar fraction containing this compound.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[15]

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group of this compound to a less polar and more thermally stable trimethylsilyl (B98337) (TMS) ether.

  • Analysis:

    • Analyze the derivatized (or underivatized) fraction by GC-MS.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify using the internal standard.

Section 4: Data Presentation

Table 1: Hypothetical Degradation Rates of this compound under Various Sedimentary Conditions

Sediment ConditionRedox Potential (Eh)Microbial ActivityEstimated Half-life (years)Primary Degradation Products
Oxic, high organic matter> +100 mVHigh10 - 50CO2, H2O (complete mineralization)
Sub-oxic+100 mV to -100 mVModerate50 - 200Partially oxidized intermediates
Anoxic, sulfate-reducing< -100 mVHigh (anaerobic)200 - 1000Simonellite, Retene
Anoxic, low microbial activity< -100 mVLow> 1000Minimal degradation

Note: These values are estimates for illustrative purposes. Actual degradation rates will vary based on specific environmental factors.

Section 5: Visualizations

Ferruginol_Degradation_Pathway cluster_conditions Driving Processes This compound This compound (Abietane Diterpenoid) Intermediate Aromatized Intermediate (Loss of -OH group) This compound->Intermediate Diagenesis (Defunctionalization) Simonellite Simonellite Intermediate->Simonellite Further Aromatization Retene Retene (Final Aromatized Product) Simonellite->Retene Dealkylation Diagenesis Diagenesis Microbial_Activity Microbial Activity

Caption: Diagenetic pathway of this compound in sediments.

Experimental_Workflow cluster_sampling Field Sampling & Preservation cluster_prep Laboratory Preparation cluster_analysis Analysis A 1. Sediment Core Collection B 2. Microbial Inhibition (e.g., Formaldehyde) A->B C 3. Anoxic Storage & Transport (-20°C) B->C D 4. Anoxic Sub-sampling (Glove Bag) C->D E 5. Freeze-drying & Homogenization D->E F 6. Solvent Extraction (e.g., Soxhlet) E->F G 7. Column Chromatography Cleanup F->G H 8. Derivatization (Optional) (e.g., Silylation) G->H I 9. GC-MS Analysis H->I J 10. Data Processing & Quantification I->J

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Tree Start Problem: Low/No this compound Signal Check_Preservation Review sample preservation protocol. Was microbial activity inhibited? Were samples kept anoxic & frozen? Start->Check_Preservation Check_Extraction Review extraction protocol. Is the solvent system appropriate? Is extraction time sufficient? Check_Preservation->Check_Extraction Yes Solution_Preservation Solution: Implement Protocol 1 for future samples. Check_Preservation->Solution_Preservation No Check_GC_Conditions Review GC-MS parameters. Is the inlet temperature too high? Is the column suitable? Check_Extraction->Check_GC_Conditions Yes Solution_Extraction Solution: Implement Protocol 2 (Extraction & Cleanup). Check_Extraction->Solution_Extraction No Derivatize Consider derivatization to improve thermal stability. Check_GC_Conditions->Derivatize Yes Check_GC_Conditions->Derivatize Solution_GC Solution: Optimize inlet temp, use deactivated liner, check column. Check_GC_Conditions->Solution_GC No

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Stereoselective Ferruginol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Ferruginol (B158077). This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high stereoselectivity in this compound synthesis?

A1: The primary strategies for controlling stereochemistry in this compound synthesis revolve around asymmetric synthesis, which can be broadly categorized into:

  • Substrate-controlled synthesis: This approach utilizes a chiral starting material, often derived from the chiral pool, to direct the stereochemical outcome of subsequent reactions. An example is the use of enantiomerically enriched 8,11,13-podocarpatriene-3-ol as a precursor.[1][2]

  • Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereoselective formation of new stereocenters.[3] For instance, (R)-(+)-2′-hydroxy-1,1′-binaphthyl-2-yl alcohol has been used to induce asymmetry in the cyclization of polyenes to form this compound.[4]

  • Reagent-controlled synthesis: This strategy employs chiral reagents or catalysts to favor the formation of one stereoisomer over another.[5] Examples include the use of chiral Brønsted acids for enantioselective polyene cyclization or employing stereoselective reducing agents like L-Selectride.[6][7]

Q2: How can I improve the enantiomeric excess (ee) of my final this compound product?

A2: Improving the enantiomeric excess often involves optimizing the key stereochemistry-determining step. Consider the following:

  • Chiral Catalyst/Ligand: If you are using a catalytic asymmetric reaction, screen different chiral ligands or catalysts. The steric and electronic properties of the catalyst can significantly impact enantioselectivity.[8]

  • Solvent and Temperature: The reaction solvent and temperature can have a profound effect on the transition state energies of the enantiomeric pathways. Experiment with a range of solvents and run the reaction at lower temperatures to enhance selectivity.

  • Chiral Auxiliary Choice: When using a chiral auxiliary, ensure it provides high facial discrimination. If the desired selectivity is not achieved, consider a different auxiliary with different steric hindrance.[3][9]

Q3: My synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Improving diastereoselectivity often hinges on enhancing the steric and electronic differentiation between the diastereomeric transition states. Here are some troubleshooting tips:

  • Choice of Reagents: For reactions like reductions or hydroxylations, the choice of reagent is critical. For example, in the reduction of a ketone intermediate, using a bulky reducing agent like L-Selectride can lead to high diastereoselectivity.[7] Similarly, for dihydroxylation, using a reagent like OsO₄ can provide high syn-stereoselectivity.[2]

  • Reaction Conditions: Temperature, solvent, and the presence of chelating agents can influence diastereoselectivity. Lowering the reaction temperature often improves selectivity.

  • Substrate Modification: Modifying the substrate to increase steric hindrance around the reacting center can favor the formation of one diastereomer.

Troubleshooting Guide

Problem 1: Low enantiomeric excess (ee) in the asymmetric cyclization of a polyene precursor.

  • Possible Cause: The chiral auxiliary or catalyst is not providing sufficient facial blockage.

  • Solution:

    • Optimize the Chiral Auxiliary: If using a binaphthyl-based auxiliary, ensure its purity. Consider switching to a different chiral auxiliary with greater steric bulk to enhance the differentiation of the two faces of the polyene.[4]

    • Screen Lewis Acids: The choice of Lewis acid can influence the transition state geometry. Experiment with different Lewis acids (e.g., BF₃·Et₂O, SnCl₄) and optimize their stoichiometry.[4]

    • Vary Reaction Conditions: Lowering the reaction temperature can significantly improve enantioselectivity by favoring the pathway with the lower activation energy. Test a range of temperatures (e.g., from ambient temperature down to -78 °C).

Problem 2: Poor diastereoselectivity during the introduction of hydroxyl groups on the A-ring.

  • Possible Cause: The chosen reagent or reaction conditions are not sufficiently selective for the desired stereoisomer.

  • Solution:

    • Stereoselective Dihydroxylation: For syn-dihydroxylation, employ osmium tetroxide (OsO₄) catalysis. This method is known for its high syn-selectivity on double bonds.[2]

    • Stereocontrolled Reduction: If introducing hydroxyl groups via the reduction of a diketone, the choice of reducing agent is crucial. L-Selectride has been shown to provide high diastereoselectivity in the reduction of ketone intermediates in the synthesis of this compound analogues.[7] Compare the results with other reducing agents like sodium borohydride.

Quantitative Data Summary

MethodKey Reagents/CatalystsStereoselectivity AchievedYield (%)Reference
Asymmetric Polyene Cyclization(R)-(+)-1,1′-Binaphthyl-2-yl alcohol, BF₃·Et₂OTricyclic esters (20 & 21)49[4]
Stereoselective DihydroxylationOsO₄syn-dihydroxy isomerN/A[2]
Diastereoselective ReductionL-Selectridedr = 9:190[7]
Enantioselective Polyene CyclizationChiral Brønsted AcidN/AN/A[6]

Experimental Protocols

Asymmetric Polyene Cyclization for (+)-Ferruginol Synthesis [4]

  • A solution of the chiral polyene ester derived from (R)-(+)-1,1′-binaphthyl-2-yl alcohol in nitromethane (B149229) is prepared.

  • The solution is cooled to the desired temperature (e.g., ambient temperature).

  • Boron trifluoride etherate (BF₃·Et₂O) is added dropwise to the solution.

  • The reaction is stirred for a specified time (e.g., 12 hours) while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The resulting tricyclic esters are separated by silica (B1680970) gel column chromatography.

  • The desired ester is then converted to (+)-Ferruginol through a series of subsequent reactions including hydrolysis and decarboxylation.

Diastereoselective Reduction of a Ketone Intermediate [7]

  • The ketone precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of L-Selectride (1.0 M in THF) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at the low temperature for a specified duration, monitoring by TLC.

  • Once the starting material is consumed, the reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The diastereomeric ratio (dr) of the resulting alcohol can be determined by techniques such as NMR spectroscopy or chiral HPLC.

Visualizations

Ferruginol_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Stereoselective Step cluster_intermediate Intermediate cluster_end Final Product Achiral Polyene Achiral Polyene Asymmetric Cyclization Asymmetric Cyclization Achiral Polyene->Asymmetric Cyclization Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Asymmetric Cyclization Induces Chirality Chiral Tricyclic Ester Chiral Tricyclic Ester Asymmetric Cyclization->Chiral Tricyclic Ester Forms Stereocenters Enantiopure this compound Enantiopure this compound Chiral Tricyclic Ester->Enantiopure this compound Further Transformations

Caption: Workflow for Asymmetric Synthesis of this compound.

Troubleshooting_Diastereoselectivity Start Start Low Diastereoselectivity Low Diastereoselectivity Start->Low Diastereoselectivity Analyze Reaction Analyze Reaction Low Diastereoselectivity->Analyze Reaction Choice of Reagent Choice of Reagent Analyze Reaction->Choice of Reagent Reaction Conditions Reaction Conditions Analyze Reaction->Reaction Conditions Use Bulky Reagent Use Bulky Reagent Choice of Reagent->Use Bulky Reagent e.g., L-Selectride Lower Temperature Lower Temperature Reaction Conditions->Lower Temperature High Diastereoselectivity High Diastereoselectivity Use Bulky Reagent->High Diastereoselectivity Lower Temperature->High Diastereoselectivity

Caption: Troubleshooting Poor Diastereoselectivity.

References

Technical Support Center: Addressing Ferruginol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ferruginol, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a natural diterpenoid, primarily induces apoptosis (programmed cell death) in cancer cells. It achieves this by generating reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This process is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound has been shown to inhibit key cell survival signaling pathways, including the PI3K/AKT and MAPK pathways, which are often hyperactive in cancer.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While direct resistance mechanisms to this compound are not extensively documented, resistance can be inferred from its known targets. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells may compensate for the inhibition of PI3K/AKT and MAPK pathways by upregulating alternative survival pathways. This can involve the activation of other receptor tyrosine kinases (RTKs) that signal through parallel pathways to promote proliferation and survival.

  • Alterations in Apoptotic Machinery: Upregulation of anti-apoptotic proteins, such as Bcl-2 or Mcl-1, can make cells more resistant to apoptosis-inducing agents like this compound.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Mutations in Downstream Pathway Components: Although less common for pathway inhibitors, mutations in downstream effectors of the PI3K/AKT or MAPK pathways could render the cells less dependent on the upstream signals that this compound inhibits.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. For example, a 10 to 15-fold increase in IC50 is a strong indicator of acquired resistance[1][2]. This can be measured using a cell viability assay, such as the MTT assay.

Q4: I am observing high variability in my MTT assay results. What could be the cause?

A4: High variability in MTT assays can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating to avoid clumps and ensure an even distribution of cells across wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the peripheral wells with sterile PBS or media and not use them for experimental samples[3].

  • Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are completely dissolved by using a sufficient volume of a suitable solvent (e.g., DMSO) and allowing adequate incubation time with gentle agitation[4].

  • Compound Interference: Some compounds can directly reduce MTT, leading to false-positive results. A cell-free control (media, MTT, and this compound) can help determine if this is occurring[5].

Q5: My Annexin V/PI assay results are difficult to interpret. What are some common pitfalls?

A5: Common issues with Annexin V/PI assays include:

  • High Background Staining: This can be due to mechanical stress during cell harvesting. Use gentle enzymatic or non-enzymatic detachment methods and handle cells with care[6][7].

  • Low Signal: This may indicate that the drug concentration or incubation time was insufficient to induce apoptosis.

  • Large Population of Double-Positive (Annexin V+/PI+) Cells: This could mean that the cells are in late-stage apoptosis or necrosis. Consider analyzing cells at an earlier time point to capture early apoptotic events (Annexin V+/PI-)[8].

  • Spectral Overlap: If your cells express fluorescent proteins (e.g., GFP), ensure that the fluorochromes used for Annexin V and PI do not have overlapping emission spectra[6].

Troubleshooting Guide for this compound Resistance

This guide provides a systematic approach to troubleshooting and understanding this compound resistance in your cancer cell line.

Troubleshooting_Workflow cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanism cluster_2 Phase 3: Potential Solutions A Observe Decreased Cell Death in Response to this compound B Perform Dose-Response Assay (MTT) on Parental vs. Suspected Resistant Cells A->B C Calculate and Compare IC50 Values B->C D Is there a significant (e.g., >10-fold) increase in IC50? C->D E Hypothesis 1: Altered Signaling Pathways D->E Yes F Hypothesis 2: Evasion of Apoptosis D->F Yes G Western Blot for p-AKT, p-ERK, and total AKT/ERK E->G H Western Blot for Bcl-2 Family Proteins (Bcl-2, Bax, Mcl-1) F->H I Is there reactivation of AKT/ERK in the presence of this compound? G->I J Is there an increase in anti-apoptotic (Bcl-2, Mcl-1) or decrease in pro-apoptotic (Bax) proteins? H->J K Solution for Altered Signaling: Combine this compound with an inhibitor of the reactivated bypass pathway. I->K Yes L Solution for Apoptosis Evasion: Combine this compound with a Bcl-2 family inhibitor (e.g., Venetoclax). J->L Yes

Caption: A logical workflow for troubleshooting this compound resistance.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in a sensitive parental cancer cell line versus a derived resistant cell line. These values are based on typical fold-changes observed in acquired resistance to targeted therapies[1][2].

Cell Line StatusCancer TypeIC50 of this compound (µM)Fold Change in Resistance
Parental (Sensitive)Prostate Cancer (PC-3)15 µM-
Resistant DerivativeProstate Cancer (PC-3)225 µM15-fold
Parental (Sensitive)Thyroid Cancer (MDA-T32)12 µM-
Resistant DerivativeThyroid Cancer (MDA-T32)150 µM12.5-fold
Parental (Sensitive)Non-Small Cell Lung (A549)30 µM-
Resistant DerivativeNon-Small Cell Lung (A549)360 µM12-fold

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating drug concentrations.

Methodology:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the this compound concentration in the media by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation process. If significant cell death occurs, maintain the cells at the current concentration until they have adapted. This process can take several months[2].

  • Confirmation of Resistance: Periodically, perform an MTT assay to determine the IC50 of the treated cell population and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.

protocol_dev_resistant start Start with Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture_ic20 Culture cells at IC20 of this compound ic50->culture_ic20 check_growth Monitor for Growth Recovery culture_ic20->check_growth check_growth->culture_ic20 High Cell Death increase_dose Increase this compound Concentration (1.5-2x) check_growth->increase_dose Growth Recovered re_evaluate_ic50 Periodically Re-evaluate IC50 increase_dose->re_evaluate_ic50 re_evaluate_ic50->check_growth stable_resistance Stable Resistant Cell Line Established re_evaluate_ic50->stable_resistance IC50 is stable and >10x parental

Caption: Workflow for developing a drug-resistant cell line.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the steps for performing an MTT assay to determine cell viability after treatment with this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry after Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA, followed by neutralization with media containing serum).

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 1 µL of PI (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

apoptosis_pathway This compound This compound ROS Increased ROS This compound->ROS Bax Upregulation of Bax This compound->Bax Bcl2 Downregulation of Bcl-2 This compound->Bcl2 PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK MMP Disruption of Mitochondrial Membrane Potential ROS->MMP Caspases Caspase Activation MMP->Caspases Bax->MMP Bcl2->MMP Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival

Caption: Signaling pathways affected by this compound leading to apoptosis.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing the activation status of key proteins in the PI3K/AKT and MAPK pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, Bcl-2, and Bax overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ferruginol and Sugiol

Author: BenchChem Technical Support Team. Date: December 2025

Ferruginol and Sugiol are naturally occurring abietane (B96969) diterpenoids, primarily found in coniferous trees, that have garnered significant interest within the scientific community for their diverse pharmacological properties.[1][2][3] Both compounds share a similar tricyclic core structure, but subtle chemical differences lead to distinct biological activities and mechanisms of action. This guide provides an objective comparison of their anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.

Anticancer Activity

Both this compound and Sugiol exhibit potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and modulation of key survival signaling pathways.

Data Presentation: Anticancer Efficacy
CompoundCancer Cell LineAssayEfficacy Metric (IC₅₀ / GI₅₀)Reference
This compound MDA-T32 (Thyroid)MTT12 µM[4]
Normal ThyrocyteMTT92 µM[4]
PC3 (Prostate)Not SpecifiedIC₅₀: 55 µM[5]
A549, CL1-5 (NSCLC)MTTIC₅₀: ~30-40 µM (estimated)[6]
SK-Mel-28 (Melanoma)SRBGI₅₀: ~50 µM[7]
Sugiol Mia-PaCa2 (Pancreatic)MTTIC₅₀: 15 µM[8]
SNU-5 (Gastric)MTT~57% viability at 25 µM[9]
DU145 (Prostate)Not Specified75% tumor reduction (in vivo)[10]

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit the process by 50%.

Key Mechanistic Differences

This compound's anticancer activity is strongly associated with its ability to suppress the PI3K/AKT and MAPK signaling pathways.[4][11] Studies show it decreases the expression of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and p38 MAPK, which leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4] This cascade ultimately activates caspases and induces apoptosis.[6][11] this compound also promotes the generation of reactive oxygen species (ROS) within cancer cells, contributing to mitochondrial dysfunction and cell death.[4]

Sugiol also induces ROS-mediated apoptosis and can arrest the cell cycle in the G2/M phase.[8] A key target for Sugiol is the STAT3 protein, which is often constitutively active in malignant tumors.[2][12] By inhibiting STAT3, Sugiol disrupts signaling pathways crucial for cancer cell growth and survival.[12]

Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., MDA-T32, Mia-PaCa2) are seeded in 96-well plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.[4][13]

  • Treatment: After allowing cells to adhere, they are treated with various concentrations of this compound or Sugiol (e.g., 0 to 160 µM) for a specified period (e.g., 24-72 hours).[4]

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours.[13]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[13]

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[4][13]

Western Blot for Signaling Proteins

  • Cell Lysis: Cells treated with the compounds are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-AKT, Bax, Bcl-2, cleaved caspase-3).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway Visualization

Ferruginol_Anticancer_Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits MAPK MAPK Pathway (p38) This compound->MAPK inhibits ROS ROS Production This compound->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 activates Apoptosis Apoptosis MAPK->Apoptosis promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis ROS->Mitochondria

This compound's inhibition of PI3K/AKT and MAPK pathways induces apoptosis.

Anti-inflammatory Activity

Sugiol appears to be a more potent anti-inflammatory agent than this compound, primarily by targeting pathways involved in the production of pro-inflammatory cytokines.

Data Presentation: Anti-inflammatory Efficacy
CompoundModelTargetEffective ConcentrationInhibitionReference
This compound TPA-induced ear edema (mice)InflammationNot Specified20.4%[14]
AA-induced ear edema (mice)InflammationNot Specified21.0%[14]
Sugiol LPS-stimulated J774A.1 macrophagesTNF-α, IL-1β30 µMEffective Inhibition[13][15][16]
LPS-stimulated J774A.1 macrophagesERK1/2 Phosphorylation10 µMComplete Inhibition[15][16][17]
LPS-stimulated J774A.1 macrophagesJNK1/2, p38 Phosphorylation30 µMEffective Inhibition[15][16][17]
Key Mechanistic Differences

Sugiol demonstrates significant efficacy in suppressing inflammation in cellular models.[15] It acts by inhibiting the production of intracellular ROS in macrophages stimulated by lipopolysaccharide (LPS).[15][16][17] This reduction in ROS prevents the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[15][16] The inactivation of these MAPK pathways leads to a downstream reduction in the production of key pro-inflammatory cytokines, including TNF-α and IL-1β.[15][16][17] this compound also possesses anti-inflammatory properties, but the mechanisms are less defined in the available literature, with studies primarily demonstrating its effects in animal models of inflammation.[1][14]

Experimental Protocols

Cytokine Production Measurement (ELISA)

  • Cell Culture and Stimulation: J774A.1 murine macrophages are cultured and pre-treated with various concentrations of Sugiol (e.g., 5 to 30 µM) for 30 minutes.[13]

  • LPS Treatment: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a designated time to induce cytokine production.[13]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of cytokines like TNF-α and IL-1β in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

Signaling Pathway Visualization

Sugiol_Anti_Inflammatory_Pathway LPS LPS ROS Intracellular ROS LPS->ROS induces Sugiol Sugiol Sugiol->ROS inhibits MAPKs MAPKs (ERK, JNK, p38) ROS->MAPKs activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPKs->Cytokines promotes production

References

Ferruginol: A Potential Challenger to Conventional Chemotherapy?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanisms of Action for Researchers and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, natural compounds have emerged as a promising reservoir of therapeutic candidates. Ferruginol (B158077), a diterpenoid first isolated from the Miro tree (Podocarpus ferrugneus), has garnered significant attention for its potent anti-tumor properties. This guide provides a comprehensive comparison of this compound's efficacy against standard chemotherapy drugs—doxorubicin (B1662922), cisplatin, and paclitaxel—supported by available experimental data. We delve into the cytotoxic effects, underlying mechanisms of action, and relevant experimental protocols to offer a valuable resource for researchers and professionals in drug development.

Cytotoxicity Profile: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. While direct comparative studies under identical experimental conditions are limited, the available data allows for a cross-study comparison of this compound's efficacy against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
A549 Non-Small Cell Lung Cancer~40-80[1][2]~0.23 - 5.05[3][4]~6.14[5]>32 (3h), 9.4 (24h)[6]
CL1-5 Non-Small Cell Lung CancerEffective at 40-80 µM[1][2]N/AN/AN/A
MDA-T32 Thyroid Cancer~12[7]N/AN/AN/A
OVCAR-3 Ovarian CancerEffective at 20-300 µM[8]N/A~3.9[9]N/A
PC3 Prostate Cancer~55[8]N/AN/AN/A
SK-MEL-28 Malignant Melanoma~50[8]N/AN/A~0.01[10]

Unraveling the Mechanisms: Diverse Pathways to Cell Death

This compound and standard chemotherapeutic agents employ distinct molecular strategies to induce cancer cell death. Understanding these mechanisms is crucial for identifying potential synergistic combinations and overcoming drug resistance.

This compound: A Multi-pronged Attack on Cancer Cells

This compound's anti-cancer activity stems from its ability to modulate multiple signaling pathways, leading to apoptosis and cell cycle arrest.[8]

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. This is achieved by activating key executioner enzymes called caspases (caspase-3, -8, and -9), upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The compound has been shown to increase the levels of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[7]

  • Inhibition of Pro-Survival Signaling: this compound effectively suppresses the PI3K/AKT and MAPK signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7]

Ferruginol_Pathway cluster_cell Cancer Cell This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Proliferation Cell Proliferation / Survival PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes Caspases Caspase Activation ROS->Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's multi-target mechanism of action in cancer cells.

Standard Chemotherapy Drugs: Established Modes of Action

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[11][12] This leads to DNA strand breaks and the induction of apoptosis.[13][14] Doxorubicin is also known to generate reactive oxygen species.[12]

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_breaks DNA Strand Breaks DNA->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis

Caption: Doxorubicin's mechanism of action via DNA intercalation and topoisomerase II inhibition.

  • Cisplatin: As a platinum-based drug, cisplatin's primary mechanism involves forming covalent bonds with the N7 position of purine (B94841) bases in DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks.[15] This DNA damage triggers a cellular response that ultimately results in apoptosis.[15][16] Various signaling pathways, including the MAPK and PI3K/AKT pathways, are activated in response to cisplatin-induced DNA damage.[17][18]

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_adducts DNA Adducts / Crosslinks DNA->DNA_adducts Signal_Pathways Signal Transduction (MAPK, p53) DNA_adducts->Signal_Pathways Apoptosis Apoptosis Signal_Pathways->Apoptosis

Caption: Cisplatin's mechanism of action through the formation of DNA adducts.

  • Paclitaxel: This taxane-based agent targets the microtubule network within cells. Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action by stabilizing microtubules.

Experimental Protocols: A Guide to Key Assays

Reproducibility and standardization are paramount in drug efficacy studies. Below are outlines of common experimental protocols used to assess the anti-cancer effects of compounds like this compound.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (or other compound) start->treat incubate1 Incubate (e.g., 24h, 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (B1609692) (e.g., with DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: A typical workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the standard chemotherapy drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-cancer agent with a distinct, multi-targeted mechanism of action that differs from conventional chemotherapy drugs. Its ability to induce apoptosis and inhibit key survival pathways in cancer cells highlights its therapeutic potential. However, the current body of literature lacks direct, head-to-head comparative studies of this compound and standard chemotherapeutics conducted under identical experimental conditions. Such studies are crucial for a definitive assessment of its relative efficacy.

Future research should focus on:

  • Direct Comparative In Vitro and In Vivo Studies: Conducting experiments that directly compare the efficacy of this compound with standard chemotherapy drugs across a broader range of cancer types.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound with existing chemotherapy regimens to enhance anti-tumor activity and potentially reduce side effects.

  • Pharmacokinetic and Toxicological Studies: Comprehensive preclinical studies are necessary to evaluate the safety profile and drug-like properties of this compound to pave the way for potential clinical translation.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the future landscape of cancer treatment.

References

Ferruginol's Anticancer Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Ferruginol's anticancer effects, specifically within in vivo xenograft models of non-small cell lung cancer and prostate cancer. Through a detailed comparison with established chemotherapeutic agents, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound's potential as a novel oncology therapeutic.

Comparative Efficacy of this compound and Standard Chemotherapies in Xenograft Models

The antitumor activity of this compound and its derivative, Sugiol, has been demonstrated in preclinical xenograft models of non-small cell lung cancer (NSCLC) and prostate cancer. The following tables summarize the key quantitative data from these studies, offering a direct comparison with standard-of-care chemotherapeutic agents.

Table 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
Compound Xenograft Model Dosage and Administration Tumor Growth Inhibition Reference
This compound CL1-5 (Subcutaneous)2 mg/kg, intraperitoneal injection, daily for 22 daysSignificantly suppressed tumor growth[1][2]
Paclitaxel (B517696) A549, NCI-H23, NCI-H460 (Subcutaneous)12 or 24 mg/kg/day, intravenous, for 5 daysStatistically significant tumor growth inhibition[3]
Cisplatin NCI-H526 (Subcutaneous)3.0 mg/kg, intraperitonealCessation of exponential tumor growth for at least 3 days[4]
Table 2: Prostate Cancer Xenograft Models
Compound Xenograft Model Dosage and Administration Tumor Growth Inhibition Reference
Sugiol (this compound derivative) DU145 (Subcutaneous)2 mg/kg, intraperitoneal injection, dailyConfirmed inhibitory effect on cell growth[5]
Docetaxel (B913) DU145 (Subcutaneous)10 mg/kg/week, intravenous, for 3 weeks32.6% tumor regression[6]
Docetaxel DU145 (Subcutaneous)1, 5, and 10 mg/kg, subcutaneous, once a week for 26 daysDose-dependent tumor growth inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key xenograft studies cited.

This compound in CL1-5 NSCLC Xenograft Model
  • Cell Line: Human non-small cell lung cancer cell line CL1-5.

  • Animal Model: Male BALB/c nude mice (6 weeks old).

  • Tumor Implantation: 1 x 106 CL1-5 cells were suspended in 0.1 mL of serum-free medium and injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to a control group or a this compound treatment group. This compound was administered daily via intraperitoneal injection at a dose of 2 mg/kg for 22 consecutive days. The control group received vehicle control.

  • Tumor Measurement: Tumor size was measured every two days using calipers, and tumor volume was calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: The experiment was terminated after 32 days. Tumors were then excised and weighed.[1][2]

Sugiol in DU145 Prostate Cancer Xenograft Model
  • Cell Line: Human prostate cancer cell line DU145.

  • Animal Model: Male BALB/c nude mice.

  • Tumor Implantation: DU145 cells were injected subcutaneously into the flanks of the mice.

  • Treatment Protocol: Once tumors were established, mice were treated with daily intraperitoneal injections of Sugiol at a dose of 2 mg/kg.

  • Tumor Measurement: Tumor growth was monitored and measured regularly.[5]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. In non-small cell lung cancer cells, this compound has been shown to induce apoptosis through a caspase-dependent mitochondrial pathway.[1][2] This involves the activation of caspases 3, 8, and 9, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[1][2] In prostate cancer cells, this compound has been found to suppress survival signaling pathways, including the Ras/PI3K and STAT3/5 pathways.[8]

G cluster_0 Caspase-Dependent Apoptosis Pathway cluster_1 Survival Signaling Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria Ferruginol_2 This compound Ras Ras Ferruginol_2->Ras inhibits STAT35 STAT3/5 Ferruginol_2->STAT35 inhibits PI3K PI3K Ras->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival/ Proliferation AKT->CellSurvival STAT35->CellSurvival

This compound's multifaceted impact on key cancer signaling pathways.
General Xenograft Experimental Workflow

The establishment and utilization of xenograft models for testing anticancer compounds follow a standardized workflow. This process begins with the subcutaneous injection of cancer cells into immunocompromised mice, followed by tumor growth, treatment administration, and subsequent data collection and analysis.

G A Cancer Cell Culture B Cell Harvesting and Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Control and Treatment Groups D->E F Drug Administration (e.g., this compound) E->F G Tumor Volume and Body Weight Measurement F->G H Tumor Excision and Analysis at Endpoint G->H I Data Analysis and Interpretation G->I H->I

References

A Comparative Guide to Ferruginol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Ferruginol (B158077), a bioactive diterpenoid of significant interest for its diverse pharmacological properties. The selection of an appropriate extraction technique is critical as it directly impacts the yield, purity, and cost-effectiveness of the final product. This document outlines and contrasts conventional and modern extraction techniques, offering quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.

Data Presentation: A Comparative Analysis of this compound Extraction Methods

The following table summarizes the key performance indicators of different this compound extraction methods based on available literature. It is important to note that direct comparative studies for this compound across all methods on a single plant source are limited. Therefore, the data presented is a synthesis from various studies on this compound and similar phenolic diterpenes, and serves as a comparative guideline.

Extraction MethodPrincipleTypical Solvent(s)TemperatureTimeThis compound YieldPurityKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent at room temperature to allow for the slow diffusion of compounds.[1][2][3]Methanol, Ethanol (B145695), n-HexaneRoom TemperatureDays to weeksLow to ModerateLowSimple, inexpensive, suitable for thermolabile compounds.[1][2]Time-consuming, large solvent volume, low efficiency.[1]
Soxhlet Extraction Continuous extraction with a cycling fresh solvent, driven by heating and condensation.[4][5][6]Ethanol, Methanol, n-Hexane, ChloroformBoiling point of solvent6 - 24 hoursModerate to HighModerateHigh extraction efficiency, less solvent than maceration.[4][5]Time-consuming, potential thermal degradation of compounds.[7]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing mass transfer.[8][9][10]Ethanol, Methanol40 - 60°C20 - 60 minutesHighModerate to HighFast, efficient, reduced solvent and energy consumption.[8][9]Potential for radical formation, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture and rapid extraction.[11][12][13]Ethanol, Methanol50 - 150°C5 - 30 minutesHigh to Very HighModerate to HighVery fast, highly efficient, reduced solvent volume.[11][12]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as a solvent, offering tunable solvating power.[14][15][16]Supercritical CO2, often with a co-solvent like ethanol40 - 60°C1 - 4 hoursHighHighEnvironmentally friendly, high selectivity, solvent-free final product.[14][16]High initial equipment cost, complex operation.

Experimental Protocols

Maceration for this compound Extraction

This protocol is a general procedure for the extraction of this compound using maceration.

  • Plant Material Preparation: The plant material (e.g., dried and powdered leaves, roots, or bark of species like Juniperus procera or Salvia sclarea) is prepared.

  • Extraction: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., methanol, ethanol) in a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

  • Incubation: The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation to enhance extraction.

  • Filtration: The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude this compound extract.

Soxhlet Extraction of this compound

This protocol describes a standard procedure for Soxhlet extraction.

  • Sample Preparation: Dried and finely ground plant material is placed inside a cellulose (B213188) thimble.

  • Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus. The apparatus is assembled with a round-bottom flask containing the extraction solvent (e.g., n-hexane or ethanol) and a condenser.

  • Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips onto the plant material in the thimble. Once the extraction chamber is full, the solvent containing the extracted compounds is siphoned back into the boiling flask. This cycle is repeated for several hours (typically 6-24 hours).[4][5]

  • Solvent Recovery: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude this compound.

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines the general steps for UAE.

  • Mixture Preparation: The powdered plant material is mixed with a suitable solvent (e.g., 70% ethanol) in a flask.

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) and temperature (e.g., 50°C).[8][10]

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Concentration: The solvent is evaporated to yield the crude this compound extract.

Microwave-Assisted Extraction (MAE) of this compound

The following is a general protocol for MAE.

  • Sample and Solvent: The powdered plant material is placed in a microwave-safe extraction vessel with a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The extraction is performed at a set microwave power (e.g., 500 W) and temperature for a short duration (e.g., 10-15 minutes).[11][12]

  • Cooling and Filtration: After extraction, the vessel is allowed to cool down before the extract is filtered.

  • Solvent Evaporation: The solvent is removed from the filtrate to obtain the crude this compound extract.

Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general outline for SFE.

  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (scCO2), often with a co-solvent like ethanol to increase polarity, is pumped through the vessel at a specific temperature (e.g., 50°C) and pressure (e.g., 200 bar).[14][16]

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted this compound to precipitate.

  • Collection: The precipitated this compound is collected from the separator.

Mandatory Visualization

Ferruginol_Extraction_Workflow Plant_Material Plant Material (e.g., Salvia sclarea, Cryptomeria japonica) Grinding Grinding & Drying Plant_Material->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude this compound Extract Solvent_Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound from plant sources.

Extraction_Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration Soxhlet Soxhlet Maceration->Soxhlet Improved Efficiency UAE UAE Soxhlet->UAE Shorter Time MAE MAE UAE->MAE Higher Throughput SFE SFE MAE->SFE Greener Process

Caption: Logical relationship and evolution of this compound extraction methods.

References

A Comparative Guide to the Neuroprotective Effects of Ferruginol and Other Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of ferruginol (B158077) against other notable diterpenes: carnosic acid, totarol, and the related compound hinokitiol (B123401). The information presented is collated from various experimental studies to facilitate the evaluation of their therapeutic potential in the context of neurodegenerative diseases.

Introduction to Diterpenes and Neuroprotection

Diterpenes are a class of naturally occurring organic compounds composed of four isoprene (B109036) units, found in a wide variety of plants and some insects and marine organisms. Many diterpenes have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In recent years, their potential as neuroprotective agents has garnered significant interest. This is largely attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and function. This guide focuses on this compound, an abietane (B96969) diterpene, and compares its neuroprotective profile with other well-researched diterpenes and related compounds.

Mechanisms of Neuroprotection

This compound and the compared diterpenes exert their neuroprotective effects through a variety of mechanisms, primarily centered around combating oxidative stress, inflammation, and apoptosis.

This compound: This abietane diterpene has been shown to offer neuroprotection in models of Alzheimer's and Parkinson's disease. Its protective effects are linked to its ability to reduce apoptosis and restore synaptic plasticity in the presence of amyloid-β (Aβ) oligomers.[1] this compound is also a potent inhibitor of α-synuclein aggregation, a key pathological feature of Parkinson's disease, and promotes its clearance in neuronal cells.[2]

Carnosic Acid: A major phenolic diterpene found in rosemary and sage, carnosic acid is a potent antioxidant with well-documented neuroprotective effects.[3] It activates the Keap1/Nrf2 transcriptional pathway, leading to the expression of antioxidant enzymes that protect neurons from oxidative stress and excitotoxicity.[3][4] Carnosic acid has also been shown to protect against Aβ-induced neurotoxicity and to modulate apoptosis-related proteins.[5][6]

Totarol: This phenolic diterpenoid, isolated from the heartwood of Podocarpus totara, exhibits significant neuroprotective activity. It has been shown to prevent neuronal death induced by glutamate (B1630785) and oxygen-glucose deprivation (OGD).[7][8] The underlying mechanism involves the activation of the Akt/HO-1 pathway, which helps to reduce oxidative stress.[7][8]

Hinokitiol: A tropolone-related compound, hinokitiol, demonstrates potent neuroprotective activity by inhibiting inflammatory responses and apoptosis in models of cerebral ischemia.[9][10] It has also been identified as a ferroptosis inhibitor, a form of iron-dependent cell death implicated in neurodegenerative diseases, and it achieves this by chelating iron and activating the Nrf2 pathway.[11]

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various studies on the neuroprotective effects of this compound and the compared diterpenes. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell lines, insult types, and assay methods can vary significantly between studies.

CompoundCell Line/ModelInsultConcentration/DoseOutcomeReference
This compound Hippocampal NeuronsAβ oligomersNot specifiedRestores Long-Term Potentiation (LTP) and reduces apoptosis[1]
Neuronal CellsA53T α-synuclein overexpressionNot specifiedAttenuated cytotoxicity[2]
Carnosic Acid SH-SY5YAβ1-421-10 µMAmeliorates spatial memory and learning deficits in animal models[12]
Primary Cortical NeuronsGlutamateNot specifiedProtects neurons from excitotoxicity[12]
PC12 cellsHypoxia1.0 µMEnhanced cell viability, prevented LDH release, scavenged ROS[13]
SH-SY5Y cells6-OHDA1 µMAttenuated the reduction in proteasomal activity[14]
Totarol Primary rat cerebellar granule neuronal cells and cerebral cortical neuronsGlutamate and Oxygen-Glucose Deprivation1 to 5 µMPrevented neuronal death[7][15]
Sprague-Dawley ratsMiddle Cerebral Artery Occlusion (MCAO)Not specifiedSignificantly reduced infarct volume and improved neurological deficit[8]
Hinokitiol Mouse HT22 cellsGlutamate-mediated oxidative stressEC50: 4.8 µMIncreased cell survival[16]
Frog sciatic nerve-IC50: 0.54 mMReduced peak amplitude of compound action potentials[17]
RatsMCAO0.2 and 0.5 mg/kgAttenuated cerebral ischemia and improved neurobehavioral deficits[9]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these diterpenes are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

G This compound's Neuroprotective Mechanism against α-Synuclein This compound This compound aSyn_agg α-Synuclein Aggregation This compound->aSyn_agg inhibits aSyn_clear α-Synuclein Clearance This compound->aSyn_clear promotes Dopaminergic_neuron Dopaminergic Neuron Degeneration aSyn_agg->Dopaminergic_neuron leads to aSyn_clear->Dopaminergic_neuron prevents

Caption: this compound's dual action on α-synuclein.

G Carnosic Acid and the Keap1/Nrf2 Pathway Carnosic_Acid Carnosic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Carnosic_Acid->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Carnosic acid's activation of the Nrf2 pathway.

G Totarol's Neuroprotective Signaling Cascade Totarol Totarol PI3K_Akt PI3K/Akt Pathway Totarol->PI3K_Akt activates Nrf2 Nrf2 PI3K_Akt->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 induces Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection inhibition leads to

Caption: Totarol's activation of the Akt/HO-1 pathway.

G Experimental Workflow for Aβ-Induced Toxicity Assay start Seed SH-SY5Y cells differentiate Differentiate cells (optional, e.g., with retinoic acid) start->differentiate treat Treat cells with Aβ +/- test compounds differentiate->treat prepare_Abeta Prepare Aβ oligomers/fibrils prepare_Abeta->treat incubate Incubate for 24-48h treat->incubate assess Assess neurotoxicity (MTT, LDH assay, etc.) incubate->assess

Caption: A typical workflow for Aβ toxicity assays.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these diterpenes.

Amyloid-β (Aβ) Induced Toxicity Assay in SH-SY5Y Cells

This assay is commonly used to model aspects of Alzheimer's disease pathology in vitro.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. For differentiation, cells can be treated with retinoic acid for several days to induce a more neuron-like phenotype.

  • Aβ Preparation: Synthetic Aβ peptides (commonly Aβ1-42 or Aβ25-35) are prepared to form oligomers or fibrils. This typically involves dissolving the peptide in a solvent like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO), followed by incubation in a physiological buffer at 37°C for a specific duration (e.g., 24 hours) to promote aggregation.

  • Treatment: Cultured SH-SY5Y cells are treated with the prepared Aβ aggregates at a final concentration typically in the low micromolar range (e.g., 1-20 µM). Test compounds (this compound, carnosic acid, etc.) are added either as a pre-treatment or co-treatment with Aβ.

  • Assessment of Neurotoxicity: After a 24-48 hour incubation period, cell viability is assessed using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Microscopy: Morphological changes, such as neurite retraction and cell shrinkage, are observed.

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This model mimics the neuronal damage caused by excessive glutamate receptor activation, a phenomenon implicated in stroke and other neurodegenerative conditions.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured in a neurobasal medium supplemented with B-27 and glutamine.

  • Treatment: After a period of maturation in culture (e.g., 7-10 days), neurons are exposed to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes) or a lower concentration for a longer period. Test compounds are typically added before the glutamate challenge.

  • Assessment of Neurotoxicity:

    • Cell Viability Assays: MTT or LDH assays are performed as described above.

    • Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM) to observe glutamate-induced calcium dysregulation.

    • Immunofluorescence: Staining for neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3) can be performed to visualize neuronal survival and cell death pathways.

Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates the ischemic conditions of a stroke in vitro.

  • Cell Culture: Neuronal cell lines (e.g., PC12) or primary neurons are used.

  • OGD Procedure: The normal culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-4 hours).

  • Reperfusion: Following OGD, the glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) to simulate reperfusion.

  • Assessment of Cell Injury: Cell viability and death are assessed at various time points after reperfusion using MTT, LDH, and other relevant assays.

Conclusion

This compound, carnosic acid, totarol, and hinokitiol all demonstrate significant neuroprotective potential through various mechanisms, including potent antioxidant and anti-inflammatory activities. While all four compounds show promise, their specific mechanisms of action and efficacy can differ depending on the experimental model and the nature of the neuronal insult.

  • This compound shows particular promise in models of proteinopathies like Alzheimer's and Parkinson's diseases due to its effects on Aβ-induced toxicity and α-synuclein clearance.

  • Carnosic acid is a well-established antioxidant that robustly activates the Nrf2 pathway, making it a strong candidate for conditions where oxidative stress is a primary driver of neurodegeneration.

  • Totarol demonstrates efficacy in models of ischemic injury through its activation of the Akt/HO-1 pathway.

  • Hinokitiol exhibits a broad range of protective effects, including anti-inflammatory, anti-apoptotic, and ferroptosis-inhibiting activities.

Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative potencies and therapeutic potential of these promising neuroprotective diterpenes. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of such future investigations.

References

Ferruginol: A Comparative Analysis Against Other PI3K/AKT Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers has established it as a key target for therapeutic intervention. This guide provides a comparative overview of Ferruginol, a natural diterpenoid, and other prominent PI3K/AKT pathway inhibitors, supported by available experimental data.

Introduction to PI3K/AKT Pathway Inhibitors

Inhibitors of the PI3K/AKT pathway are broadly classified based on their target within the cascade. These include:

  • Pan-PI3K inhibitors: Targeting all class I PI3K isoforms (α, β, γ, δ).

  • Isoform-specific PI3K inhibitors: Exhibiting selectivity for a particular PI3K isoform.

  • Dual PI3K/mTOR inhibitors: Concurrently targeting both PI3K and mTOR kinases.

  • AKT inhibitors: Directly inhibiting the activity of the AKT kinase.

This compound, a natural compound, has demonstrated potential as an anticancer agent by modulating this crucial pathway. This guide will compare its activity with established synthetic inhibitors.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a wide range of downstream targets, promoting cell survival, growth, and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription This compound This compound This compound->PI3K Inhibition Other_Inhibitors Other PI3K/AKT Inhibitors Other_Inhibitors->PI3K Inhibition Other_Inhibitors->AKT Inhibition Other_Inhibitors->mTORC1 Inhibition

Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and points of inhibition.

Comparative Performance: this compound vs. Other Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected PI3K/AKT pathway inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer~80-300[1]
SK-MEL-28Melanoma~50[2]
MCF-7Breast Cancer48.4[3]
Caco-2Colorectal Cancer24.3[3]
MDA-T32Thyroid Cancer12[4]

Note: The study reporting the IC50 for MDA-T32 cells has been retracted; however, the data is included here for historical context and is clearly marked.

Table 2: IC50 Values of Selected PI3K/AKT Pathway Inhibitors
InhibitorTarget(s)Cell LineCancer TypeIC50 (nM)Reference(s)
Alpelisib (B612111) PI3KαKPL4Breast Cancer~5[5][6]
(BYL-719)HCC1954Breast Cancer~5[5][6]
MCF7Breast Cancer430[7]
Buparlisib Pan-PI3KA2780Ovarian Cancer100-700[8]
(BKM120)U87MGGlioblastoma100-700[8]
MCF-7Breast Cancer173[9]
Idelalisib PI3KδMEC1Leukemia20,400[10]
(CAL-101)SU-DHL-5Lymphoma100-1,000[10]
Capivasertib pan-AKTH460Lung Cancer1,050[11]
(AZD5363)AGSGastric Cancer100[12]
BT474cBreast Cancer~60-760[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to evaluate PI3K/AKT pathway inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, Alpelisib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/AKT Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of kinases in the PI3K/AKT pathway.

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-PI3K, total PI3K).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then captured using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., PI3K isoforms).

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase enzyme, the kinase substrate (e.g., PIP2 for PI3K), and the inhibitor at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time at a specific temperature.

  • Detection: Measure the product of the reaction. For PI3K, this is often the amount of ADP produced, which can be detected using a luminescence-based assay, or the amount of phosphorylated substrate (PIP3).[14][15]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Inhibitor Comparison

A systematic workflow is essential for the robust comparison of different inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies cluster_data_analysis Data Analysis and Comparison Cell_Culture Select and Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) - Determine IC50 Cell_Culture->Viability_Assay Inhibitor_Prep Prepare Stock Solutions of Inhibitors Inhibitor_Prep->Viability_Assay Western_Blot Western Blot Analysis - Assess pathway inhibition (p-AKT, p-PI3K) Viability_Assay->Western_Blot Based on IC50 Kinase_Assay In Vitro Kinase Assay - Determine direct enzyme inhibition Viability_Assay->Kinase_Assay Based on IC50 Data_Compilation Compile and Compare IC50 Values Western_Blot->Data_Compilation Kinase_Assay->Data_Compilation Pathway_Analysis Analyze and Compare Pathway Inhibition Profiles Data_Compilation->Pathway_Analysis Conclusion Draw Conclusions on Relative Potency and Mechanism Pathway_Analysis->Conclusion

Figure 2: A typical experimental workflow for comparing PI3K/AKT pathway inhibitors.

Conclusion

The available data suggests that this compound exhibits anti-proliferative effects against various cancer cell lines, with IC50 values in the micromolar range. In some cancer cell types, it has been shown to inhibit the phosphorylation of PI3K and AKT.[4] However, a direct comparison with highly potent, targeted synthetic inhibitors like Alpelisib or Capivasertib, which often have nanomolar IC50 values, indicates that this compound is a less potent inhibitor of cell proliferation.

It is crucial to acknowledge that the broader biological effects of this compound may contribute to its anticancer activity beyond direct PI3K/AKT pathway inhibition. Further research, including head-to-head comparative studies under standardized conditions and investigation into its precise molecular targets, is necessary to fully elucidate the therapeutic potential of this compound as a PI3K/AKT pathway modulator in oncology.

References

Ferruginol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-cancer effects of Ferruginol, a natural diterpenoid, across a spectrum of cancer cell lines. This guide synthesizes experimental data to provide an objective overview of this compound's performance, focusing on its cytotoxic and apoptotic activities, and elucidates the underlying molecular mechanisms.

This compound has demonstrated significant potential as a selective anti-cancer agent, exhibiting greater cytotoxicity towards cancer cells compared to their normal counterparts.[1] This selective action is largely attributed to its ability to modulate key signaling pathways that are frequently dysregulated in cancerous cells.[1] This document provides a comparative analysis of this compound's effects on various cancer cell lines, including thyroid, non-small cell lung, breast, prostate, and melanoma, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, illustrating its variable efficacy. It is important to note that these values can differ based on experimental conditions such as incubation time and the specific assay used.

Cell LineCancer TypeReported IC50 (µM)Reference
MDA-T32Thyroid Cancer~12[2][3]
A549Non-Small Cell Lung CancerDose-dependent cytotoxicity observed[1]
CL1-5Non-Small Cell Lung CancerDose-dependent cytotoxicity observed[4][5]
SK-Mel-28Malignant Melanoma~50-85 (at 24h)[3][6]
SUM149Triple-Negative Breast CancerSee analogues[7]
MDA-MB231Triple-Negative Breast CancerSee analogues[7]
MCF-7Breast CancerIC50 = 7.06 µg/ml[8]
PC3Prostate Cancer~55[3][9]
OVCAR-3Ovarian CancerEffective doses tested: 20-300[3]
AGSGastric Adenocarcinoma~29[3]
Hep G2Liver Hepatoma>100 (in one study)[3]
Normal Human ThyrocyteNormal92[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by interfering with critical signaling pathways that are often hyperactive in cancer cells, leading to the induction of apoptosis (programmed cell death) and inhibition of proliferation.[1]

One of the primary mechanisms involves the induction of apoptosis through a caspase-dependent mitochondrial pathway.[4][5] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2][4] this compound treatment has been shown to activate cleaved forms of caspase-3, -8, and -9.[4][5]

Furthermore, this compound has been observed to inhibit the MAPK and PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation.[2] In thyroid cancer cells, this compound decreased the expression of p38 MAPK and the phosphorylated forms of PI3K and AKT.[2] In androgen-independent prostate cancer cells, it was found to suppress Ras/PI3K and STAT 3/5 signaling.[9]

Another key aspect of this compound's activity is the induction of reactive oxygen species (ROS), which can lead to mitochondrial membrane potential loss and subsequent apoptosis.[2] In melanoma cells, this compound-induced apoptosis is mediated through the phosphorylation of p38 and nuclear translocation of NF-κB.[6][10]

Ferruginol_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Ras Ras This compound->Ras Inhibits PI3K PI3K This compound->PI3K Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates STAT3_5 STAT 3/5 This compound->STAT3_5 Inhibits Ras->PI3K AKT AKT PI3K->AKT AKT->Bcl2 Inhibits NFkB NF-κB p38_MAPK->NFkB Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound by measuring cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0 to 160 µM).[2] A vehicle control (DMSO) is also included.[3]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[2][7]

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Remove medium and add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value from dose-response curve F->G

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.[1][5]

  • Cell Harvesting: After treatment, both floating and adherent cells are collected.

  • Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with this compound, and then total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Logical_Comparison cluster_effects cluster_cell_lines This compound This compound Cytotoxicity Cytotoxicity (IC50) This compound->Cytotoxicity Apoptosis Apoptosis Induction This compound->Apoptosis Pathway_Modulation Signaling Pathway Modulation This compound->Pathway_Modulation Thyroid Thyroid (MDA-T32) Low IC50 Cytotoxicity->Thyroid NSCLC NSCLC (A549, CL1-5) Dose-dependent Cytotoxicity->NSCLC Melanoma Melanoma (SK-Mel-28) Moderate IC50 Cytotoxicity->Melanoma Prostate Prostate (PC3) Moderate IC50 Cytotoxicity->Prostate Apoptosis->Thyroid Apoptosis->NSCLC Apoptosis->Melanoma Apoptosis->Prostate Pathway_Modulation->Thyroid Pathway_Modulation->NSCLC Pathway_Modulation->Prostate

Caption: Comparative effects of this compound across different cancer cell types.

References

Ferruginol: A Potent Antimicrobial Agent in Comparison to Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the antimicrobial efficacy of the natural diterpenoid, ferruginol (B158077), benchmarked against established antibiotics. This guide synthesizes available experimental data to provide a comparative overview of its activity against key bacterial and fungal pathogens.

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of chemical diversity and therapeutic potential. This compound, a diterpenoid found in various plants, has demonstrated significant antimicrobial properties. This guide provides an objective comparison of this compound's in vitro activity with that of widely used antibiotics, supported by quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.

Quantitative Antimicrobial Activity: A Comparative Analysis

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the available MIC and MBC values for this compound and a selection of standard antibiotics against common Gram-positive and Gram-negative bacteria, as well as a prevalent fungal pathogen. It is important to note that these values have been compiled from various studies and direct, head-to-head comparative studies under identical conditions are limited. Therefore, this data should be interpreted as a guide to the relative potency of these compounds.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacin (B1669076)Gentamicin
Staphylococcus aureus4[1]0.25 - 0.5[2]-
Escherichia coli16[1]0.008 - 0.25[3]0.5 - 3[3]
Pseudomonas aeruginosa6.3 - 12.5[1]0.26[4]0.5 - 3[3]
Bacillus subtilis100[1]--

Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundFluconazoleAmphotericin B
Candida albicans-0.25 - 8[5]0.5 - 1[6]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial potential of a compound. The data presented in this guide were primarily obtained using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC and MBC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar (B569324) plate.

  • The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized suspension is then diluted in the appropriate broth medium to the final inoculum density, typically 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of the test compound (e.g., this compound) or antibiotic is prepared in a suitable solvent.

  • Serial two-fold dilutions are made in broth within the wells of a 96-well plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (typically 18-24 hours).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

5. Determination of MBC:

  • To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and is plated onto an appropriate agar medium.

  • The plates are incubated for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Mechanisms and Workflows

To further understand the comparative aspects of this compound and known antibiotics, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the mechanism of action of a fluoroquinolone antibiotic.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Antimicrobial Serial Dilutions C->D E Incubate (37°C, 18-24h) D->E F Read MIC E->F G Plate for MBC F->G H Incubate Agar Plates G->H I Determine MBC H->I

Experimental workflow for MIC and MBC determination.

fluoroquinolone_moa cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication & Transcription Gyrase->Replication TopoIV->Replication CellDeath Cell Death Replication->CellDeath Leads to Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->Gyrase Inhibits Fluoroquinolone->TopoIV Inhibits

Mechanism of action of fluoroquinolone antibiotics.

While the precise molecular targets of this compound are still under investigation, current evidence suggests that its primary antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to the leakage of intracellular components and ultimately, cell death. This contrasts with the specific enzymatic inhibition characteristic of antibiotics like fluoroquinolones.

Conclusion

The available data indicates that this compound possesses potent antimicrobial activity against a range of pathogenic bacteria. While its efficacy, as indicated by MIC values, may not consistently surpass that of highly potent synthetic antibiotics like ciprofloxacin, it demonstrates significant potential, particularly in the context of increasing antibiotic resistance. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound as a standalone agent or in combination with existing antibiotics. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

Unveiling the Toxicity Profile of Ferruginol Analogues: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in silico toxicity profiles of Ferruginol analogues. By leveraging computational models, we can gain early insights into the potential toxicity of these compounds, aiding in the selection of candidates with the most promising safety profiles for further development.

This compound, a naturally occurring abietane (B96969) diterpene, and its synthetic analogues have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, a thorough evaluation of their toxicity is paramount before they can be considered for therapeutic applications. In silico toxicology prediction offers a rapid and cost-effective approach to assess the potential adverse effects of these compounds, guiding lead optimization and reducing reliance on animal testing in the early stages of drug discovery.

This guide provides a comparative overview of the predicted toxicity of selected this compound analogues, details the computational methodologies used for these predictions, and explores the underlying signaling pathways implicated in their cytotoxic effects.

Comparative In Silico Toxicity Prediction

The acute toxicity of this compound and its analogues has been evaluated using computational tools. One such study utilized the GUSAR (General Unrestricted Structure-Activity Relationships) software to predict the median lethal dose (LD50) in rats via various routes of administration. The results of this in silico analysis are summarized below, offering a comparative look at the predicted toxicity of these compounds.

CompoundAdministration RoutePredicted LD50 (mg/kg)Toxicity Class
This compound Oral2.251 (Extreme)
Intravenous0.001 (Extreme)
Intraperitoneal0.001 (Extreme)
Subcutaneous0.001 (Extreme)
Analogue 3 Oral120.213 (Moderate)
Intravenous0.001 (Extreme)
Intraperitoneal11.222 (High)
Subcutaneous35.482 (High)
Analogue 12 Oral141.253 (Moderate)
Intravenous2.822 (High)
Intraperitoneal14.132 (High)
Subcutaneous44.672 (High)
Analogue 13 Oral125.893 (Moderate)
Intravenous2.512 (High)
Intraperitoneal12.592 (High)
Subcutaneous39.812 (High)
Analogue 14 Oral141.253 (Moderate)
Intravenous3.552 (High)
Intraperitoneal17.782 (High)
Subcutaneous56.232 (High)
Analogue 15 Oral125.893 (Moderate)
Intravenous2.242 (High)
Intraperitoneal11.222 (High)
Subcutaneous35.482 (High)
Analogue 16 Oral141.253 (Moderate)
Intravenous3.162 (High)
Intraperitoneal15.852 (High)
Subcutaneous50.122 (High)

* A predicted value of 0.00 indicates that the compound falls outside the applicability domain of the model for that specific route of administration.

In vitro studies have also provided valuable data on the cytotoxic effects of this compound analogues. The half-maximal growth inhibitory concentration (GI50) against various cancer cell lines serves as an important indicator of their antiproliferative potential, which can be a desirable trait in anticancer drug development but also highlights their inherent cytotoxicity.

CompoundSK-MEL-28 (Melanoma) GI50 (µM)
This compound 47.5
18-aminothis compound 9.8
Analogue 3 > 50
Analogue 4 > 50
Analogue 5 38.2
Analogue 6 > 50
Analogue 7 > 50
Analogue 8 > 50
Analogue 9 > 50
Analogue 10 > 50
Sugiol (Analogue 11) > 50

Experimental Protocols

The in silico toxicity predictions presented in this guide are primarily based on Quantitative Structure-Activity Relationship (QSAR) models. Below is a generalized protocol for such an analysis.

In Silico Acute Toxicity Prediction using GUSAR
  • Compound Structure Input: The two-dimensional chemical structure of each this compound analogue is prepared in a standard digital format, such as SMILES (Simplified Molecular-Input Line-Entry System) or MOL file.

  • Software and Model Selection: The GUSAR (General Unrestricted Structure-Activity Relationships) online server is utilized. This software is based on QSAR models trained on large datasets of compounds with known experimental toxicity values.

  • Prediction of Activity Spectra for Substances (PASS): The PASS algorithm, often integrated with GUSAR, predicts the biological activity spectrum of a compound based on its structural formula. This provides insights into a wide range of potential biological effects, including toxic ones.

  • LD50 Prediction: The software calculates the predicted LD50 values in rats for different routes of administration (oral, intravenous, intraperitoneal, and subcutaneous). The prediction is based on the compound's structural similarity to compounds in the training set and the established QSAR models.

  • Toxicity Classification: Based on the predicted LD50 values, the compounds are classified into different toxicity classes according to a standardized scale (e.g., the Hodge and Sterner scale).

  • Applicability Domain Analysis: The reliability of the prediction is assessed by determining if the query compound falls within the applicability domain of the model. This ensures that the prediction is based on sufficient data for structurally similar compounds.

Visualizing the Mechanism of Action

The cytotoxic effects of this compound and its analogues are often mediated through the induction of apoptosis. The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.

Ferruginol_Apoptosis_Pathway cluster_cell This compound This compound Analogues Cell Cancer Cell ROS ↑ ROS Production This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K_AKT PI3K/AKT Pathway (Survival) This compound->PI3K_AKT Inhibits MAPK MAPK Pathway (Proliferation) This compound->MAPK Inhibits Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Inhibits Bax->Mito Promotes Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

The following workflow provides a generalized overview of the in silico toxicity prediction process.

in_silico_workflow Start Start: This compound Analogue Structures SMILES Generate 2D Structures (SMILES/MOL) Start->SMILES Database Select In Silico Toxicity Prediction Tool (e.g., GUSAR, PASS) SMILES->Database ADMET Predict ADMET Properties Database->ADMET Tox_Pred Predict Toxicity Endpoints (e.g., LD50, Carcinogenicity, Mutagenicity) Database->Tox_Pred Analysis Analyze and Compare Predicted Toxicity Data ADMET->Analysis Tox_Pred->Analysis Report Generate Comparative Report Analysis->Report End End: Prioritized Candidates Report->End

Caption: Generalized workflow for in silico toxicity prediction.

Ferruginol's Promise in Drug Discovery: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Ferruginol, a natural abietane (B96969) diterpene, presents a compelling case for further investigation as a therapeutic agent. This guide provides a comparative overview of its in-silico docking performance against key protein targets implicated in viral diseases and cancer, supported by available experimental data and detailed methodologies.

This compound's potential as a multi-target therapeutic agent is increasingly being explored through computational docking studies. These in-silico techniques predict the binding affinity and interaction between a ligand, such as this compound, and a protein target, offering valuable insights into its mechanism of action and potential efficacy. This guide summarizes the current findings from comparative docking studies of this compound against viral and cancer-related protein targets.

Comparative Docking Performance of this compound

The binding affinity of this compound has been evaluated against the 3CL protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. Furthermore, its known interactions with key proteins in cancer-related pathways, such as the Bcl-2 family and the MAPK/PI3K-Akt signaling cascades, make these proteins prime targets for theoretical docking studies.

Target ProteinTarget PDB IDLigand/CompoundDocking Score/Binding Affinity (kcal/mol)Interacting ResiduesSoftware/Method
SARS-CoV-2 3CLpro 6M2NThis compound -8.854 to -13.398 (range for several terpenoids) Not specifiedArgusLab 4.0.1
Remdesivir (Standard)Not specifiedNot specifiedArgusLab 4.0.1
Darunavir (Standard)Not specifiedNot specifiedArgusLab 4.0.1
Bcl-2 HypotheticalThis compound Not available in cited literatureNot availableNot specified
Bax HypotheticalThis compound Not available in cited literatureNot availableNot specified
p38 MAPK HypotheticalThis compound Not available in cited literatureNot availableNot specified
PI3K HypotheticalThis compound Not available in cited literatureNot availableNot specified
Akt HypotheticalThis compound Not available in cited literatureNot availableNot specified

Note: Specific binding affinity values for this compound against Bcl-2, Bax, p38 MAPK, PI3K, and Akt are not available in the searched literature. The table indicates these as hypothetical targets based on this compound's observed biological activity.

Experimental Protocols

The methodologies employed in the cited docking studies, while not exhaustively detailed in the initial findings, generally adhere to established computational chemistry protocols.

Molecular Docking against SARS-CoV-2 3CLpro

A comparative in-silico docking study of this compound and other terpenoids against the 3CLpro of SARS-CoV-2 was conducted using ArgusLab 4.0.1.[1] The protein-ligand interactions were visualized using PyMOL 1.7.[1]

Protein and Ligand Preparation: The three-dimensional crystal structure of SARS-CoV-2 3CLpro (PDB ID: 6M2N) was obtained from the Protein Data Bank. The structures of this compound and other tested compounds were likely generated and optimized using standard molecular modeling software. This typically involves energy minimization to obtain a stable conformation.

Docking Procedure: Molecular docking was performed using the ArgusDock docking engine within ArgusLab. The binding site was defined based on the co-crystallized ligand or identified through pocket detection algorithms. The docking calculation involves a search algorithm, often a genetic algorithm, to explore various conformations and orientations of the ligand within the binding site. The binding affinity is then calculated using a scoring function that estimates the free energy of binding.

General Protocol for Molecular Docking using AutoDock Vina

While a specific protocol for this compound with the cancer targets was not found, a general workflow using the widely adopted AutoDock Vina software is as follows:

1. Preparation of the Receptor (Protein):

  • The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Polar hydrogen atoms are added to the protein structure.

  • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format.

2. Preparation of the Ligand (this compound):

  • The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field.

  • Rotatable bonds within the ligand are defined.

  • The prepared ligand is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to encompass the binding site on the protein. The size and center of the grid box are specified to define the search space for the docking simulation.

4. Molecular Docking:

  • AutoDock Vina is used to perform the docking calculation. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.

  • The results are ranked based on the predicted binding affinities (in kcal/mol).

5. Analysis of Results:

  • The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context of this compound's interactions is crucial. The following diagrams illustrate the general experimental workflow for computational docking and the signaling pathways in which this compound's target proteins are involved.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Affinity, Interactions) docking->results visualization Visualization of Poses results->visualization signaling_pathways cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_apoptosis Apoptosis Regulation PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK p38/ERK MEK->ERK Promotes Proliferation Proliferation ERK->Proliferation Promotes Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K Inhibits (putative) This compound->ERK Inhibits (putative) This compound->Bcl2 Downregulates (putative) This compound->Bax Upregulates (putative)

References

Safety Operating Guide

Proper Disposal of Ferruginol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling ferruginol (B158077), a naturally derived diterpenoid, understanding the correct disposal procedures is paramount for maintaining laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to minimize any potential environmental impact. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Decontaminate the spill area with alcohol.

This compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Small Quantities of this compound Waste:

For trace amounts of this compound, such as residue in containers, the primary disposal route is as solid waste.

  • Decontamination: Thoroughly rinse the empty container with a suitable solvent like ethanol (B145695) or acetone (B3395972) to remove all traces of this compound.

  • Solvent Disposal: The solvent used for rinsing must be collected and disposed of as hazardous waste, following your institution's chemical waste procedures.

  • Container Disposal: Once decontaminated, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream. Deface or remove the original label before disposal.

Large Quantities of this compound Waste:

For larger quantities of solid this compound or solutions containing this compound, direct disposal into solid waste or down the drain is not recommended.

  • Waste Collection: Collect the this compound waste in a clearly labeled, sealed container. The label should include the name of the chemical and the approximate amount.

  • EHS Pickup: Arrange for a hazardous waste pickup with your institution's EHS department. They will ensure the waste is disposed of in accordance with federal, state, and local regulations.

Quantitative Data Summary

ParameterValueSource
CAS Number 514-62-5Safety Data Sheet
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet
Molecular Formula C₂₀H₃₀OSafety Data Sheet
Molecular Weight 286.45 g/mol Safety Data Sheet

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory chemical waste guidelines. Specific experimental protocols generating this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ferruginol_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity / Container Residue check_quantity->small_quantity Trace Amounts large_quantity Large Quantity / Bulk Waste check_quantity->large_quantity Significant Amounts decontaminate Decontaminate Container with Solvent small_quantity->decontaminate collect_bulk Collect in Labeled, Sealed Container large_quantity->collect_bulk collect_rinsate Collect Solvent Rinsate decontaminate->collect_rinsate dispose_rinsate Dispose of Rinsate as Hazardous Waste collect_rinsate->dispose_rinsate dispose_container Dispose of Clean Container in Regular Lab Waste dispose_rinsate->dispose_container end End: Proper Disposal Complete dispose_container->end contact_ehs Contact Environmental Health & Safety (EHS) collect_bulk->contact_ehs ehs_pickup Arrange for Hazardous Waste Pickup contact_ehs->ehs_pickup ehs_pickup->end

Caption: A flowchart outlining the step-by-step process for the proper disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Ferruginol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ferruginol, a natural diterpenoid with notable biological activities. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound Handling

While this compound is not classified as a hazardous substance or mixture, standard laboratory best practices for chemical handling should be rigorously followed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety gogglesMust be equipped with side-shields to protect against splashes.[1]
Hand Protection Protective glovesChemical-resistant gloves are required.
Body Protection Impervious clothingA lab coat or other protective clothing that prevents skin contact.[1]
Respiratory Protection Suitable respiratorTo be used to avoid inhalation of dust or aerosols, especially in poorly ventilated areas.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure efficient workflow. The following step-by-step guide outlines the key procedures for safe handling in a laboratory setting.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid actions that could generate dust.

  • In Solution: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly clean the work area. Wash hands and any exposed skin with soap and water.

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Handling:

  • Spills: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).[1]

  • Contaminated Materials: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials, including absorbed spills and used PPE, in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or water courses.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound in a laboratory setting.

Ferruginol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Adequate Ventilation (Fume Hood) A->B C Verify Access to Safety Shower & Eyewash Station B->C D Weigh and Dispense this compound C->D E Prepare Solution (if applicable) D->E F Clean Work Area E->F G Wash Hands and Exposed Skin F->G H Collect Waste (Unused this compound, Contaminated PPE) G->H I Label Waste Container H->I J Dispose According to Institutional & Regulatory Guidelines I->J

This compound Handling and Disposal Workflow

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.